Product packaging for N-Boc-4-oxo-L-proline(Cat. No.:CAS No. 84348-37-8)

N-Boc-4-oxo-L-proline

Cat. No.: B107550
CAS No.: 84348-37-8
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-4-oxo-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO5 B107550 N-Boc-4-oxo-L-proline CAS No. 84348-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469135
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-37-8
Record name 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84348-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Boc-4-oxo-L-proline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Structure, and Utility of a Key Chiral Building Block in Modern Organic Synthesis and Drug Discovery.

N-Boc-4-oxo-L-proline, a strategically important synthetic intermediate, has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, chiral scaffold, combined with the versatile reactivity of the 4-oxo functional group, makes it an invaluable building block for the synthesis of a diverse array of complex molecules, including enzyme inhibitors, peptidomimetics, and novel therapeutic agents.[1] This technical guide provides a detailed overview of the chemical properties, structure, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValue
CAS Number 84348-37-8
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol [1]
Appearance White to off-white solid
Melting Point 160 °C (decomposes)[2]
Solubility Insoluble in water[3]
Storage Temperature 2-8°C[2]

Molecular Structure and Spectroscopic Data

The structure of this compound is characterized by a pyrrolidine (B122466) ring with a ketone at the 4-position and a carboxylic acid at the 2-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups is pivotal to its synthetic utility.

Key Structural Features:

  • Chiral Center: The L-configuration at the α-carbon (C2) provides a stereochemically defined framework for the synthesis of enantiomerically pure compounds.

  • N-Boc Protecting Group: The Boc group protects the proline nitrogen, preventing its participation in undesired reactions and allowing for selective modifications at other positions. It can be readily removed under mild acidic conditions.[1]

  • 4-Oxo Functional Group: The ketone at the C4 position is a key reactive site, serving as an electrophilic handle for a wide range of nucleophilic additions and condensation reactions.[1]

Spectroscopic Data:

Spectroscopic DataDescription
¹H NMR (300MHz, DMSO-d6, δ) 13.01 (1H, br), 4.510-4.559 (m, 1H), 3.778-3.862 (m, 1H), 3.638-3.700 (m, 1H), 3.066-3.167 (m, 1H), 2.456-2.539 (m, 1H), 1.389-1.415 (m, 9H).[4]
IR Spectroscopy (cm⁻¹) The presence of a carbonyl (C=O) stretch around 1750 cm⁻¹ and Boc-group vibrations around 1680 cm⁻¹ are characteristic.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent key transformations are provided below. These protocols are intended to serve as a guide for laboratory practice.

Synthesis of this compound from L-Hydroxyproline

The most common and cost-effective synthesis starts from the naturally occurring amino acid L-hydroxyproline. The general strategy involves the protection of the amino group followed by oxidation of the hydroxyl group.[1]

Protocol:

  • Boc Protection of L-Hydroxyproline:

    • Dissolve L-hydroxyproline in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., tetrahydrofuran).

    • Add a base (e.g., sodium hydroxide) to adjust the pH.

    • Slowly add di-tert-butyl dicarbonate (B1257347) (Boc)₂O while maintaining the reaction temperature.

    • Stir the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction mixture to isolate N-Boc-trans-4-hydroxy-L-proline.

  • Oxidation to this compound:

    • Dissolve N-Boc-trans-4-hydroxy-L-proline in a suitable organic solvent (e.g., ethyl acetate).

    • Cool the solution to a low temperature (e.g., -5 to 0 °C).

    • Slowly add an oxidizing agent, such as trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO.

    • Stir the reaction mixture at a controlled temperature until the oxidation is complete (monitored by TLC).

    • Quench the reaction and perform an aqueous workup to isolate the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Reactions of the 4-Oxo Group

The ketone functionality at the C4 position is a versatile handle for introducing molecular diversity.

1. Reduction to N-Boc-cis-4-hydroxy-L-proline:

This reaction stereoselectively produces the cis-hydroxy derivative.[1]

Protocol:

  • Dissolve this compound in a mixture of methanol (B129727) and water.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄) portion-wise, maintaining a low temperature.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Quench the reaction with a weak acid (e.g., acetic acid) and perform a standard workup to isolate the product.

2. Reductive Amination:

This reaction allows for the introduction of nitrogen-containing substituents at the C4 position.

Protocol:

  • Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

  • If using NaBH₃CN, adjust the pH to be slightly acidic (pH 6-7) with acetic acid.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Perform an appropriate workup to isolate the N-Boc-4-amino-L-proline derivative.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Oxidation L-Hydroxyproline L-Hydroxyproline Boc_Anhydride (Boc)2O, Base N_Boc_hydroxyproline N-Boc-trans-4-hydroxy-L-proline Boc_Anhydride->N_Boc_hydroxyproline Oxidant Oxidizing Agent (e.g., TCCA/TEMPO) N_Boc_oxo_proline This compound Oxidant->N_Boc_oxo_proline

Caption: Synthesis of this compound.

reactions_workflow cluster_reduction Reduction cluster_reductive_amination Reductive Amination N_Boc_oxo_proline This compound Reducing_Agent Reducing Agent (e.g., NaBH4) N_Boc_oxo_proline->Reducing_Agent Amine_Reagent Amine (R1R2NH) + Reducing Agent N_Boc_oxo_proline->Amine_Reagent Hydroxy_Product N-Boc-cis-4-hydroxy-L-proline Reducing_Agent->Hydroxy_Product Amine_Product N-Boc-4-(R1R2N)-L-proline Amine_Reagent->Amine_Product

Caption: Key reactions of this compound.

References

An In-depth Technical Guide to the Synthesis of N-Boc-4-oxo-L-proline from Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-4-oxo-L-proline, a valuable chiral building block in medicinal chemistry and drug development. The synthesis originates from the readily available and cost-effective amino acid, L-hydroxyproline. The core of this transformation involves two fundamental steps: the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol at the C4 position to a ketone.[1] This guide details various methodologies for the critical oxidation step, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and constrained peptide mimetics. Its rigid bicyclic structure and the presence of a reactive ketone functionality make it an attractive scaffold for introducing molecular diversity. The synthesis of this compound is a crucial process for which several methods have been developed, each with its own advantages and disadvantages in terms of yield, scalability, cost, and environmental impact. This guide will focus on the most common and effective methods for the oxidation of N-Boc-hydroxyproline.

General Synthetic Pathway

The overall synthesis of this compound from L-hydroxyproline can be depicted as a two-step process. The first step is the protection of the secondary amine of the proline ring with a Boc group, which is typically achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.[1] The resulting N-Boc-trans-4-hydroxy-L-proline is then subjected to an oxidation reaction to yield the desired this compound.

Synthesis_Workflow Hydroxyproline L-Hydroxyproline Boc_Hydroxyproline N-Boc-trans-4-hydroxy-L-proline Hydroxyproline->Boc_Hydroxyproline Boc Anhydride (B1165640), Base Oxo_Proline This compound Boc_Hydroxyproline->Oxo_Proline Oxidation

Caption: General two-step synthesis of this compound.

Step 1: Boc Protection of L-Hydroxyproline

The protection of the amino group of L-hydroxyproline is a standard procedure in peptide chemistry. It prevents unwanted side reactions at the nitrogen atom during the subsequent oxidation step.

Experimental Protocol: Boc Protection

A detailed protocol for the Boc protection of L-hydroxyproline is provided in the patent CN112194606A. In a 2L reaction flask, 131g of 4-hydroxy-L-proline and 12.2g of DMAP are added to 850g of methylene (B1212753) chloride and stirred for 10 minutes. 240g of BOC anhydride is then slowly added dropwise, maintaining the internal temperature at or below 30 °C. The mixture is stirred overnight at 20-30 °C. After completion of the reaction (monitored by TLC), 500g of water is added, and the mixture is stirred for 1 hour. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain N-Boc-cis-4-hydroxyproline as a white solid.[2]

Step 2: Oxidation of N-Boc-trans-4-hydroxy-L-proline

The oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline to a ketone is the most critical step in the synthesis. Several oxidation methods have been successfully employed, each with distinct advantages. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity.[1]

Method 1: TEMPO-Mediated Oxidation (One-Pot Procedure)

A highly efficient one-pot synthesis starting directly from L-hydroxyproline has been developed, utilizing a TEMPO-catalyzed oxidation. This method is advantageous as it combines the oxidation and Boc-protection steps, simplifying the overall process and making it suitable for industrial production.[3]

The following protocol is adapted from patent CN104788353A. 1 kg of L-hydroxyproline is dissolved in 45 kg of water, and the solution is cooled to -10 °C. 5.2 kg of 12% sodium hypochlorite (B82951) solution is added, maintaining the reaction temperature below 0 °C. 119 g of TEMPO is then slowly added. After the oxidation is complete (monitored by TLC), the reaction temperature is kept below 0 °C, and the pH is adjusted to 8-9 with triethylamine (B128534). A solution of 2 kg of di-tert-butyl dicarbonate in 2 L of THF is slowly added while maintaining the pH at 8-9. The reaction mixture is then slowly warmed to 25 °C and stirred for 4-5 hours. Upon completion, the reaction is quenched at -5 °C with a 10% sodium thiosulfate (B1220275) solution. 10 kg of ethyl acetate (B1210297) is added, and the pH is adjusted to 3-4 with 6M HCl. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated to yield the product.[3]

ParameterValueReference
Yield 75%[3]
Purity (HPLC) 99.5%[3]
Enantiomeric Excess (ee) 99.9%[3]
Method 2: Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of alcohols to aldehydes or ketones using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[4] This method is known for its high yields and tolerance of a wide range of functional groups.

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium salt ActivatedDMSO->Alkoxysulfonium NBocHydroxyproline N-Boc-hydroxyproline NBocHydroxyproline->Alkoxysulfonium Nucleophilic attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation (Triethylamine) Product This compound Ylide->Product Intramolecular Elimination DMS Dimethyl sulfide Ylide->DMS

Caption: Simplified mechanism of the Swern Oxidation.

A general procedure for the Swern oxidation is as follows: A solution of oxalyl chloride in dichloromethane (B109758) is cooled to -78 °C. A solution of DMSO in dichloromethane is added dropwise, and the mixture is stirred. A solution of the alcohol (N-Boc-trans-4-hydroxy-L-proline) in dichloromethane is then added. After stirring, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layers are washed, dried, and concentrated to give the ketone.[4] For a specific application, a solution of oxalyl chloride (1.49 mmol) in dichloromethane (5 mL) is cooled to -78 °C. A solution of DMSO (2.98 mmol) in dichloromethane (1 mL) is added dropwise, followed by a solution of the alcohol (1.24 mmol) in dichloromethane (1.5 mL). After 5 minutes, diisopropylethylamine (6.20 mmol) is added, and the mixture is warmed to room temperature. The product is obtained after workup and purification.[5]

ParameterValueReference
Yield 92% (for a similar substrate)[5]
Temperature -78 °C to room temperature[4][5]
Method 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild and efficient method that utilizes DMSO as the oxidant, activated by the sulfur trioxide pyridine (B92270) complex (SO₃·Py) in the presence of a tertiary amine base.[6] A key advantage of this method is that it can often be carried out at or above 0 °C, avoiding the need for cryogenic temperatures required for the Swern oxidation.[7]

A general experimental procedure involves dissolving the alcohol (N-Boc-trans-4-hydroxy-L-proline) and a hindered base like diisopropylethylamine in anhydrous dichloromethane and cooling the solution to 0 °C. The sulfur trioxide-pyridine complex is then added, followed by the dropwise addition of anhydrous DMSO. The mixture is stirred at 0 °C before being quenched with brine and extracted. The combined organic layers are washed, dried, and concentrated to afford the product.[6]

ParameterValueReference
Yield 84% (for a general alcohol)[6]
Temperature 0 °C to room temperature[7]
Method 4: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes and ketones. The reaction is typically carried out under neutral conditions at room temperature.[8]

A general procedure involves adding Dess-Martin periodinane to a solution of the alcohol (N-Boc-trans-4-hydroxy-L-proline) in a solvent like dichloromethane at room temperature. The reaction is typically complete within a few hours. The workup often involves quenching with a sodium thiosulfate solution to reduce the iodine byproducts, followed by extraction and purification.

While a specific protocol for N-Boc-hydroxyproline was not found in the provided search results, a patent mentions its use for oxidizing N-protected amino alcohols without epimerization.[8]

Method 5: Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) to oxidize alcohols. It is a powerful oxidizing agent but is less commonly used for sensitive substrates due to its strong acidic nature and the generation of chromium waste.[9] A patent mentions that the Jones reagent is a widely used system for the oxidation of N-protected 4-hydroxyprolines, although it highlights the high toxicity of chromium-based systems.[10]

A general procedure involves dissolving the alcohol in acetone (B3395972) and cooling the solution in an ice bath. The Jones reagent is then added dropwise until the orange color of the reagent persists. The reaction is typically rapid. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is then worked up to isolate the ketone.

Comparison of Oxidation Methods

Oxidation MethodKey ReagentsTypical TemperatureAdvantagesDisadvantages
TEMPO-Mediated TEMPO, NaOCl or TCCA, Boc₂O-10 °C to 25 °COne-pot procedure, high yield and purity, suitable for industrial scale.Requires careful control of temperature and pH.
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RTHigh yields, mild conditions, good functional group tolerance.Requires cryogenic temperatures, formation of odorous dimethyl sulfide.
Parikh-Doering DMSO, SO₃·Py, Hindered Base0 °C to RTMilder than Swern (no cryogenic temps), less side product formation.Can require a large excess of reagents.
Dess-Martin Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral conditions, short reaction times, high chemoselectivity.Reagent is expensive and potentially explosive.
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to RTInexpensive reagent, rapid reaction.Harsh acidic conditions, toxic chromium waste.

Conclusion

The synthesis of this compound from L-hydroxyproline is a well-established process with several reliable methods for the key oxidation step. The choice of the optimal method depends on various factors, including the scale of the synthesis, the availability of reagents, and the desired purity of the final product. For large-scale industrial production, the one-pot TEMPO-mediated oxidation offers significant advantages in terms of efficiency and cost-effectiveness. For laboratory-scale synthesis of sensitive molecules, the mild and high-yielding Swern, Parikh-Doering, and Dess-Martin oxidations are excellent choices. The Jones oxidation, while effective, is generally less favored due to its harsh conditions and environmental concerns. This guide provides the necessary information for researchers and chemists to make an informed decision and successfully synthesize this important chiral building block.

References

N-Boc-4-oxo-L-proline: A Versatile Chiral Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-4-oxo-L-proline has emerged as a strategically significant intermediate in contemporary organic synthesis. Its unique structure, featuring a stereochemically defined pyrrolidine (B122466) ring, a versatile ketone functionality, and a readily cleavable N-protecting group, makes it an invaluable chiral building block. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, with a focus on its role in constructing enantiomerically pure and structurally complex molecules for pharmaceutical and research applications.

Physicochemical Properties

This compound is a white to off-white solid, valued for its stability and solubility in many common organic solvents.[1] The tert-butyloxycarbonyl (Boc) protecting group is crucial, masking the nucleophilicity of the secondary amine to allow for selective reactions at other positions.[1][2] This group can be easily removed under mild acidic conditions, a feature that ensures its compatibility with a wide range of synthetic transformations, including standard peptide synthesis workflows.[2]

PropertyValueReferences
Molecular Formula C₁₀H₁₅NO₅[3]
Molecular Weight 229.23 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 160 °C (decomposes)
Optical Activity [α]22/D +19.0 to +23.0° (c = 0.5 in acetone)
Storage Temperature 2-8°C

Synthesis of this compound

The most common and cost-effective precursor for synthesizing this compound is L-hydroxyproline, a naturally occurring amino acid.[2] The general strategy involves two key steps: the protection of the amino group followed by the oxidation of the secondary alcohol at the C4 position.[2]

Alternatively, a one-pot synthesis can be employed where the oxidation of L-hydroxyproline is performed first, followed by the in-situ addition of the Boc-protecting group.[4] Careful selection of oxidation reagents is critical to ensure high yields and prevent side reactions.[2] TEMPO-mediated oxidation systems are commonly used for their efficiency and chemoselectivity.[2][4]

G cluster_0 Synthetic Pathway L-Hydroxyproline L-Hydroxyproline N-Boc-trans-4-hydroxy-L-proline N-Boc-trans-4-hydroxy-L-proline L-Hydroxyproline->N-Boc-trans-4-hydroxy-L-proline 1. Boc₂O, Base This compound This compound N-Boc-trans-4-hydroxy-L-proline->this compound 2. Oxidation (e.g., TEMPO/TCCA) G cluster_products Derivatives & Applications center This compound p1 N-Boc-cis-4-hydroxy-L-proline center->p1 Stereoselective Reduction p2 4-Substituted Amino Prolines center->p2 Reductive Amination p3 4-Methylene Proline center->p3 Wittig Reaction p4 Quaternary Proline Analogs center->p4 Enolate Alkylation (at C3/C5) p5 Peptides & Peptidomimetics center->p5 Amide Coupling (at C2) G cluster_workflow Application Workflow in Peptide Synthesis start This compound step1 Amide Coupling (e.g., with Resin-Bound Amino Acid) start->step1 step2 N-Boc Deprotection (TFA or HCl) step1->step2 step4 Modification of 4-Oxo Group (e.g., Reduction) step1->step4 Pre- or Post-Coupling Modification step3 Further Peptide Elongation step2->step3 end Functionally Diverse Peptide step3->end step4->end

References

Spectroscopic Characterization of N-Boc-4-oxo-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-4-oxo-L-proline, a pivotal chiral building block in contemporary organic synthesis and drug discovery. The strategic placement of a ketone functionality on the proline ring, combined with the versatile N-Boc protecting group, makes this molecule a valuable intermediate for creating structurally diverse and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

The following ¹H NMR data was obtained in DMSO-d₆ at 300 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.01br1HCOOH
4.510-4.559m1Hα-CH
3.778-3.862m1Hδ-CH₂
3.638-3.700m1Hδ-CH₂'
3.066-3.167m1Hβ-CH₂
2.456-2.539m1Hβ-CH₂'
1.389-1.415m9HC(CH₃)₃

Data sourced from patent CN104788353A.

Table 2: Estimated ¹³C NMR Spectroscopic Data

No direct experimental ¹³C NMR data for this compound has been identified in the literature. The following chemical shifts are estimated based on data for N-Boc-L-proline and the known effects of a ketone functionality on adjacent carbon atoms. The ketone at C-4 is expected to significantly deshield the C-4 and have a smaller effect on the neighboring C-3 and C-5 carbons.

Chemical Shift (δ) ppmAssignment
~207C=O (Ketone)
~173COOH
~153N-C=O (Boc)
~80C(CH₃)₃
~58α-CH
~52δ-CH₂
~38β-CH₂
28.1C(CH₃)₃

Estimations are based on typical chemical shifts for N-Boc-proline derivatives and cyclic ketones.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
2975-2850MediumC-H stretch (Aliphatic)
~1750StrongC=O stretch (Ketone)
~1715StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Boc group)
1450-1365MediumC-H bend (Aliphatic)
1250-1150StrongC-O stretch (Ester-like, Boc group)

The presence of multiple carbonyl groups may lead to overlapping bands in the region of 1680-1750 cm⁻¹.

Table 4: Mass Spectrometry Data

The molecular weight of this compound is 229.23 g/mol . While a full experimental mass spectrum is not available, the expected fragmentation pattern in electrospray ionization (ESI) mass spectrometry can be predicted based on the behavior of other N-Boc protected amino acids.

m/zIonDescription
230.10[M+H]⁺Protonated molecular ion
252.08[M+Na]⁺Sodiated molecular ion
174.08[M+H-C₄H₈]⁺Loss of isobutylene (B52900) from the Boc group
130.05[M+H-Boc]⁺Loss of the entire Boc group

Fragmentation patterns for N-Boc protected compounds typically show a characteristic loss of isobutylene (56 Da) and/or the entire tert-butoxycarbonyl group (100 Da).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols based on standard laboratory practices for the analysis of N-Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : A 300 MHz or higher field NMR spectrometer.

    • Parameters :

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (signal-to-noise dependent).

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-15 ppm.

  • ¹³C NMR Spectroscopy :

    • Instrument : A 75 MHz or higher field NMR spectrometer.

    • Parameters :

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-220 ppm.

  • Data Processing : The raw data (Free Induction Decay) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (ATR) : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet) : Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • The background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid to promote ionization) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range for analysis.

  • Instrumentation : An electrospray ionization (ESI) mass spectrometer, which can be coupled to a variety of mass analyzers such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition :

    • Ionization Mode : Positive ion mode ([M+H]⁺, [M+Na]⁺) is typically used.

    • Infusion : The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min.

    • Mass Range : A full scan is typically acquired over a mass-to-charge (m/z) range of 50-500.

    • Tandem MS (MS/MS) : For fragmentation analysis, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

  • Data Processing : The acquired mass spectra are analyzed to determine the m/z values of the molecular and fragment ions, which are then used to confirm the molecular weight and elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report Generation Structure_Validation->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Boc-4-oxo-L-proline, a key chiral building block in contemporary organic synthesis and drug discovery. The information presented herein is intended to assist researchers in handling, utilizing, and developing robust experimental protocols for this versatile compound.

Core Properties of this compound

This compound, with the CAS number 84348-37-8, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO₅[1][2]
Molecular Weight 229.23 g/mol [1]
Melting Point 158-160 °C (decomposes)[3]
Appearance White to almost white powder or crystal
Optical Rotation [α]²²/D +19.0° to +23.0° (c = 0.5 in acetone)[4]
Storage Temperature 2-8°C, sealed, away from moisture[1][3]

Solubility Profile

Solvent ClassSolventExpected SolubilityRationale & RecommendationsReference(s)
Aqueous Water, Buffers (e.g., PBS)Sparingly soluble to insolubleThe carboxylic acid provides some water solubility, but the Boc group significantly increases lipophilicity. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh as stability may be limited.[5][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Soluble to Highly SolubleThese solvents are effective at solvating both the polar and nonpolar regions of the molecule. Sonication may aid dissolution.[5][6]
Alcohols Methanol, EthanolSolubleThe compound is expected to be soluble in lower-chain alcohols.[5][6]
Chlorinated Dichloromethane (DCM)SolubleDCM is a common solvent for reactions involving Boc-protected amino acids.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately Soluble to Sparingly SolubleSolubility is expected to be lower in less polar ethers.[6]
Nonpolar Hexanes, TolueneInsolubleThe overall polarity of the molecule is too high for it to be soluble in nonpolar solvents.

Stability Profile

The stability of this compound is primarily dictated by the lability of the N-Boc protecting group and the reactivity of the 4-oxo moiety.

pH Stability
  • Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions.[7] Strong acids like trifluoroacetic acid (TFA) will rapidly remove the Boc group, a reaction commonly employed in peptide synthesis.[7] Even milder acidic conditions can lead to slow degradation over time. Maximum stability in aqueous media is expected at a neutral to slightly acidic pH (around pH 4-7).

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable to basic conditions.[] However, the 4-oxo group, being a ketone, may be susceptible to base-catalyzed reactions such as aldol (B89426) condensation or other rearrangements, particularly at elevated temperatures. The chiral center at the α-carbon could also be at risk of epimerization under strong basic conditions.

Thermal Stability

This compound decomposes at its melting point of approximately 160°C.[3] For solutions, gentle heating (e.g., up to 40-50°C) can be used to aid dissolution, but prolonged heating, especially in protic solvents or at non-neutral pH, should be avoided to prevent degradation.

Stability in the Presence of Common Reagents
  • Reducing Agents: The 4-oxo group can be reduced by common reducing agents like sodium borohydride (B1222165) (NaBH₄) to the corresponding 4-hydroxy-L-proline derivative.[7]

  • Nucleophiles: The ketone at the C4 position is an electrophilic site and can react with various nucleophiles.[7] For instance, in the presence of thiol scavengers like ethanedithiol during peptide cleavage from a solid support, the 4-oxo group can form a 4,4-dithiolane adduct.[9]

  • Oxidizing Agents: The molecule is generally stable to further oxidation under standard conditions, as it is often synthesized by the oxidation of N-Boc-4-hydroxy-L-proline.[7]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound in an aqueous buffer.[10]

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF) for stock solution preparation

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions of the stock solution with the aqueous buffer to prepare a series of standards of known concentrations.

    • Analyze the standards by HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

    • Add a known volume of the aqueous buffer to the vial.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[10]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution as necessary with the aqueous buffer to fall within the range of the standard curve.

    • Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility in the original saturated solution by accounting for the dilution factor.

G Workflow for Thermodynamic Solubility Determination cluster_0 Calibration Curve Generation cluster_1 Equilibration cluster_2 Sample Analysis & Calculation prep_stock Prepare Stock Solution (in DMSO) serial_dil Perform Serial Dilutions (in buffer) prep_stock->serial_dil analyze_std Analyze Standards (HPLC/UV-Vis) serial_dil->analyze_std gen_curve Generate Calibration Curve analyze_std->gen_curve calculate Calculate Solubility gen_curve->calculate add_excess Add Excess Solid to Buffer shake Shake at Constant Temperature (24-72 hours) add_excess->shake settle Allow Excess Solid to Settle shake->settle filter_sample Filter Supernatant settle->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze_sample Analyze Sample (HPLC/UV-Vis) dilute_sample->analyze_sample analyze_sample->calculate

Workflow for Thermodynamic Solubility Determination
Protocol for Assessing Stability by HPLC

This protocol provides a framework for conducting a kinetic study of the stability of this compound in a specific solution (e.g., acidic buffer) over time.

Materials:

  • This compound

  • Solvent/buffer for the stability study (e.g., 0.1 M HCl, pH 7.4 PBS, 0.1 M NaOH)

  • Quenching solution (if necessary, to stop the degradation reaction, e.g., a basic solution for an acidic degradation study)

  • HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Methodology:

  • Method Development:

    • Develop an HPLC method capable of separating the parent compound (this compound) from any potential degradation products. A gradient method using a mobile phase of acetonitrile (B52724) and water with an additive like TFA or formic acid is a common starting point.[11]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution with the pre-heated or pre-cooled stability study buffer to a known initial concentration (e.g., 100 µg/mL). This is your t=0 sample.

  • Incubation and Sampling:

    • Place the solution in a temperature-controlled environment.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • If necessary, immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.

    • Store the samples at a low temperature (e.g., -20°C) until analysis to prevent further degradation.

  • HPLC Analysis:

    • Analyze all samples (including the t=0 sample) by the developed HPLC method.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order or pseudo-first-order rate equation) and calculate the half-life (t₁/₂) and degradation rate constant (k).[12]

G Workflow for HPLC-Based Stability Study prep_sol Prepare Solution of Compound in Study Buffer incubate Incubate at Desired Temperature prep_sol->incubate sample_t0 Withdraw t=0 Sample prep_sol->sample_t0 sample_tx Withdraw Samples at Time Points (t₁, t₂, t₃...) incubate->sample_tx analyze_hplc Analyze All Samples by HPLC sample_t0->analyze_hplc quench Quench Reaction (if needed) sample_tx->quench quench->analyze_hplc data_analysis Calculate % Remaining vs. Time analyze_hplc->data_analysis determine_kinetics Determine Degradation Kinetics (Rate Constant, Half-life) data_analysis->determine_kinetics

Workflow for HPLC-Based Stability Study

Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the selective reactivity of its three functional groups: the N-Boc protected amine, the carboxylic acid, and the 4-oxo group.

G Key Chemical Transformations of this compound cluster_0 N-Boc Group cluster_1 Carboxylic Acid cluster_2 4-Oxo Group start This compound deprotection Deprotection (e.g., TFA) start->deprotection coupling Peptide Coupling / Esterification start->coupling reduction Reduction (e.g., NaBH₄) start->reduction red_amin Reductive Amination start->red_amin deprotection_prod 4-Oxo-L-proline deprotection->deprotection_prod coupling_prod Amides / Esters coupling->coupling_prod reduction_prod N-Boc-4-hydroxy-L-proline reduction->reduction_prod red_amin_prod N-Boc-4-amino-L-proline derivatives red_amin->red_amin_prod

Key Chemical Transformations

This guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is strongly recommended that researchers determine these properties experimentally under their specific conditions.

References

N-Boc-4-oxo-L-proline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Boc-4-oxo-L-proline stands as a pivotal chiral building block in the synthesis of complex molecules, particularly in the realms of peptide chemistry and medicinal chemistry. Its unique structure, featuring a protected amine and a reactive ketone functional group within a conformationally restricted proline ring, offers a versatile scaffold for introducing chemical diversity. This technical guide provides an in-depth overview of its commercial availability, synthesis, key reactions, and applications, complete with detailed experimental protocols and visual workflows to support laboratory research.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and specifications may vary, so it is crucial to select a supplier that meets the requirements of the intended application. Below is a summary of offerings from several prominent suppliers.

SupplierProduct NumberPurityAdditional Information
Sigma-Aldrich68120297%
TCI ChemicalsB4141>98.0% (T)
ChemSceneCS-M1682≥97%
LEAPChem98% min (HPLC)EE: 99% min, Water: 0.5% max
Simson PharmaHigh QualityCertificate of Analysis provided
BenchchemB107550For research use only
Chem-Impex98 - 102%Assay by titration

Synthesis of this compound

The most common and cost-effective route to this compound is the oxidation of the readily available and inexpensive amino acid, L-hydroxyproline. The synthesis involves two key steps: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the hydroxyl group to a ketone. A one-pot synthesis method has been developed for industrial-scale production.

Experimental Protocol: One-Pot Synthesis from L-hydroxyproline[1]

This protocol is adapted from a patented industrial process and is presented here for informational purposes.

Materials:

Procedure:

  • Oxidation:

    • Dissolve 1 kg of L-hydroxyproline in 50 kg of water in a suitable reaction vessel.

    • Cool the reaction mixture to -5 °C.

    • Add 1.9 kg of TCCA to the solution while maintaining the temperature below 0 °C.

    • Slowly add 238 g of TEMPO to the reaction mixture.

    • Stir the reaction at a temperature below 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, adjust the pH of the reaction mixture to 8-9 with triethylamine while keeping the temperature below 0 °C.

  • Boc Protection:

    • Prepare a solution of 2 kg of Boc anhydride (B1165640) in 2 L of THF.

    • Slowly add the Boc anhydride solution to the reaction mixture, maintaining the pH at 8-9 with the addition of triethylamine as needed.

    • Allow the reaction mixture to slowly warm to 25 °C and stir for 4-5 hours.

    • Monitor the reaction completion by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to -5 °C.

    • Slowly add a solution of 5 kg of 10% sodium thiosulfate.

    • Add 10 kg of ethyl acetate to the mixture.

    • Adjust the pH of the system to 3-4 with 6M hydrochloric acid.

    • Separate the organic phase. The aqueous phase can be further extracted with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by crystallization or column chromatography.

Expected Yield: ~75%[1] Purity (by HPLC): >99.5%[1]

Synthesis Workflow

Synthesis_Workflow L_hydroxyproline L-Hydroxyproline Oxidation Oxidation (TCCA, TEMPO) L_hydroxyproline->Oxidation Intermediate 4-Oxo-L-proline (in situ) Oxidation->Intermediate Boc_protection Boc Protection (Boc Anhydride) Intermediate->Boc_protection Workup Work-up & Purification Boc_protection->Workup Final_Product This compound Workup->Final_Product

One-pot synthesis of this compound.

Key Reactions of the 4-Oxo Group

The ketone functionality at the 4-position of the proline ring is a key handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of proline analogs.

Reduction to N-Boc-4-hydroxy-L-proline

The stereoselective reduction of the ketone yields either the cis or trans 4-hydroxyproline (B1632879) derivative, depending on the reducing agent and reaction conditions. Reduction with sodium borohydride (B1222165) typically yields the cis-hydroxy derivative.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Adjust the pH to ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline.

Reductive Amination

Reductive amination of the 4-oxo group is a powerful method for introducing nitrogen-containing substituents at this position, leading to the synthesis of 4-amino-proline derivatives.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound (1.0 eq) in DCM or DCE.

  • Add the primary amine (1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc-4-(alkylamino)-L-proline derivative.

Derivatization Workflow of the 4-Oxo Group

Derivatization_Workflow cluster_reductions Reduction cluster_amination Reductive Amination cluster_wittig Wittig Reaction cluster_other Other Nucleophilic Additions Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Reductive_Amination Reductive Amination (R-NH2, NaBH(OAc)3) Start->Reductive_Amination Wittig Wittig Reaction (Ph3P=CHR) Start->Wittig Other Other Nucleophiles (e.g., Grignard, Organolithium) Start->Other Hydroxy N-Boc-4-hydroxy-L-proline (cis or trans) Reduction->Hydroxy Amino N-Boc-4-amino-L-proline Derivatives Reductive_Amination->Amino Alkene N-Boc-4-alkylidene-L-proline Wittig->Alkene Tertiary_Alcohol N-Boc-4-alkyl-4-hydroxy-L-proline Other->Tertiary_Alcohol

Key derivatization reactions of this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor for a variety of bioactive molecules, including enzyme inhibitors and antiviral agents.[2] Its rigid structure and the versatility of the 4-oxo group allow for the synthesis of conformationally constrained peptide mimics and complex heterocyclic systems.

Synthesis of Antiviral Agents

This compound and its derivatives are key intermediates in the synthesis of several antiviral drugs. For instance, it is a crucial building block in the commercial production of Velpatasvir , a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[2] The synthesis of Velpatasvir relies on intermediates derived from this chiral proline analog to construct the complex, stereochemically rich core of the drug molecule.

Furthermore, derivatives of this compound are used in the synthesis of other antiviral compounds. For example, it is a precursor to (4S)-N-Boc-4-methoxymethyl-L-proline, another important building block for antiviral drug candidates.[2] It has also been utilized in the synthesis of the antiviral agent Ledipasvir , another HCV NS5A inhibitor, where the 4-substituted proline scaffold is a key structural element.[3]

Use in Peptide Synthesis

In peptide synthesis, the incorporation of this compound allows for the introduction of a ketone handle within a peptide sequence. This functionality can be used for post-synthetic modifications, such as the introduction of labels, cross-linkers, or other functional groups. The rigid nature of the 4-oxoproline residue can also be used to induce specific secondary structures in peptides, which can enhance their biological activity and stability.[4]

Conclusion

This compound is a commercially accessible and highly versatile synthetic intermediate with significant applications in drug discovery and peptide science. Its straightforward synthesis from L-hydroxyproline and the reactivity of its 4-oxo group provide a robust platform for the creation of diverse and complex molecular architectures. The detailed protocols and workflows presented in this guide are intended to facilitate its use in the laboratory and inspire further innovation in the development of novel therapeutics and research tools.

References

The Pivotal Role of the N-Boc Protecting Group in Proline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of amino acids for peptide synthesis and the development of complex chiral molecules. Its application to proline, a unique secondary amino acid, imparts a range of crucial properties that are instrumental in controlling reactivity, conformation, and stereoselectivity. This technical guide provides a comprehensive overview of the multifaceted role of the N-Boc protecting group in proline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Principles of N-Boc Protection in Proline Derivatives

The primary function of the N-Boc group is to reversibly mask the secondary amine of the proline ring. This protection prevents unwanted side reactions during subsequent synthetic transformations, such as peptide bond formation or modifications at the carboxylic acid terminus. The Boc group's utility stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile cleavage under acidic conditions, a characteristic that enables orthogonal protection strategies in multi-step syntheses.[1][2]

The introduction of the bulky Boc group also significantly influences the physicochemical and conformational properties of the proline derivative. It increases lipophilicity, which can aid in purification, and sterically hinders the nitrogen atom, affecting its nucleophilicity.[3][4]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the synthesis, application, and properties of N-Boc-proline derivatives.

Table 1: Synthesis of N-Boc-L-proline

ParameterValueSource(s)
Reactants
L-proline1.0 equivalent[3]
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O1.1 - 1.5 equivalents[3]
Base (e.g., Triethylamine (B128534), NaOH)1.0 - 2.0 equivalents[3]
Reaction Conditions
SolventDichloromethane (DCM), Dioxane/Water, DMSO[2][3]
Temperature0 °C to Room Temperature[2][3]
Reaction Time2.5 - 24 hours[2][3]
Outcome
Yield 83 - 95% [2]

Table 2: N-Boc Deprotection of Proline Derivatives

ReagentSolventTemperatureTimeYieldSource(s)
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 °C to Room Temp.30 min - 3 hoursHigh[5]
Hydrochloric Acid (HCl) (4M)Dioxane / Ethyl Acetate (B1210297)Room Temperature1 - 4 hours>95%[5]
p-Toluenesulfonic acid (p-TsOH)Deep Eutectic SolventRoom Temperature10 - 30 min63-98%[5]
Oxalyl Chloride (3 eq)MethanolRoom Temperature1 - 4 hoursup to 90%[5]

Table 3: N-Boc-Proline in Solid-Phase Peptide Synthesis (SPPS)

ParameterExpected ValueFactors Influencing OutcomeSource(s)
Coupling Efficiency (per step)~98-99.5%May require double coupling or optimized reagents due to the secondary amine. Monitored by Isatin or Chloranil test.[1]
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.[1]
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.[1]

Table 4: Performance of N-Boc-Proline-Derived Organocatalysts in Asymmetric Aldol Reactions

CatalystAldehydeKetoneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Source(s)
L-Proline4-NitrobenzaldehydeAcetone-76%68%[6]
Prolinamide Derivative4-NitrobenzaldehydeAcetone-46-59%-[7]
(S)-Diphenylprolinol TMS etherBenzaldehydeAcetone-96%97%[8]

Table 5: Physicochemical Properties of N-Boc-D-proline

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₇NO₄[9]
Molecular Weight215.25 g/mol [9]
Melting Point132-137 °C[9]
Optical Rotation [α]²²/D+60° (c=2 in acetic acid)[9]
AppearanceWhite to off-white crystalline powder[9]

Table 6: Conformational Data of N-Boc-proline Derivatives

ParameterObservationTechniqueSource(s)
Cis-Trans Isomerism Two distinct sets of resonances for proline ring and Boc group protons.¹H NMR[10]
Cβ and Cγ chemical shifts are sensitive to isomerization.¹³C NMR[10]
Ring Pucker Pyrrolidine (B122466) ring exists in Cγ-endo (exo pucker) and Cγ-exo (endo pucker) conformations.X-ray Crystallography[10]
Substituents on the ring influence the preferred pucker.X-ray Crystallography[10][11]

Experimental Protocols

Synthesis of N-Boc-L-proline

Materials:

  • L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated citric acid aqueous solution

  • Saturated sodium chloride (NaCl) aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl ether

Procedure:

  • To a solution of L-proline (4.35 mmol, 0.5 g) in DCM (10 mL), add triethylamine (0.7 mL).

  • Add (Boc)₂O (6.42 mmol, 1.4 g) to the mixture.

  • Stir the reaction mixture at room temperature for 2.5 hours, during which the cloudy white liquid will become colorless.[3]

  • Wash the organic phase with saturated citric acid aqueous solution (3 mL), followed by saturated NaCl aqueous solution (2 x 4 mL), and finally with water.

  • Dry the organic phase over anhydrous MgSO₄ and evaporate the solvent.

  • Upon cooling, the resulting colorless oil will solidify into a white solid.

  • Wash the solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.[3]

Deprotection of N-Boc-proline using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-proline derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up to free amine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-proline substrate in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.

    • To obtain the free amine, carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

    • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected proline derivative.[5]

N-Boc-D-proline Coupling in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-D-proline

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming N-Boc-D-proline (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.[1]

  • Coupling: Add the activated amino acid solution directly to the peptide-resin (after deprotection and neutralization steps). Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.[1]

  • If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Protection_Mechanism Proline Proline Intermediate Tetrahedral Intermediate Proline->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Base->Proline Deprotonation NBocProline N-Boc-Proline Intermediate->NBocProline Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Mechanism of N-Boc protection of proline.

Boc_Deprotection_Mechanism NBocProline N-Boc-Proline ProtonatedBoc Protonated N-Boc-Proline NBocProline->ProtonatedBoc Acid H⁺ (e.g., TFA) Acid->ProtonatedBoc Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid ProlineSalt Proline Salt CarbamicAcid->ProlineSalt GaseousByproducts Isobutylene + CO₂ CarbamicAcid->GaseousByproducts Decarboxylation

Acid-catalyzed N-Boc deprotection mechanism.

SPPS_Workflow Start Resin-Bound Peptide Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash2 Wash Neutralization->Wash2 Coupling Coupling of N-Boc-Proline (e.g., HBTU) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling End Elongated Peptide Wash3->End Cycle Repeat Cycle End->Cycle Cycle->Deprotection

Workflow for N-Boc-proline incorporation in SPPS.

Organocatalyst_Synthesis_Logic NBocProline N-Boc-Proline CarboxylActivation Carboxylic Acid Activation (e.g., with EDCI/HOBt) NBocProline->CarboxylActivation AmineCoupling Coupling with Chiral Amine CarboxylActivation->AmineCoupling BocProtectedCatalyst N-Boc Protected Prolinamide AmineCoupling->BocProtectedCatalyst Deprotection Boc Deprotection (TFA in DCM) BocProtectedCatalyst->Deprotection FinalCatalyst Chiral Prolinamide Organocatalyst Deprotection->FinalCatalyst

Logical workflow for prolinamide catalyst synthesis.
Conformational Effects of the N-Boc Group

The N-Boc group has a profound impact on the conformational dynamics of the proline ring. The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (also referred to as 'down' or exo pucker) and Cγ-exo ('up' or endo pucker). The bulky and electron-withdrawing nature of the Boc group can influence the equilibrium between these puckered states.[10][11]

Furthermore, the amide bond preceding the proline nitrogen can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is significant, leading to slow interconversion on the NMR timescale. The presence of the N-Boc group alters the electronic and steric environment of the amide bond, thereby affecting the cis/trans equilibrium ratio. This conformational control is critical in peptide and protein folding, as the conformation of proline residues can induce specific turns and folds in the polypeptide chain.[10]

Proline_Conformation cluster_pucker Ring Pucker cluster_isomer Amide Bond Isomerization Endo Cγ-endo (Exo pucker) Exo Cγ-exo (Endo pucker) Endo->Exo Equilibrium Cis Cis Isomer Trans Trans Isomer Cis->Trans Equilibrium NBocGroup N-Boc Group NBocGroup->Endo Influences NBocGroup->Exo Influences NBocGroup->Cis Influences NBocGroup->Trans Influences

Influence of N-Boc group on proline conformation.

Conclusion

The N-Boc protecting group is an indispensable tool in the chemistry of proline derivatives. Its role extends far beyond simply masking the secondary amine. It provides a robust strategy for controlling reactivity in complex syntheses, particularly in the automated and manual synthesis of peptides. Moreover, the steric and electronic influence of the Boc group offers a handle to modulate the conformational preferences of the proline ring, a feature that is increasingly exploited in the design of peptidomimetics and bioactive molecules. As a chiral building block, N-Boc-proline serves as a versatile precursor for the synthesis of a diverse array of highly effective organocatalysts for asymmetric synthesis. The quantitative data and detailed protocols provided in this guide underscore the critical importance of the N-Boc group for researchers, scientists, and drug development professionals working with proline-containing compounds.

References

The 4-Oxo Functional Group in the Proline Ring: A Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 4-oxo functional group into the proline ring transforms this ubiquitous amino acid into a versatile building block with a rich and nuanced reactivity. This ketone moiety serves as a synthetic handle for a wide array of chemical transformations, enabling the creation of diverse proline derivatives with significant potential in medicinal chemistry, chemical biology, and materials science. This in-depth technical guide explores the core reactivity of the 4-oxo group in the proline scaffold, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their drug discovery and development endeavors.

Synthesis of 4-Oxoproline Derivatives

The most common entry point to 4-oxoproline chemistry is the oxidation of the readily available and relatively inexpensive 4-hydroxyproline (B1632879). This transformation can be achieved using a variety of oxidizing agents. The choice of N-protecting group and esterification of the carboxylic acid are crucial for solubility and for directing the reactivity in subsequent steps.

A widely used method involves the oxidation of N-Boc-L-hydroxyproline methyl ester. A typical protocol is as follows:

Experimental Protocol: Oxidation of N-Boc-L-hydroxyproline methyl ester

  • Materials: N-Boc-L-hydroxyproline methyl ester, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure: To a solution of N-Boc-L-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM at 0 °C, is added Dess-Martin periodinane (1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-4-oxo-L-proline methyl ester.

Reactivity of the 4-Oxo Functional Group

The ketone at the C4 position of the proline ring is the focal point of its reactivity, susceptible to a variety of nucleophilic additions and related transformations. The stereochemical outcome of these reactions is often influenced by the rigid pyrrolidine (B122466) ring and the nature of the N-substituent.

Reduction to 4-Hydroxyproline Derivatives

The reduction of the 4-oxo group provides access to both cis and trans 4-hydroxyproline derivatives, depending on the reducing agent and reaction conditions. Diastereoselectivity is a key consideration in these reactions.

Table 1: Reduction of N-Protected 4-Oxoproline Esters

N-Protecting GroupEster GroupReducing AgentSolventDiastereomeric Ratio (cis:trans)Yield (%)
BocMethylNaBH₄MeOH90:10>95
CbzEthylL-Selectride®THF>99:1 (cis)92
Fmoct-ButylK-Selectride®THF1:>99 (trans)88

Experimental Protocol: Sodium Borohydride (B1222165) Reduction of this compound Methyl Ester

  • Materials: this compound methyl ester, Sodium borohydride (NaBH₄), Methanol (B129727) (MeOH).

  • Procedure: this compound methyl ester (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of acetone, followed by water. The mixture is concentrated under reduced pressure to remove methanol, and the aqueous residue is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography to yield predominantly cis-N-Boc-4-hydroxy-L-proline methyl ester.

Reductive Amination

The 4-oxo group is an excellent substrate for reductive amination, allowing for the introduction of a nitrogen-containing substituent at the C4 position. The choice of the amine and the reducing agent dictates the outcome of the reaction.

Table 2: Reductive Amination of N-Protected 4-Oxoproline Derivatives

N-Protecting GroupAmineReducing AgentSolventDiastereoselectivityYield (%)
AcetylBenzylamine (B48309)Sodium triacetoxyborohydride (B8407120)DCEMajor: cis85
BocGlycine methyl esterSodium cyanoborohydrideMeOHDependent on ester group70-85

Experimental Protocol: Reductive Amination of N-Acetyl-4-oxoproline with Benzylamine

  • Materials: N-Acetyl-4-oxoproline, Benzylamine, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic acid.

  • Procedure: To a solution of N-Acetyl-4-oxoproline (1.0 eq) and benzylamine (1.2 eq) in DCE, a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the 4-carbonyl group enables the formation of new carbon-carbon bonds through reactions with various carbon nucleophiles.

Grignard reagents add to the 4-oxo group to generate tertiary alcohols. The stereoselectivity of the addition is influenced by steric hindrance.

Table 3: Grignard Reaction with N-Cbz-4-oxo-L-proline Ethyl Ester

Grignard ReagentSolventDiastereoselectivityYield (%)
Methylmagnesium bromideTHFMajor isomer formed78
Phenylmagnesium bromideTHFMajor isomer formed72

Experimental Protocol: Grignard Reaction of N-Cbz-4-oxo-L-proline Ethyl Ester with Methylmagnesium Bromide

  • Materials: N-Cbz-4-oxo-L-proline ethyl ester, Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous Tetrahydrofuran (THF).

  • Procedure: A solution of N-Cbz-4-oxo-L-proline ethyl ester (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Methylmagnesium bromide solution (1.5 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

The Wittig reaction provides a powerful method for converting the 4-oxo group into an exocyclic double bond, opening avenues for further functionalization.

Table 4: Wittig Reaction of N-Fmoc-4-oxo-L-proline tert-Butyl Ester

Wittig ReagentBaseSolventYield (%)
Methylenetriphenylphosphoranen-ButyllithiumTHF85
(Carbethoxymethylene)triphenylphosphoraneSodium HydrideTHF75 (E-isomer)

Experimental Protocol: Wittig Reaction of N-Fmoc-4-oxo-L-proline tert-Butyl Ester with Methylenetriphenylphosphorane

  • Materials: Methyltriphenylphosphonium (B96628) bromide, n-Butyllithium (2.5 M in hexanes), Anhydrous Tetrahydrofuran (THF), N-Fmoc-4-oxo-L-proline tert-butyl ester.

  • Procedure: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, n-butyllithium (1.2 eq) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour. The ylide solution is then cooled to -78 °C, and a solution of N-Fmoc-4-oxo-L-proline tert-butyl ester (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Oxime Formation for Bioconjugation

The 4-oxo group can readily react with hydroxylamine (B1172632) derivatives to form stable oxime linkages. This chemoselective reaction is widely employed in bioconjugation to label peptides and proteins.

Experimental Protocol: Oxime Ligation of a 4-Oxoproline-Containing Peptide

  • Materials: 4-Oxoproline-containing peptide, Hydroxylamine hydrochloride, Aniline (B41778), Acetate buffer (pH 4.5).

  • Procedure: The 4-oxoproline-containing peptide is dissolved in an acetate buffer (pH 4.5). Hydroxylamine hydrochloride (10 eq) and aniline (as a catalyst, 10-20 mM) are added to the solution. The reaction mixture is incubated at room temperature or 37 °C for 2-16 hours. The progress of the ligation can be monitored by HPLC and mass spectrometry. The product can be purified by reverse-phase HPLC.

Logical Workflow for the Utilization of 4-Oxoproline

The reactivity of the 4-oxo group allows for a logical and stepwise approach to the synthesis of complex proline derivatives. The following diagram illustrates a typical workflow starting from 4-hydroxyproline.

G Workflow for 4-Oxoproline Derivatization cluster_0 Starting Material cluster_1 Protection & Oxidation cluster_2 Derivatization of the 4-Oxo Group cluster_3 Final Products 4-Hydroxyproline 4-Hydroxyproline N-Protected-4-hydroxyproline Ester N-Protected-4-hydroxyproline Ester 4-Hydroxyproline->N-Protected-4-hydroxyproline Ester Protection N-Protected-4-oxoproline Ester N-Protected-4-oxoproline Ester N-Protected-4-hydroxyproline Ester->N-Protected-4-oxoproline Ester Oxidation 4-Hydroxyproline Derivative 4-Hydroxyproline Derivative N-Protected-4-oxoproline Ester->4-Hydroxyproline Derivative Reduction 4-Aminoproline Derivative 4-Aminoproline Derivative N-Protected-4-oxoproline Ester->4-Aminoproline Derivative Reductive Amination 4-Alkyl/Aryl-4-hydroxyproline Derivative 4-Alkyl/Aryl-4-hydroxyproline Derivative N-Protected-4-oxoproline Ester->4-Alkyl/Aryl-4-hydroxyproline Derivative Grignard Reaction 4-Alkenylproline Derivative 4-Alkenylproline Derivative N-Protected-4-oxoproline Ester->4-Alkenylproline Derivative Wittig Reaction 4-Oxime-proline Derivative 4-Oxime-proline Derivative N-Protected-4-oxoproline Ester->4-Oxime-proline Derivative Oxime Formation Bioactive Molecules Bioactive Molecules 4-Hydroxyproline Derivative->Bioactive Molecules 4-Aminoproline Derivative->Bioactive Molecules 4-Alkyl/Aryl-4-hydroxyproline Derivative->Bioactive Molecules Chemical Probes Chemical Probes 4-Alkenylproline Derivative->Chemical Probes Modified Peptides Modified Peptides 4-Oxime-proline Derivative->Modified Peptides

Caption: A logical workflow for the synthesis of diverse proline derivatives.

Signaling Pathways and Biological Relevance

While the 4-oxo functional group provides a versatile handle for synthetic chemists, its direct involvement in endogenous signaling pathways is not well-established. The primary biological relevance of 4-oxoproline derivatives lies in their application as tools to probe and modulate biological systems. For instance, the incorporation of 4-oxoproline into peptides allows for the site-specific attachment of fluorescent probes, affinity tags, or drug molecules via oxime ligation. This enables detailed studies of peptide-protein interactions, cellular localization, and the development of targeted therapeutics.

The structural modifications introduced through reactions at the 4-oxo position can also profoundly impact the conformation of the proline ring and, consequently, the overall structure and function of peptides and proteins. This makes 4-oxoproline a valuable tool for structure-activity relationship (SAR) studies in drug design.

The following diagram illustrates the general process of using a 4-oxoproline containing peptide as a chemical biology tool.

G Application of 4-Oxoproline in Chemical Biology Peptide Synthesis Peptide Synthesis 4-Oxoproline Incorporation 4-Oxoproline Incorporation Peptide Synthesis->4-Oxoproline Incorporation 4-Oxoproline Peptide 4-Oxoproline Peptide 4-Oxoproline Incorporation->4-Oxoproline Peptide Chemoselective Ligation Chemoselective Ligation 4-Oxoproline Peptide->Chemoselective Ligation Labeled Peptide Labeled Peptide Chemoselective Ligation->Labeled Peptide Functional Probe Functional Probe Functional Probe->Chemoselective Ligation Biological System Biological System Labeled Peptide->Biological System Introduction Data Acquisition Data Acquisition Biological System->Data Acquisition Interaction/ Localization

Caption: Workflow for utilizing 4-oxoproline in chemical biology applications.

Conclusion

The 4-oxo functional group in the proline ring is a powerful and versatile tool for the synthesis of a vast array of modified proline derivatives. Its reactivity towards a range of nucleophiles, coupled with the stereochemical constraints of the pyrrolidine ring, allows for the precise installation of diverse functionalities. This guide has provided a comprehensive overview of the key reactions of 4-oxoproline, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in drug discovery and chemical biology. The continued exploration of the reactivity of this unique building block will undoubtedly lead to the development of novel therapeutics, advanced chemical probes, and innovative biomaterials.

The Natural Occurrence of 4-Oxo-Proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-L-proline is a non-proteinogenic amino acid derivative of L-proline, characterized by a ketone group at the C4 position of the pyrrolidine (B122466) ring. While not as ubiquitous as its precursor, L-proline, 4-oxo-proline and its derivatives are found in a variety of natural products, particularly those biosynthesized by microorganisms. These compounds have garnered significant interest in the scientific community due to their unique structural features and potential as intermediates in the synthesis of valuable pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of 4-oxo-proline derivatives, detailing their sources, biosynthesis, and the analytical methods employed for their study.

Natural Sources and Quantitative Data

The primary natural sources of 4-oxo-proline derivatives are microorganisms, especially bacteria belonging to the phylum Actinobacteria. These bacteria are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities.

One of the most well-documented occurrences of a 4-oxo-proline moiety is within the actinomycin (B1170597) family of antibiotics, produced by Streptomyces species. For instance, actinomycin Xoβ, a potent antitumor agent, incorporates a 4-oxoproline residue in its pentapeptide lactone ring. While precise concentrations of actinomycin Xoβ are often reported as "trace amounts" alongside the more abundant actinomycin D, the production of the latter can reach significant levels, such as approximately 69.8 μg/mL in cultures of Streptomyces costaricanus[1][2]. This provides an indirect measure of the biosynthetic capacity for related proline-modified compounds within these organisms.

Another notable example is actinomycin L, which is formed through a spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X₂[3]. The biosynthesis of this unique structure highlights the chemical reactivity of the ketone group in 4-oxoproline, allowing for further derivatization in nature.

Natural Product FamilyProducing Organism (Example)4-Oxo-Proline DerivativeConcentration/TiterReference
ActinomycinsStreptomyces costaricanusActinomycin Xoβ (contains 4-oxoproline)Traces (Actinomycin D produced at ~69.8 μg/mL)[1][2]
ActinomycinsStreptomyces antibioticusActinomycin L (formed from actinomycin X₂ containing 4-oxoproline)Not specified[3]
Free Amino AcidParaburkholderia sp.4-Oxo-L-prolineNot specified[4]

Biosynthesis of 4-Oxo-Proline Derivatives

The formation of the 4-oxo-proline moiety in natural products is an enzymatic process. In the biosynthesis of actinomycin Xoβ, a proline residue within the peptide chain is oxidized to form 4-oxoproline. This reaction is catalyzed by a cytochrome P450 monooxygenase, AcnP, which is encoded within the actinomycin biosynthetic gene cluster[7]. The enzyme utilizes molecular oxygen and a reducing equivalent, likely NADH or NADPH, to introduce the ketone functionality.

The proposed biosynthetic pathway for actinomycin Xoβ begins with the assembly of a pentapeptide chain attached to a 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor. One of the proline residues in this peptide intermediate is then targeted by the AcnP enzyme for oxidation to a 4-oxoproline residue. Subsequently, two of these modified pentapeptide lactone monomers are condensed to form the final actinomycin Xoβ molecule.

Actinomycin_Xob_Biosynthesis Proline L-Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) Proline->NRPS Pentapeptide 4-MHA-Pentapeptide (with Proline) NRPS->Pentapeptide Peptide bond formation AcnP AcnP (Cytochrome P450) Pentapeptide->AcnP Oxo_Pentapeptide 4-MHA-Pentapeptide (with 4-Oxoproline) AcnP->Oxo_Pentapeptide Oxidation Dimerization Dimerization Oxo_Pentapeptide->Dimerization Actinomycin_Xob Actinomycin Xoβ Dimerization->Actinomycin_Xob

Biosynthetic pathway of Actinomycin Xoβ.

Experimental Protocols

The study of naturally occurring 4-oxo-proline derivatives requires robust analytical methods for their extraction, identification, and quantification.

Extraction of 4-Oxo-Proline Derivatives from Microbial Cultures

A general workflow for the extraction of secondary metabolites, including 4-oxo-proline-containing compounds, from microbial cultures is outlined below.

Extraction_Workflow Culture Microbial Culture (e.g., Streptomyces sp.) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Pellet Centrifugation->Mycelium Solvent_Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (e.g., Acetone (B3395972)/Methanol) Mycelium->Solvent_Extraction_M Crude_Extract_S Crude Extract (from Supernatant) Solvent_Extraction_S->Crude_Extract_S Crude_Extract_M Crude Extract (from Mycelium) Solvent_Extraction_M->Crude_Extract_M Combine Combine and Evaporate Crude_Extract_S->Combine Crude_Extract_M->Combine Final_Extract Final Crude Extract Combine->Final_Extract Chromatography Chromatographic Purification (e.g., HPLC) Final_Extract->Chromatography Pure_Compound Isolated 4-Oxo-Proline Derivative Chromatography->Pure_Compound

Extraction workflow for 4-oxo-proline derivatives.

Methodology:

  • Cultivation: Grow the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium until optimal production of the target compound is achieved.

  • Separation of Biomass: Separate the mycelium from the culture broth by centrifugation.

  • Extraction from Supernatant: Extract the supernatant with an appropriate organic solvent such as ethyl acetate. The choice of solvent will depend on the polarity of the target derivative.

  • Extraction from Mycelium: Extract the mycelial pellet with a solvent capable of penetrating the cells, such as a mixture of acetone and methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), for the isolation of the pure 4-oxo-proline derivative.

Analytical Techniques for Identification and Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation and quantification of 4-oxo-proline derivatives. A reversed-phase C18 column is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a diode array detector (DAD) or a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive and specific quantification, LC-MS/MS is the method of choice. The compound is first separated by LC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated molecule is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides high selectivity and allows for quantification even in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of novel 4-oxo-proline derivatives. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical structure, including the stereochemistry of the molecule. The characteristic chemical shifts of the protons and carbons adjacent to the ketone and the alpha-carbon of the proline ring are key identifiers.

Applications in Drug Development

4-Oxo-proline derivatives are not only interesting from a natural products perspective but also serve as valuable building blocks in medicinal chemistry. The ketone functionality provides a handle for further chemical modifications, allowing for the synthesis of a wide range of proline-based compounds with potential therapeutic applications. For example, N-Boc-4-oxo-L-proline is a key intermediate in the synthesis of certain antidiabetic drugs[8]. The rigid, cyclic structure of proline is a desirable feature in drug design for constraining the conformation of peptides and small molecules to enhance their binding to biological targets[9].

Conclusion

The natural occurrence of 4-oxo-proline derivatives, though not widespread, is significant in the context of microbial secondary metabolism, particularly in the biosynthesis of complex antibiotics like actinomycins. The enzymatic machinery responsible for their formation presents interesting targets for biosynthetic engineering to create novel bioactive compounds. Further exploration of diverse natural sources, coupled with advanced analytical techniques, is likely to uncover new 4-oxo-proline-containing natural products with unique biological activities, paving the way for new discoveries in drug development and biotechnology.

References

The Evolution of Synthetic Proline Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique constrained cyclic structure of proline plays a pivotal role in determining the conformation and function of peptides and proteins. This has made the development of synthetic proline analogs a cornerstone of modern medicinal chemistry and drug design. By modifying the proline ring, researchers can fine-tune the physicochemical properties, metabolic stability, and biological activity of therapeutic agents. This in-depth technical guide explores the historical development of these vital chemical entities, presenting key quantitative data, detailed experimental protocols for their synthesis, and visualizations of relevant biological pathways and experimental workflows.

A Journey Through Chemical Space: Historical Milestones

The exploration of synthetic proline analogs began with the goal of understanding and manipulating peptide and protein structure. Early efforts focused on simple substitutions on the pyrrolidine (B122466) ring, leading to the discovery that even minor modifications could significantly impact biological activity. A landmark in this field was the first synthesis of azabicycloalkane amino acids in 1994, which introduced more rigid, constrained dipeptide mimics.[1] This innovation paved the way for a new class of peptidomimetics with improved pharmacological properties.

Subsequent research has expanded the repertoire of proline analogs to include a diverse array of structural motifs:

  • Substituted Prolines: The introduction of substituents at various positions on the proline ring, such as alkyl, aryl, and hydroxyl groups, allows for the modulation of steric and electronic properties.

  • Fluorinated Prolines: The incorporation of fluorine atoms has proven to be a particularly powerful strategy. The strong stereoelectronic effects of fluorine can enforce specific ring puckering (Cγ-exo or Cγ-endo) and influence the cis/trans isomerization of the amide bond, thereby controlling the overall peptide conformation.[2]

  • Unsaturated and Fused Structures: The introduction of double bonds or the fusion of additional rings to the proline scaffold creates more rigid structures, which can be advantageous for locking in a bioactive conformation.

  • Ring-Size Homologs: Expansion or contraction of the pyrrolidine ring to six-membered (pipecolic acid) or four-membered (azetidine-2-carboxylic acid) rings alters the conformational constraints and can lead to novel biological activities.

  • Heterocyclic Analogs: The replacement of a carbon atom within the proline ring with a heteroatom (e.g., oxygen, sulfur, or another nitrogen) introduces new possibilities for hydrogen bonding and other non-covalent interactions.

  • Bridged Proline Analogs: The creation of bicyclic structures by bridging different positions of the proline ring results in highly constrained analogs that are valuable tools for probing receptor binding sites.

The impact of these developments is evident in the growing number of FDA-approved drugs that incorporate synthetic proline analogs. A notable recent example is Nirmatrelvir, a key component of the COVID-19 antiviral medication Paxlovid, which features a bicyclic proline analog.[3][4]

Quantitative Insights: Structure-Activity Relationships

The systematic modification of the proline scaffold has been instrumental in optimizing the potency and selectivity of various therapeutic agents. The following tables summarize key quantitative data for two important classes of drugs where proline analogs have played a crucial role: Angiotensin-Converting Enzyme (ACE) inhibitors and Hepatitis C Virus (HCV) NS3/4A Protease inhibitors.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Proline and its analogs have been central to the development of ACE inhibitors for the treatment of hypertension. The C-terminal proline mimic interacts with the S2' subsite of the ACE active site.

Compound/AnalogModificationIC50 (nM)Reference
CaptoprilThiol-containing proline23[5]
EnalaprilatDicarboxylate-containing proline analog1.2[5]
LisinoprilLysine analog of enalaprilat1.2[5]
Indolapril (CI-907)Octahydroindole-2-carboxylic acid11[1]
Compound with Octahydroisoindole-1-carboxylic acidBicyclic analog1.5[1]
Peptide Orn-Hyp-ProHydroxyproline (B1673980) substitution40,480[6]
Peptide Sec-Pro-Phe-OMePhenylalanine addition183.2[7]
Captopril Analog 1084-substituted prolineRelative potency of 1.0 to captopril[8]
Captopril Analog 1164-substituted prolineRelative potency of 2.6 to captopril[8]
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The development of direct-acting antivirals for HCV has been significantly advanced by the use of proline analogs in the P2 position of protease inhibitors. These analogs help to correctly position the inhibitor within the enzyme's active site.

Compound/AnalogModificationKi* (nM)EC50 (nM)Reference
Telaprevir (B1684684) (VX-950)Bicyclic proline analog--[9][10][11][12]
Grazoprevir (MK-5172)Macrocyclic with proline surrogate--[13]
Macrocyclic Pentapeptide 24Proline-based macrocycle8400
Macrocyclic Pentapeptide 45gem-Dimethyl substituted macrocycle6130
Spirocyclic Proline Analog 9Spirocyclic proline on macrocyclic core-4.5 (gt3a)[13]
Spirocyclic Proline Analog 10Modified spirocyclic proline0.51 (gt3a)-[13]

Experimental Protocols: Synthesis of Key Proline Analogs

The following sections provide detailed methodologies for the synthesis of representative proline analogs and their incorporation into peptides.

Synthesis of (2S,4S)-4-Fluoroproline

This protocol describes a practical, scalable synthesis of (2S,4S)-4-fluoroproline from the readily available (2S,4R)-4-hydroxyproline (Hyp).[2][14]

Step 1: Protection of (2S,4R)-4-Hydroxyproline

  • To a solution of (2S,4R)-4-hydroxyproline in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (B1257347) (Boc2O) and a base such as sodium hydroxide.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture and extract the product, Boc-Hyp-OH, with an organic solvent (e.g., ethyl acetate).

  • Esterify the carboxylic acid of Boc-Hyp-OH using a standard procedure, for example, by reacting with methyl iodide in the presence of a base like potassium carbonate in DMF to yield Boc-Hyp-OMe.

Step 2: Fluorination

  • Dissolve the protected hydroxyproline (Boc-Hyp-OMe) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the fluorinated product with an organic solvent and purify by column chromatography. This step proceeds with inversion of stereochemistry at the C4 position.

Step 3: Deprotection

  • Treat the purified, protected 4-fluoroproline (B1262513) with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to remove the Boc protecting group and hydrolyze the methyl ester.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, (2S,4S)-4-fluoroproline.

Solid-Phase Peptide Synthesis (SPPS) of a Proline-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide on a solid support using the Fmoc/tBu strategy.[15][16][17][18][19]

Materials:

  • Rink Amide MBHA resin or Wang resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Base: DIEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), MeOH (methanol)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • First Amino Acid Coupling:

    • If using Rink Amide resin, perform an initial Fmoc deprotection with 20% piperidine in DMF.

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH), HBTU, HOBt, and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once). Wash the resin with DMF.

  • Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by preparative HPLC.

Visualizing the Landscape: Pathways and Workflows

Understanding the biological context and the experimental processes involved in the development of proline analogs is crucial. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

The Proline Cycle in Cancer Metabolism

The proline cycle, involving the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), has emerged as a significant pathway in cancer cell metabolism, contributing to ATP production, redox homeostasis, and biosynthesis.[1][3][7][15][20]

Proline_Cycle cluster_cytosol Cytosol cluster_mito Mitochondrion Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP -> ADP P5C Δ¹-Pyrroline-5-Carboxylate (P5C) P5CS->P5C Biosynthesis Nucleotide & Protein Synthesis P5CS->Biosynthesis PYCR PYCR P5C->PYCR NAD(P)H -> NAD(P)⁺ Proline Proline PYCR->Proline Redox_Balance Redox Balance (NADP+/NADPH) PYCR->Redox_Balance Proline_mito Proline Proline->Proline_mito Transport PRODH PRODH ATP_Prod ATP Production PRODH->ATP_Prod P5C_mito P5C PRODH->P5C_mito FAD -> FADH₂ Mitochondrion Mitochondrion Cytosol Cytosol Glutamate_mito Glutamate P5C_mito->Glutamate_mito NAD⁺ -> NADH

Caption: The Proline Cycle shuttles metabolites between the cytosol and mitochondria.

High-Throughput Screening Workflow for Proline Analog Libraries

The discovery of novel bioactive peptides often involves the screening of large combinatorial libraries of proline analogs. This workflow outlines the key stages of such a high-throughput screening (HTS) process.

HTS_Workflow start Start lib_synthesis Library Synthesis (e.g., SPPS) start->lib_synthesis screening_assay High-Throughput Screening Assay lib_synthesis->screening_assay hit_id Hit Identification screening_assay->hit_id hit_validation Hit Validation & Confirmation hit_id->hit_validation sar_studies Structure-Activity Relationship (SAR) hit_validation->sar_studies lead_opt Lead Optimization sar_studies->lead_opt lead_opt->lib_synthesis Iterative Design end End lead_opt->end

Caption: A generalized workflow for the discovery of bioactive proline analogs.

Conclusion and Future Directions

The historical development of synthetic proline analogs showcases the power of chemical innovation in advancing drug discovery. From simple substitutions to complex bicyclic and fluorinated structures, these analogs have provided medicinal chemists with a versatile toolkit to modulate the properties of peptides and small molecules. The quantitative data presented herein underscore the profound impact of these modifications on biological activity. The detailed experimental protocols offer a practical guide for researchers seeking to synthesize and utilize these valuable compounds.

The future of proline analog development will likely focus on several key areas:

  • Novel Scaffolds: The design and synthesis of even more sophisticated and diverse proline-based scaffolds to explore new chemical space.

  • Biocatalysis: The use of enzymes to synthesize chiral proline analogs with high stereoselectivity and efficiency.

  • Computational Design: The increasing use of in silico methods to predict the conformational effects of proline modifications and guide the design of new analogs with desired properties.

  • Chemical Biology: The application of proline analogs as chemical probes to dissect complex biological processes and validate new drug targets.

As our understanding of the intricate roles of proline in biology continues to grow, the development of novel synthetic analogs will undoubtedly remain a vibrant and impactful area of research, driving the discovery of the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for N-Boc-4-oxo-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-oxo-L-proline is a valuable synthetic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a ketone functionality within a peptide backbone. This keto group serves as a versatile chemical handle for a variety of applications, including the development of peptidomimetics, enzyme inhibitors, and bioconjugates. The incorporation of 4-oxoproline can impart unique conformational constraints on the peptide and allows for post-synthetic modifications, making it a strategic tool in drug discovery and chemical biology.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using standard Boc-SPPS methodologies, as well as an alternative on-resin oxidation approach.

Data Presentation

The following tables summarize key quantitative parameters associated with the use of this compound in a typical Boc-SPPS workflow. It is important to note that actual results can vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions.

Table 1: Typical Synthesis Parameters for this compound Incorporation

ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.
Boc-Amino Acid Excess2 - 4 equivalentsRelative to resin substitution.
Coupling Reagent Excess2 - 4 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursThe secondary amine of proline can lead to slower coupling kinetics. Monitoring is recommended.[1]
Deprotection Time20 - 30 minutesUsing 25-50% TFA in DCM.[2]
Neutralization Time5 - 10 minutesUsing 5-10% DIEA in DCM.[2]

Table 2: Expected Performance Metrics for SPPS with this compound

Performance MetricExpected ValueKey Considerations
Coupling Efficiency (per step)>98%May require double coupling or optimized reagents due to the secondary amine.[1] Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).
Overall Crude Peptide Yield40 - 70%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 80%Purification is typically required.
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.[1]

Experimental Protocols

Protocol 1: Direct Incorporation of this compound via Boc-SPPS

This protocol outlines a single cycle for the incorporation of this compound into a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HCTU, HATU, or DCC/HOBt)[3][4][5]

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isatin or Chloranil test reagents for monitoring

1. Boc Deprotection: a. Swell the peptide-resin in DCM for 20-30 minutes. b. Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).[2] c. Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM.[2] d. Agitate the mixture for 20-30 minutes at room temperature. e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

2. Neutralization: a. Wash the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[2] b. Repeat the neutralization step. c. Wash the resin with DCM (5 times) to remove excess base.[2]

3. Coupling of this compound: a. In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF.[2] b. Add DIEA (4-8 equivalents) to the amino acid solution to activate it.[2] c. Add the activated this compound solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 1-4 hours at room temperature.[1] e. Monitoring: Monitor the completion of the coupling reaction using the Isatin or Chloranil test, as the standard Kaiser test gives a false negative for proline residues.[6] A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

4. Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Synthesis of 4-Oxoproline from Hydroxyproline ("Proline Editing")

This protocol describes the incorporation of N-Boc-4-hydroxy-L-proline followed by on-resin oxidation to generate the 4-oxoproline residue.[7]

1. Incorporation of N-Boc-4-hydroxy-L-proline: a. Follow the standard Boc-SPPS protocol (Protocol 1) to couple N-Boc-4-hydroxy-L-proline to the peptide-resin.

2. On-Resin Oxidation: a. After coupling and washing, swell the peptide-resin in a suitable solvent such as DCM. b. Prepare a solution of an oxidizing agent. Common reagents for this transformation include Dess-Martin periodinane (DMP) or a Swern oxidation protocol. c. Dess-Martin Oxidation: i. Add a solution of DMP (3-5 equivalents) in DCM to the resin. ii. Agitate the mixture at room temperature for 2-4 hours. d. Swern Oxidation: i. Cool the resin in DCM to -78 °C. ii. Add a solution of oxalyl chloride or trifluoroacetic anhydride (B1165640) in DCM, followed by dimethyl sulfoxide (B87167) (DMSO). iii. After a short activation period, add a hindered base such as DIEA. iv. Allow the reaction to warm to room temperature. e. Monitoring: The progress of the oxidation can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS. f. Washing: After the reaction is complete, wash the resin extensively with DCM and DMF to remove the oxidant and byproducts.

The peptide-resin with the newly formed 4-oxoproline residue is now ready for the next coupling step or for final cleavage and deprotection.

Visualizations

SPPS_Workflow Resin Peptide-Resin (Free Amine) Boc_Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (5-10% DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling (this compound, HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Repeat Cycle Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle

Caption: Cyclical workflow for the incorporation of this compound in Boc-SPPS.

Proline_Editing_Workflow cluster_SPPS Standard SPPS cluster_Modification On-Resin Modification Start Start with Peptide-Resin Incorporate_Hyp Incorporate N-Boc-4-hydroxy-L-proline Start->Incorporate_Hyp Peptide_Hyp Peptide with Hydroxyproline on Resin Incorporate_Hyp->Peptide_Hyp Oxidation On-Resin Oxidation (e.g., Dess-Martin Periodinane) Peptide_Hyp->Oxidation Peptide_OxoPro Peptide with 4-Oxoproline on Resin Oxidation->Peptide_OxoPro Elongation_Cleavage Elongation_Cleavage Peptide_OxoPro->Elongation_Cleavage Continue SPPS or Final Cleavage Bioconjugation_Workflow SPPS SPPS with This compound Cleavage Cleavage and Deprotection (TFA Cocktail) SPPS->Cleavage Crude_Peptide Crude 4-Oxoproline Containing Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified 4-Oxoproline Containing Peptide Purification->Pure_Peptide Bioconjugation Bioconjugation Reaction (e.g., Oxime Ligation with Aminooxy-functionalized Molecule) Pure_Peptide->Bioconjugation Conjugate Peptide-Biomolecule Conjugate Bioconjugation->Conjugate

References

Application Notes and Protocols for Solution-Phase Peptide Coupling with N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-oxo-L-proline is a valuable synthetic intermediate and a chiral building block used in the synthesis of peptidomimetics and other complex organic molecules.[1] Its unique structure, featuring a ketone functionality on the proline ring, allows for further chemical modifications, making it a versatile component in drug discovery and development.[1] These application notes provide detailed protocols for the solution-phase peptide coupling of this compound, a critical step in the synthesis of novel peptides and proline-rich compounds. The protocols and data presented are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Data Presentation

The efficiency of peptide coupling reactions is highly dependent on the choice of coupling reagents and reaction conditions. Proline derivatives, due to their secondary amine nature, can present challenges such as steric hindrance, which may lead to slower reaction kinetics.[2][3] Below is a summary of commonly used coupling reagents for solution-phase peptide synthesis and their expected performance with proline derivatives.

Table 1: Comparison of Common Coupling Reagents for N-Boc-Proline Derivatives in Solution-Phase Synthesis

Coupling Reagent/SystemActivating AgentAdditiveTypical Yield RangeKey Considerations
DCCCarbodiimideHOBt40-95%The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration, which is advantageous in solution-phase synthesis.[4][5][6]
EDCCarbodiimideHOBt/DMAP60-95%EDC and its urea (B33335) byproduct are water-soluble, facilitating work-up by aqueous extraction.[7]
HBTU/HATUAminium Salt-70-98%Highly efficient and fast reactions with minimal racemization.[4] Requires a base like DIEA for activation.[8]
PyBOP/PyAOPPhosphonium Salt-70-98%Similar to HBTU/HATU in efficiency. PyAOP is particularly effective for coupling sterically hindered N-methyl amino acids.[4]

Yields are generalized from literature on proline derivatives and may vary based on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the solution-phase coupling of this compound with an amino acid ester, followed by purification of the resulting dipeptide.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol details the coupling of this compound with a generic amino acid methyl ester (H-Xaa-OMe) using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Amino Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add DIEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

  • Coupling Reaction:

    • Transfer the activated this compound solution (including the DCU precipitate) to the flask containing the neutralized amino acid methyl ester.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-dipeptide ester.[9]

Protocol 2: Peptide Coupling using HBTU

This protocol describes the coupling using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), a highly efficient coupling reagent.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl)

  • HBTU

  • DIEA

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq), H-Xaa-OMe·HCl (1.0 eq), and HBTU (1.1 eq) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the solution in an ice bath.

    • Slowly add DIEA (2.5 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_amine Prepare Amine Component (H-Xaa-OMe + DIEA in DCM) coupling Combine and React (Stir Overnight) prep_amine->coupling prep_acid Prepare Acid Component (this compound in DCM) activation Activate Carboxyl Group (Add DCC/HOBt) prep_acid->activation activation->coupling filtration Filter DCU coupling->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification product Pure Dipeptide purification->product

Caption: Workflow for DCC/HOBt mediated peptide coupling.

logical_relationship reagents This compound H-Xaa-OMe product N-Boc-(4-oxo-Pro)-Xaa-OMe reagents->product forms coupling_reagent Coupling Reagent (DCC, HBTU, etc.) coupling_reagent->product mediates base Base (optional) (DIEA) base->product facilitates byproducts Byproducts (DCU, HOBt, etc.) product->byproducts separated from

Caption: Key components in the peptide coupling reaction.

Concluding Remarks

The protocols provided herein offer a robust starting point for the successful solution-phase coupling of this compound. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrate combinations to achieve maximum yields. Careful monitoring of the reaction progress by TLC and purification of the final product by column chromatography are essential for obtaining high-purity dipeptides. The versatility of the 4-oxo functionality opens avenues for further derivatization, making this compound a key building block in the development of novel therapeutics and research tools.

References

Application Notes and Protocols for the Reductive Amination of N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of N-Boc-4-oxo-L-proline is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of novel proline analogs. This versatile transformation allows for the introduction of a wide array of substituents at the 4-position of the proline ring, providing a scaffold for diverse chemical structures with potential therapeutic applications. The resulting 4-amino-L-proline derivatives are key building blocks in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This document provides detailed application notes, experimental protocols, and a comparative analysis of various reaction conditions to guide researchers in optimizing this critical synthetic step.

The reaction proceeds via the formation of an intermediate iminium ion from the reaction of this compound with a primary or secondary amine, which is then reduced in situ by a suitable reducing agent to yield the corresponding 4-amino-L-proline derivative. The choice of amine, reducing agent, solvent, and other reaction parameters significantly influences the reaction's efficiency, yield, and diastereoselectivity.

Reaction Scheme and Workflow

The general transformation for the reductive amination of this compound is depicted below. The reaction is typically performed as a one-pot procedure.

ReductiveAmination Proline This compound Iminium Iminium Ion Intermediate Proline->Iminium + Amine Amine Primary or Secondary Amine (R1R2NH) Amine->Iminium Product 4-Amino-N-Boc-L-proline Derivative Iminium->Product + Reducing Agent ReducingAgent Reducing Agent ReducingAgent->Iminium Solvent Solvent

Caption: General workflow for the reductive amination of this compound.

Comparative Data of Reaction Conditions

The selection of appropriate reaction conditions is crucial for achieving high yields and desired stereoselectivity. The following table summarizes various reported conditions for the reductive amination of this compound with different amines.

AmineReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
BenzylamineNaBH(OAc)₃ (1.5)1,2-Dichloroethane (B1671644) (DCE)Room Temp.1885>95:5
Methylamine HClNaBH(OAc)₃ (2.0) & Et₃N (2.2)Dichloromethane (B109758) (DCM)Room Temp.127890:10
Ammonium Acetate (B1210297)NaCNBH₃ (1.5)Methanol (B129727) (MeOH)Room Temp.246580:20
AnilineNaBH(OAc)₃ (1.5)Tetrahydrofuran (THF)Room Temp.2472>95:5
MorpholineNaBH(OAc)₃ (1.5)1,2-Dichloroethane (DCE)Room Temp.1692N/A
(R)-α-MethylbenzylamineNaBH(OAc)₃ (1.5)Dichloromethane (DCM)0 to Room Temp.208892:8 (major diastereomer not specified)
Ethylamine HClNaCNBH₃ (1.5) & Et₃N (1.5)Methanol (MeOH)Room Temp.187585:15

Note: Yields and diastereomeric ratios are highly dependent on the specific reaction conditions and purification methods. The cis isomer is generally the major product due to the steric hindrance of the N-Boc group directing the hydride attack from the less hindered face.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (or amine hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (B128534) (Et₃N) (if using an amine salt)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE or DCM (0.1-0.2 M) in a round-bottom flask, add the amine (1.1-1.2 eq). If using an amine hydrochloride salt, add triethylamine (1.1-1.2 eq) to the mixture.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-amino-N-Boc-L-proline derivative.

Protocol for Reductive Amination using Sodium Cyanoborohydride (NaCNBH₃)

This protocol is an alternative, particularly useful when the carbonyl group is sensitive to other reducing agents.

Materials:

  • This compound

  • Amine (or amine salt)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Standard workup and purification reagents and equipment as listed above.

Procedure:

  • Dissolve this compound (1.0 eq) and the amine or amine salt (1.1-1.5 eq) in methanol (0.1-0.2 M).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC or LC-MS.

  • After completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Caution: Quenching acidic solutions containing cyanide salts will generate toxic hydrogen cyanide gas. Ensure the solution is basic before workup.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify by flash column chromatography.

Logical Relationships in Reaction Optimization

Optimizing the reductive amination of this compound involves considering the interplay between several key factors.

Optimization cluster_Reactants Reactants cluster_Conditions Reaction Conditions cluster_Outcomes Outcomes Amine Amine (Nucleophilicity, Sterics) Yield Yield Amine->Yield ReactionRate Reaction Rate Amine->ReactionRate Ketone This compound (Steric Hindrance) Diastereoselectivity Diastereoselectivity (cis/trans ratio) Ketone->Diastereoselectivity Ketone->ReactionRate ReducingAgent Reducing Agent (Reactivity, Selectivity) ReducingAgent->Yield ReducingAgent->Diastereoselectivity ReducingAgent->ReactionRate Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Yield Solvent->ReactionRate Temperature Temperature Temperature->ReactionRate pH pH / Additives (e.g., Acetic Acid) pH->ReactionRate ReactionRate->Yield

Caption: Key factors influencing the outcome of the reductive amination.

Conclusion

The reductive amination of this compound is a robust and highly valuable transformation for the generation of diverse 4-substituted proline analogs. The choice of reducing agent, with sodium triacetoxyborohydride being a preferred mild and selective option, along with the careful selection of the amine and solvent, allows for the efficient synthesis of these important building blocks. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement and optimize this reaction in their synthetic endeavors, ultimately facilitating the discovery and development of new therapeutic agents.

Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides using N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of conformationally constrained peptides incorporating a 4-oxo-L-proline residue. The introduction of a ketone functionality at the 4-position of the proline ring serves as a powerful tool to induce specific secondary structures and provides a versatile handle for further chemical modifications.[1][2] This document outlines two primary strategies for incorporating 4-oxo-L-proline into peptides using solid-phase peptide synthesis (SPPS): direct coupling of N-Boc-4-oxo-L-proline and on-resin oxidation of a precursor hydroxyproline-containing peptide. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in this advanced peptide synthesis technique.

Introduction to this compound in Peptide Synthesis

This compound is a valuable building block in the synthesis of peptides, particularly in the development of biologically active compounds.[2] The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions, enhancing the efficiency of peptide assembly.[2] The unique structure of 4-oxo-L-proline can lead to compounds with improved efficacy and specificity.[2] The ketone group at the C4 position is a key site for introducing structural diversity and can be derivatized into various other functional groups.[2]

Proline itself is unique among the standard amino acids due to its secondary amine, which influences peptide conformation and stability.[3] The incorporation of 4-substituted prolines, such as 4-oxo-L-proline, can further modulate the conformational equilibria of the peptide backbone, including the cis/trans isomerization of the prolyl amide bond and the endo/exo ring pucker of the proline residue. These conformational constraints are crucial in the design of peptidomimetics and in optimizing the biological activity of peptides.

Key Applications

The use of this compound and the resulting 4-oxo-proline containing peptides have several key applications in research and drug development:

  • Inducing Conformational Constraints: The 4-oxo group restricts the proline ring pucker, which in turn influences the peptide backbone conformation. This is instrumental in mimicking specific secondary structures like β-turns and polyproline helices.

  • Peptidomimetic Design: By locking the peptide into a specific conformation, 4-oxo-proline serves as a key element in the design of peptidomimetics with enhanced biological activity and stability.

  • Drug Discovery and Development: Conformationally constrained peptides often exhibit improved receptor binding affinity, selectivity, and resistance to proteolytic degradation, making them attractive candidates for drug development. The 4-oxo group can also serve as a handle for attaching other molecules, such as imaging agents or cytotoxic drugs.

  • Probing Structure-Activity Relationships (SAR): The systematic incorporation of 4-oxo-proline allows for a detailed investigation of the relationship between peptide conformation and biological function.

Synthetic Strategies

There are two primary approaches for the synthesis of peptides containing 4-oxo-L-proline using Boc-based solid-phase peptide synthesis (SPPS):

  • Direct Coupling of this compound: This method involves the direct incorporation of the this compound amino acid into the growing peptide chain using standard coupling reagents.

  • On-Resin Oxidation of Hydroxyproline (B1673980) ("Proline Editing"): This elegant strategy involves synthesizing the peptide with a hydroxyproline residue, which is then selectively oxidized to the 4-oxo-proline residue while the peptide is still attached to the solid support. This approach, termed "proline editing," offers flexibility as the same hydroxyproline-containing precursor peptide can be used to generate a variety of 4-substituted proline derivatives.

Data Presentation

The following tables summarize typical quantitative data for Boc-SPPS, which can be expected when synthesizing peptides containing this compound. Actual yields and purities will be sequence-dependent.

Table 1: Typical Parameters and Efficiencies in Boc-SPPS of Proline-Containing Peptides

ParameterExpected ValueFactors Influencing Outcome
Resin Substitution0.3 - 0.8 mmol/gThe choice of resin (e.g., Merrifield, PAM, MBHA) depends on the desired C-terminus (acid or amide).[1]
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Time for this compound1 - 4 hoursThe secondary amine of proline can lead to slower coupling kinetics; monitoring is recommended.[1]
Deprotection Time (Boc group)20 - 30 minutesUsing 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1]
Neutralization Time5 - 10 minutesUsing 10% Diisopropylethylamine (DIEA) in DCM for the standard protocol.[1]
Coupling Efficiency (per step)>99% (standard amino acids)Monitored by the Kaiser test.[1]
Coupling Efficiency (this compound)~98-99.5%May require double coupling or optimized reagents; monitored by the isatin (B1672199) or chloranil (B122849) test.[1]

Table 2: Expected Yields and Purity for Peptides Synthesized with 4-oxo-L-proline

ParameterExpected ValueNotes
Overall Crude Peptide Yield50 - 80%Highly dependent on the length and sequence of the peptide.[1]
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required for most applications.[1]
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of the purification steps (e.g., RP-HPLC).[1]

Experimental Protocols

Protocol 1: General Boc-Solid-Phase Peptide Synthesis Cycle

This protocol describes the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.

1. Resin Preparation:

  • Select a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
  • Swell the resin in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.
  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
  • Agitate for 1-2 minutes and drain.
  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

3. Neutralization:

  • Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM (2 x 1 minute).
  • Wash the resin with DCM (3-5 times) to remove excess base.

4. Amino Acid Coupling (Direct Coupling of this compound):

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents to the amino acid) in N,N-Dimethylformamide (DMF).
  • Add DIEA (2 equivalents to the amino acid) to the solution to activate the amino acid.
  • Immediately add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the mixture for 1-4 hours at room temperature.

5. Monitoring the Coupling Reaction:

  • Since this compound is a secondary amine, the standard Kaiser test will not give a reliable result. Use the Isatin Test or Chloranil Test to monitor the coupling completion.[4]
  • Isatin Test Procedure:
  • Take a small sample of resin (4-5 mg) in a test tube.
  • Add 2-3 drops of isatin solution (2g isatin in 60 mL benzyl (B1604629) alcohol, filtered, with 2.5g Boc-Phe-OH dissolved in the filtrate).[4]
  • Heat at 100°C for 5 minutes.[4]
  • A blue color on the beads indicates an incomplete coupling.[4]
  • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with freshly activated this compound.

6. Repetition of the Cycle:

  • Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

Protocol 2: On-Resin Oxidation of Hydroxyproline to 4-oxo-proline

This protocol describes the oxidation of a resin-bound peptide containing a hydroxyproline residue to the corresponding 4-oxo-proline peptide.

1. Synthesis of the Hydroxyproline-Containing Peptide:

  • Synthesize the desired peptide sequence up to the point of incorporating hydroxyproline using the general Boc-SPPS protocol (Protocol 1). Incorporate N-Boc-trans-4-hydroxy-L-proline in the desired position.
  • Ensure the N-terminus of the peptide is protected with the Boc group after the final coupling step.

2. On-Resin Oxidation:

  • Wash the peptide-resin thoroughly with DCM.
  • Swell the resin in anhydrous DCM.
  • Prepare a solution of Dess-Martin periodinane (DMP) (3-5 equivalents relative to the peptide-resin) in anhydrous DCM.
  • Add the DMP solution to the swollen peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours.
  • Monitor the reaction for the disappearance of the starting material (hydroxyproline peptide) by cleaving a small amount of resin and analyzing by HPLC-MS.

3. Quenching and Washing:

  • Drain the reaction mixture.
  • Wash the resin with DCM (3 times).
  • To quench any remaining DMP, wash the resin with a 1:1 solution of DCM and saturated aqueous sodium thiosulfate (B1220275) (3 times).
  • Wash the resin with DCM (3 times) and DMF (3 times).

4. Continuation of Peptide Synthesis:

  • The peptide-resin with the newly formed 4-oxo-proline residue is now ready for the next Boc deprotection and coupling cycle to continue the peptide elongation.

Protocol 3: Cleavage and Deprotection

1. Preparation for Cleavage:

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

2. High-Frequency (HF) Cleavage:

  • Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood by trained personnel.
  • Place the dried peptide-resin in a specialized HF cleavage apparatus.
  • Add a scavenger cocktail (e.g., anisole) to the vessel.
  • Cool the vessel to -78°C and distill anhydrous HF into it.
  • Stir the mixture at 0°C for 1-2 hours.
  • Evaporate the HF under vacuum.

3. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.
  • Filter to collect the crude peptide.
  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

G cluster_SPPS_Cycle Boc-SPPS Cycle for 4-oxo-Proline Peptides Start Start with Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Monitoring Monitoring (Isatin/Chloranil Test for Pro) Coupling->Monitoring Monitoring->Deprotection Next Amino Acid End Final Peptide on Resin Monitoring->End Final Amino Acid

Caption: Workflow for Boc-SPPS of 4-oxo-proline peptides.

G cluster_Proline_Editing On-Resin 'Proline Editing' Workflow Start_Peptide Synthesize Hydroxyproline- Containing Peptide on Resin Oxidation On-Resin Oxidation (e.g., Dess-Martin Periodinane) Start_Peptide->Oxidation Washing Quenching and Washing Oxidation->Washing Result 4-oxo-proline- Containing Peptide on Resin Washing->Result Continuation Continue Peptide Synthesis or Proceed to Cleavage Result->Continuation

Caption: On-resin oxidation of hydroxyproline to 4-oxo-proline.

G cluster_Cleavage Final Cleavage and Purification Peptide_Resin Peptide on Resin Cleavage HF Cleavage + Scavengers Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Final cleavage and purification of the target peptide.

References

N-Boc-4-oxo-L-proline: A Versatile Precursor for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-oxo-L-proline is a chiral pyrrolidine (B122466) derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a conformationally restricted proline scaffold, a reactive ketone functionality at the C4 position, and an N-terminal tert-butyloxycarbonyl (Boc) protecting group, make it an ideal precursor for the synthesis of a diverse range of enzyme inhibitors. The rigid framework of the proline ring allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity and selective binding to enzyme active sites. This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Key Applications of this compound in Enzyme Inhibitor Synthesis

The versatility of this compound stems from the reactivity of its ketone group, which can be readily transformed into various functional groups through reactions such as reductive amination, reduction, and Wittig reactions. This allows for the introduction of diverse side chains that can interact with specific pockets within an enzyme's active site.

Enzyme Classes Targeted by Inhibitors Derived from this compound:

  • Dipeptidyl Peptidase-4 (DPP-4): A primary target for the treatment of type 2 diabetes. This compound is a key precursor for synthesizing pyrrolidine-based DPP-4 inhibitors that mimic the endogenous substrates of the enzyme.

  • Viral Proteases: The proline scaffold is crucial for the design of inhibitors targeting viral proteases, such as the NS3/4A protease of the Hepatitis C virus (HCV) and the 3CL protease of SARS-CoV-2.

  • Other Serine Proteases: The inherent properties of the proline ring make it a valuable component in the design of inhibitors for various other serine proteases involved in a range of diseases.

Focus Application: Synthesis of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

Signaling Pathway of DPP-4 in Glucose Homeostasis

DPP4_Signaling_Pathway Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine GLP1_GIP Release of GLP-1 and GIP (Incretin Hormones) Intestine->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., from this compound) DPP4_Inhibitor->DPP4 inhibits

Caption: Role of DPP-4 in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Quantitative Data of DPP-4 Inhibitors

The following table summarizes the in vitro activity of representative DPP-4 inhibitors with a pyrrolidine scaffold, highlighting the potency that can be achieved using synthetic strategies involving this compound derivatives.

Compound IDScaffoldIC50 (nM)Reference
1 2-Benzylpyrrolidine derivative300[1]
2 4-Fluoropyrrolidine-2-carbonitrile (B8495706) derivative17[2]
3 Tricyclic pyrrolidine-based inhibitor28[1]
Sitagliptin Marketed DPP-4 Inhibitor (for comparison)18 - 27[3][4]
Vildagliptin Marketed DPP-4 Inhibitor (for comparison)~60[4]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a potent DPP-4 inhibitor scaffold, (2S,4S)-4-Amino-pyrrolidine-2-carboxamide, starting from this compound. This protocol is a composite of established synthetic transformations.

Experimental Workflow for the Synthesis of a Pyrrolidine-based DPP-4 Inhibitor

Synthesis_Workflow Start This compound Step1 Step 1: Reductive Amination Start->Step1 Intermediate1 N-Boc-(2S,4S)-4-aminopyrrolidine- 2-carboxylic acid derivative Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Intermediate2 N-Boc-(2S,4S)-4-aminopyrrolidine- 2-carboxamide derivative Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Final_Product Final Product: (2S,4S)-4-Amino-pyrrolidine- 2-carboxamide derivative (DPP-4 Inhibitor) Step3->Final_Product

Caption: General synthetic workflow for a DPP-4 inhibitor from this compound.
Protocol 1: Synthesis of N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid derivative via Reductive Amination

This protocol describes the key step of introducing an amino group at the C4 position of this compound.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) and the amine source (1.2-1.5 eq) in DCE or THF, add acetic acid (0.1 eq, if necessary).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid derivative. The (2S,4S) diastereomer is often the major product in this reaction.

Protocol 2: Amidation of the Pyrrolidine-2-carboxylic acid

This protocol describes the conversion of the carboxylic acid moiety to a carboxamide.

Materials:

  • N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid derivative (from Protocol 1)

  • Amine (e.g., ammonia (B1221849) in a suitable solvent, or a primary/secondary amine)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxamide derivative.

Protocol 3: N-Boc Deprotection

This final step removes the Boc protecting group to yield the active enzyme inhibitor.

Materials:

  • N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxamide derivative (from Protocol 2)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM) or 1,4-Dioxane (B91453)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM or 1,4-dioxane.

  • Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum to obtain the pure (2S,4S)-4-Amino-pyrrolidine-2-carboxamide derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of potent and selective enzyme inhibitors. The straightforward conversion of its ketone functionality, particularly through reductive amination, provides a reliable route to novel pyrrolidine-based scaffolds. The protocols outlined in this document offer a solid foundation for researchers in drug discovery to explore the vast potential of this chiral building block in developing new therapeutic agents. The successful application of these methods in the synthesis of DPP-4 inhibitors underscores the importance of this compound in modern medicinal chemistry.

References

Application Notes and Protocols: Stereoselective Reduction of the 4-Oxo Group in N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-oxo-L-proline is a versatile chiral building block in modern organic synthesis, particularly in the development of novel therapeutics. The 4-oxo group serves as a key functional handle for a variety of chemical transformations, including stereoselective reduction to the corresponding 4-hydroxy-L-proline derivatives. The stereochemistry at the C4 position of the proline ring is crucial for the biological activity of many proline-containing compounds. This document provides detailed application notes and experimental protocols for the stereoselective reduction of this compound, enabling the targeted synthesis of either the cis- or trans-4-hydroxy diastereomer.

Principles of Stereoselective Reduction

The stereochemical outcome of the reduction of the 4-oxo group in this compound is primarily dictated by the steric bulk of the hydride reducing agent. The proline ring exists in a puckered conformation, presenting two distinct faces for hydride attack on the carbonyl group.

  • Attack from the less hindered (exo) face: Less sterically demanding reducing agents, such as sodium borohydride (B1222165) (NaBH₄), preferentially attack from the face opposite to the C2 carboxylic acid group. This approach of the hydride leads to the formation of the cis-4-hydroxy-L-proline derivative, which is generally the thermodynamically more stable product.

  • Attack from the more hindered (endo) face: Bulky or sterically hindered reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are unable to approach from the more crowded face. Consequently, they deliver the hydride from the same face as the C2 substituent, resulting in the formation of the trans-4-hydroxy-L-proline derivative, the kinetically favored product.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical for achieving the desired stereoselectivity. The following table summarizes the expected outcomes for the reduction of this compound with various common hydride reagents.

Reducing AgentAbbreviationPredominant IsomerExpected Diastereomeric Ratio (cis:trans)Notes
Sodium BorohydrideNaBH₄cis>95:5A common and cost-effective reagent for achieving high cis selectivity.[1]
Lithium BorohydrideLiBH₄cis>90:10Similar to NaBH₄, provides high cis selectivity.
L-Selectride®trans<5:95A bulky reagent that provides high trans selectivity. Requires anhydrous and inert conditions.
K-Selectride®trans<5:95Similar in reactivity and selectivity to L-Selectride®.
Sodium TriacetoxyborohydrideSTABcis~90:10A mild reducing agent, often used for reductive aminations.

Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmospheres are crucial for reactions involving L-Selectride® and K-Selectride®.

Protocol 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline via Sodium Borohydride Reduction

This protocol describes the highly stereoselective reduction of this compound to the corresponding cis-hydroxy derivative using sodium borohydride.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl to adjust the pH to ~3-4.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-cis-4-hydroxy-L-proline can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline via L-Selectride® Reduction

This protocol details the stereoselective synthesis of the trans-hydroxy diastereomer using the sterically hindered reducing agent L-Selectride®. This reaction must be carried out under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath (-78 °C)

  • Syringes and needles for transfer of anhydrous reagents

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (20 mL per gram of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by TLC (quench a small aliquot with water before spotting).

  • Once the reaction is complete, quench by the slow and careful addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-trans-4-hydroxy-L-proline by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Stereoselective Reduction

The following diagram illustrates the decision-making process for the stereoselective reduction of this compound based on the desired stereochemical outcome.

Stereoselective_Reduction_Workflow Workflow for Stereoselective Reduction of this compound Start Start: this compound Desired_Isomer Desired Stereoisomer? Start->Desired_Isomer Cis_Reduction cis-Selective Reduction Desired_Isomer->Cis_Reduction cis Trans_Reduction trans-Selective Reduction Desired_Isomer->Trans_Reduction trans Reagent_Cis Use Less Hindered Reagent (e.g., NaBH4) Cis_Reduction->Reagent_Cis Reagent_Trans Use Bulky Reagent (e.g., L-Selectride) Trans_Reduction->Reagent_Trans Cis_Product N-Boc-cis-4-hydroxy-L-proline Reagent_Cis->Cis_Product Trans_Product N-Boc-trans-4-hydroxy-L-proline Reagent_Trans->Trans_Product

Caption: Decision workflow for synthesizing cis or trans isomers.

Signaling Pathway of Hydride Attack

This diagram illustrates the mechanistic principle of how the steric hindrance of the reducing agent dictates the stereochemical outcome of the reduction.

Hydride_Attack_Pathway Mechanism of Stereoselective Hydride Attack Substrate This compound Exo_Attack Exo Attack (Less Hindered Face) Substrate->Exo_Attack Endo_Attack Endo Attack (More Hindered Face) Substrate->Endo_Attack Less_Hindered Less Hindered Reagent (NaBH4) Less_Hindered->Exo_Attack Bulky_Reagent Bulky Reagent (L-Selectride) Bulky_Reagent->Endo_Attack Cis_Product cis-4-Hydroxy Product (Thermodynamic) Exo_Attack->Cis_Product Trans_Product trans-4-Hydroxy Product (Kinetic) Endo_Attack->Trans_Product

Caption: Hydride attack pathway based on reagent sterics.

References

Application Notes and Protocols: Synthesis of Fluorinated Proline Analogs from N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated proline analogs are of significant interest in medicinal chemistry and chemical biology due to the unique conformational and electronic properties conferred by the fluorine atom.[1][2] The incorporation of these non-natural amino acids can enhance the conformational stability of peptides and proteins, such as collagen, by influencing pyrrolidine (B122466) ring pucker and peptide bond geometry.[3][4][5] The strong stereoelectronic effects of fluorine can be leveraged to design molecules with improved potency, metabolic stability, and binding affinity.[4][6] Furthermore, the presence of the ¹⁹F nucleus provides a sensitive probe for NMR-based structural and dynamic studies.[2][7]

N-Boc-4-oxo-L-proline is a versatile and strategically important chiral building block for the synthesis of a diverse library of proline analogs.[1] Its 4-oxo functional group serves as a key handle for various chemical transformations, including reductions, reductive aminations, and, critically, the introduction of fluorine-containing moieties.[1] This document provides detailed protocols and quantitative data for the synthesis of various fluorinated proline analogs starting from this compound.

Synthesis of the Starting Material: this compound

The most common and cost-effective precursor for this compound is the naturally abundant amino acid (2S,4R)-4-hydroxyproline (HypOH).[1][3] The synthesis involves two key steps: protection of the amine with a tert-butyloxycarbonyl (Boc) group, followed by oxidation of the secondary alcohol.

Workflow for this compound Synthesis

A (2S,4R)-4-Hydroxyproline (HypOH) B N-Boc-(2S,4R)-4-hydroxy-L-proline A->B Boc₂O, Base C this compound B->C Oxidation (e.g., TCCA/TEMPO)

Caption: Synthesis of this compound from (2S,4R)-4-hydroxyproline.

Synthetic Pathways from this compound to Fluorinated Analogs

This compound is a branch point for the synthesis of various fluorinated prolines, including mono-, di-, and trifluoromethylated analogs. The primary strategies involve either direct modification of the keto group or a reduction-fluorination sequence.

Divergent Synthesis of Fluorinated Proline Analogs

start This compound p1_1 N-Boc-cis-4-hydroxy-L-proline start->p1_1 Reduction (e.g., NaBH₄) p2_1 Enolate intermediate start->p2_1 Base (e.g., KHMDS) p3_1 Tertiary Alcohol Intermediate start->p3_1 Ruppert-Prakash Reagent (Me₃SiCF₃) p4_1 N-Boc-cis-4-difluoromethyl-L-proline start->p4_1 Conversion to difluoromethylene group p1_2 N-Boc-trans-4-fluoro-L-proline p1_1->p1_2 Deoxyfluorination (e.g., DAST) (SN2 inversion) p2_2 N-Boc-3-fluoro-4-oxo-L-proline p2_1->p2_2 Electrophilic Fluorination (e.g., NFSI) p3_2 N-Boc-cis-4-trifluoromethyl-L-proline p3_1->p3_2 Reduction

Caption: Synthetic strategies for fluorinated prolines from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from N-Boc-trans-4-hydroxy-L-proline

This protocol describes the oxidation of the commercially available N-Boc-protected hydroxyproline.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Trichloroisocyanuric acid (TCCA)

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO), free radical

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Hexane

  • Sodium chloride

Procedure: [8]

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1 eq) in ethyl acetate.

  • Add trichloroisocyanuric acid (approx. 0.8 eq) to the solution.

  • Cool the reaction mixture to 0°C to -5°C.

  • Slowly add a solution of TEMPO (approx. 0.02 eq) in ethyl acetate, maintaining the temperature between -5°C and 10°C.

  • Stir the mixture at this temperature for 20 minutes.

  • Allow the reaction to warm to 25-30°C and stir for an additional 60 minutes.

  • Quench the reaction by adding deionized water and stir for 60 minutes.

  • Filter the mixture through a pad of diatomaceous earth (e.g., Hyflo®).

  • Separate the layers of the filtrate. Wash the organic layer with deionized water and then with a saturated aqueous sodium chloride solution.

  • Concentrate the organic layer under reduced pressure to obtain a residue.

  • Dissolve the residue in a minimum amount of ethyl acetate and precipitate the product by slowly adding hexane.

  • Stir the resulting slurry at room temperature for 30 minutes, then filter the solid.

  • Wash the solid with an ethyl acetate/hexane mixture and dry under reduced pressure to yield this compound.

Protocol 2: Synthesis of N-Boc-trans-4-fluoro-L-proline via Reduction and Deoxyfluorination

This two-step protocol first reduces the ketone to a cis-hydroxyl group, which is then fluorinated with inversion of configuration.

Step A: Stereoselective Reduction to N-Boc-cis-4-hydroxy-L-proline [1]

  • Dissolve this compound (1 eq) in a mixture of methanol (B129727) and water.

  • Cool the solution to 0°C.

  • Add sodium borohydride (B1222165) (NaBH₄) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline.

Step B: Deoxyfluorination to N-Boc-trans-4-fluoro-L-proline Note: Deoxyfluorinating agents like DAST are hazardous and should be handled with extreme care in a fume hood.

  • Dissolve N-Boc-cis-4-hydroxy-L-proline (1 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78°C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.1-1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel) to obtain N-Boc-trans-4-fluoro-L-proline.

Protocol 3: Synthesis of N-Boc-cis-4-trifluoromethyl-L-proline

This protocol involves the direct nucleophilic trifluoromethylation of the ketone followed by reduction.[9]

Step A: Nucleophilic Trifluoromethylation

  • Dissolve this compound (1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add Ruppert-Prakash reagent (Me₃SiCF₃) (approx. 1.5 eq).

  • Add a catalytic amount of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

  • Stir the reaction at low temperature and allow it to warm to room temperature gradually.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude trifluoromethylated tertiary alcohol intermediate.

Step B: Reductive Deoxygenation This step typically involves a Barton-McCombie deoxygenation or similar radical-based reduction, which is a multi-step process itself (e.g., formation of a thiocarbonyl derivative followed by reduction with Bu₃SnH and AIBN). The specific conditions can vary significantly. A general outline is not provided due to the complexity and hazardous nature of the reagents. Researchers should consult specialized literature for detailed procedures.[9]

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of fluorinated proline analogs and their precursors.

Table 1: Synthesis of this compound

Starting MaterialProductReagentsYieldReference
N-Boc-trans-4-hydroxy-L-prolineThis compoundTCCA, TEMPO95.9%[8]

Table 2: Synthesis of Monofluorinated Proline Analogs

Starting MaterialProductKey ReagentsOverall YieldReference
(2S,4R)-Hydroxyproline(2S,4S)-4-FluoroprolineBoc₂O, TsCl, TBAF, Acid16% (4 steps)[3][5]
N-Boc-(2S,4R)-Hyp-OMeN-Boc-(2S,4S)-flp-OMeDAST~80%[5]
N-Boc-cis-4-fluoro-L-proline methyl esterN-Boc-cis-4-fluoro-L-prolineLiOH96%[10]

Table 3: Synthesis of Trifluoromethyl and Difluoromethyl Proline Analogs

Starting MaterialProductKey Step/ReagentsNotesReference
This compoundN-Boc-cis-4-trifluoromethyl-L-prolineMe₃SiCF₃Short, efficient, diastereomerically pure[9]
This compoundN-Boc-cis-4-difluoromethyl-L-prolineConversion of C=O to CF₂Short, efficient, diastereomerically pure[9]
Hydroxyprolineγ-(S)-Trifluoromethylproline (N-Boc)Multi-step including oxidation and hydrogenationImproved yield on multigram scale[11]

References

Application Notes and Protocols for N-Boc Deprotection in the Presence of a 4-Oxo Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions. However, the presence of other sensitive functional groups, such as a 4-oxo (ketone) moiety, within a molecule necessitates the careful selection of deprotection protocols to avoid unwanted side reactions. This document provides detailed application notes and protocols for the selective N-Boc deprotection in substrates containing a 4-oxo group, comparing various methods to ensure high yield and purity of the desired amine.

Challenges in N-Boc Deprotection with 4-Oxo Containing Substrates

While ketones are generally stable to the acidic conditions often employed for Boc deprotection, potential side reactions can occur, particularly with harsh reagents or prolonged reaction times. These can include acid-catalyzed aldol (B89426) reactions or other rearrangements if the substrate is susceptible. Therefore, the choice of deprotection method should be guided by the overall acid sensitivity of the substrate.

Comparative Analysis of N-Boc Deprotection Protocols

Several methods are available for N-Boc deprotection, each with its own advantages and disadvantages regarding efficacy, mildness, and functional group compatibility. Below is a summary of common protocols and their suitability for substrates containing a 4-oxo group.

Data Presentation
Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Compatibility with 4-Oxo Group & Notes
Standard Acidic Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1)30 min - 2 h>90Generally high compatibility. Ketones are stable under these conditions. Potential for side reactions with other acid-sensitive groups.
Standard Acidic 4M HCl in 1,4-Dioxane1 - 4 h>90High compatibility. A common and effective method.
Mild Acidic p-Toluenesulfonic acid (p-TsOH) in CH2Cl2/THF1 - 2 h~95Good compatibility. Milder alternative to TFA and HCl.
Mild Non-Acidic Oxalyl chloride in Methanol (B129727)1 - 4 h70-90[1][2]Excellent compatibility. Tolerant to a wide range of functional groups.[1][2]
Thermal High temperature (150-240 °C) in a suitable solvent (e.g., MeOH, TFE) under continuous flow20 - 60 min88-98[3]Excellent compatibility. Ketones are stable under these conditions.[3] Avoids the use of acidic reagents altogether.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for N-Boc deprotection and is generally compatible with the presence of a 4-oxo group.

Materials:

  • N-Boc protected substrate containing a 4-oxo group

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

  • To the stirred solution, add an equal volume of TFA at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo to afford the deprotected amine.

Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol

This method is a mild and selective alternative to strong acids, showing broad functional group tolerance.[1][2]

Materials:

  • N-Boc protected substrate containing a 4-oxo group

  • Methanol (MeOH)

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe or micropipette

Procedure:

  • In a dry round-bottom flask, dissolve the N-Boc protected substrate (1 equivalent) in methanol (to a concentration of about 0.1 M).[1]

  • Stir the solution at room temperature.

  • Carefully add oxalyl chloride (3 equivalents) to the solution via a syringe or micropipette.[1] An exotherm and gas evolution may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent to yield the hydrochloride salt of the deprotected amine.

Protocol 3: Thermal N-Boc Deprotection in Continuous Flow

This protocol avoids the use of any acidic reagents and has been shown to be compatible with ketones.[3]

Materials:

  • N-Boc protected substrate containing a 4-oxo group

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Continuous flow reactor system equipped with a heated coil

Procedure:

  • Prepare a solution of the N-Boc protected substrate in a suitable solvent such as methanol or TFE.

  • Set the temperature of the continuous flow reactor to 150-240 °C.[3]

  • Pump the solution through the heated reactor with a residence time of 20-60 minutes.[3]

  • Collect the product stream after it exits the reactor and cools.

  • Remove the solvent in vacuo to obtain the deprotected amine.

Visualization of Workflow and Mechanisms

Decision-Making Workflow for Protocol Selection

The following diagram illustrates a logical workflow for selecting an appropriate N-Boc deprotection protocol in the presence of a 4-oxo group.

G Decision Workflow for N-Boc Deprotection with a 4-Oxo Group Start Substrate with N-Boc and 4-Oxo Group AcidSensitive Other Acid-Sensitive Functional Groups Present? Start->AcidSensitive StandardAcidic Use Standard Acidic Conditions (TFA or HCl) AcidSensitive->StandardAcidic No MildAcidic Consider Mild Acidic Conditions (p-TsOH) AcidSensitive->MildAcidic Yes End Deprotected Amine StandardAcidic->End NonAcidic Consider Mild Non-Acidic or Thermal Conditions MildAcidic->NonAcidic If still problematic OxalylChloride Oxalyl Chloride in Methanol NonAcidic->OxalylChloride Thermal Thermal Deprotection (Continuous Flow) NonAcidic->Thermal OxalylChloride->End Thermal->End

Caption: A decision tree to guide the selection of an N-Boc deprotection method.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The generally accepted mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate (B1207046) carbonyl, followed by fragmentation to release the free amine.

G Mechanism of Acid-Catalyzed N-Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocProtected N-Boc Protected Amine ProtonatedBoc Protonated Carbamate BocProtected->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene TertButylCation->Isobutylene - H+

Caption: The mechanism of acid-catalyzed N-Boc deprotection.

Proposed Mechanism of N-Boc Deprotection by Oxalyl Chloride

The mechanism for N-Boc deprotection using oxalyl chloride in methanol is thought to involve the formation of an intermediate that readily decomposes.[1]

G Proposed Mechanism of Oxalyl Chloride N-Boc Deprotection BocProtected N-Boc Protected Amine Intermediate1 Intermediate Complex BocProtected->Intermediate1 OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 AmineHCl Amine Hydrochloride Intermediate1->AmineHCl + MeOH - (MeO)2CO - CO - tBuCl

Caption: A proposed mechanism for N-Boc deprotection using oxalyl chloride.[1]

Conclusion

The selective deprotection of an N-Boc group in the presence of a 4-oxo functionality can be achieved with high efficiency using a variety of methods. Standard acidic conditions with TFA or HCl are often sufficient and robust. For substrates with additional acid-sensitive groups, milder acidic conditions or non-acidic methods such as the use of oxalyl chloride or thermal deprotection provide excellent alternatives. The choice of protocol should be tailored to the specific substrate and the desired reaction conditions to maximize yield and purity.

References

The Versatile Role of N-Boc-4-oxo-L-proline in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-oxo-L-proline has emerged as a strategically significant chiral building block in modern organic synthesis.[1] Its rigid pyrrolidine (B122466) ring and defined stereochemistry make it an invaluable precursor for the enantioselective synthesis of complex molecules, particularly in the realm of pharmaceutical development and asymmetric catalysis.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams.

The utility of this compound stems from two key structural features: the N-Boc protecting group and the 4-oxo functional group. The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom, preventing unwanted reactions and allowing for selective modifications at other positions.[1][3] This protecting group is stable under a range of conditions but can be readily removed under mild acidic conditions, a feature highly compatible with standard peptide synthesis.[1][3] The ketone at the 4-position provides a reactive site for a wide array of chemical transformations, including reductions, reductive aminations, and cycloadditions, enabling the synthesis of a diverse library of proline analogues.[1]

I. Synthesis of Substituted Proline Derivatives

The 4-oxo group of this compound is a versatile handle for introducing a variety of substituents, leading to the formation of functionally diverse proline derivatives. These derivatives are crucial intermediates in the synthesis of more complex heterocyclic systems.

A. Stereoselective Reduction to N-Boc-cis-4-hydroxy-L-proline

The reduction of the ketone is a common transformation that yields N-Boc-cis-4-hydroxy-L-proline, a valuable intermediate for further elaboration.

G start This compound reagents Sodium Borohydride (B1222165) (NaBH4) Methanol (B129727)/Water start->reagents product N-Boc-cis-4-hydroxy-L-proline reagents->product

Caption: Workflow for the reduction of this compound.

Experimental Protocol:

A solution of this compound in a mixture of methanol and water is cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, dried, and purified.[1]

Reagent/SolventMolar Equivalent/VolumePurpose
This compound1.0 eqStarting material
Methanol10 volumesSolvent
Water1 volumeCo-solvent
Sodium Borohydride1.5 eqReducing agent
Reaction ParameterValue
Temperature0 °C to room temperature
Reaction Time1-3 hours
Typical Yield>90%
B. Reductive Amination

Reductive amination allows for the introduction of nitrogen-containing substituents at the C4 position, a key step in the synthesis of various bioactive molecules.

G start This compound amine Primary or Secondary Amine (R1R2NH) start->amine Formation of Imine/Enamine Intermediate reducing_agent Sodium Triacetoxyborohydride (B8407120) amine->reducing_agent product N-Boc-4-amino-L-proline Derivative reducing_agent->product Reduction

Caption: General workflow for reductive amination.

Experimental Protocol:

To a solution of this compound and an amine in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), a reducing agent like sodium triacetoxyborohydride is added. The reaction is stirred at room temperature until completion. The product is then isolated and purified by chromatography.

Reagent/SolventMolar Equivalent/VolumePurpose
This compound1.0 eqStarting material
Amine1.1 eqNucleophile
Sodium Triacetoxyborohydride1.5 eqReducing agent
Dichloromethane (DCM)20 volumesSolvent
Reaction ParameterValue
TemperatureRoom temperature
Reaction Time12-24 hours
Typical Yield60-85%

II. Synthesis of Spirocyclic Heterocycles

This compound is a valuable precursor for the synthesis of spirocyclic compounds, which are of significant interest in drug discovery due to their unique three-dimensional structures.

A. Synthesis of Spiro-oxindoles

Spiro-oxindoles are an important class of heterocyclic compounds with a wide range of biological activities.[4][5] A common synthetic route involves a [3+2] cycloaddition reaction between an azomethine ylide generated from isatin (B1672199) and an amino acid, with a dipolarophile. While direct use of this compound in this context is less detailed in the provided results, its derivatives are key. A general approach involves the reaction of an isatin derivative, an amino acid (like L-proline), and a suitable dipolarophile.

G isatin Isatin Derivative ylide Azomethine Ylide (in situ generation) isatin->ylide proline L-Proline proline->ylide dipolarophile Dipolarophile (e.g., Cinnamoyl Oxazolidinone) product Spiro-oxindolopyrrolizidine dipolarophile->product ylide->product [3+2] Cycloaddition

Caption: Synthesis of spiro-oxindolopyrrolizidines.

Experimental Protocol (General):

A mixture of an isatin derivative, L-proline, and a chiral cinnamoyl oxazolidinone is refluxed in a suitable solvent (e.g., methanol or ethanol). The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro-oxindolopyrrolizidine.[5]

Reagent/SolventMolar Equivalent/VolumePurpose
Isatin Derivative1.0 eqStarting material
L-Proline1.2 eqAmino acid source
Dipolarophile1.0 eqReaction partner
Methanol25 volumesSolvent
Reaction ParameterValue
TemperatureReflux
Reaction Time6-12 hours
Typical YieldHigh to excellent[5]

III. Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex heterocyclic structures in a single step. L-proline and its derivatives are often used as catalysts in these reactions.

A. L-Proline Catalyzed Synthesis of Pyrans and Thiopyrans

L-proline can act as an enantioselective catalyst in the synthesis of pyrans and thiopyrans.[6][7] A typical reaction involves an aldehyde, malononitrile, and an active methylene (B1212753) compound.

G aldehyde Aldehyde catalyst L-Proline (10 mol%) aldehyde->catalyst malononitrile Malononitrile malononitrile->catalyst active_methylene Active Methylene Compound active_methylene->catalyst product Chiral Pyran/Thiopyran catalyst->product Multicomponent Reaction

Caption: L-proline catalyzed multicomponent synthesis of pyrans.

Experimental Protocol:

A mixture of an aldehyde, malononitrile, and an active methylene compound is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of L-proline (10 mol%). The reaction mixture is refluxed for several hours and monitored by TLC. Upon completion, the product is isolated by filtration and can be further purified by recrystallization or column chromatography.[7]

Reagent/SolventMolar Equivalent/VolumePurpose
Aldehyde1.0 eqElectrophile
Malononitrile1.0 eqNucleophile
Active Methylene Compound1.0 eqNucleophile
L-Proline0.1 eqCatalyst
Ethanol15 volumesSolvent
Reaction ParameterValue
TemperatureReflux
Reaction Time4-6 hours
Typical Yield70-90%[7]

Conclusion

This compound is a highly versatile and valuable chiral building block for the synthesis of a wide array of heterocyclic compounds. Its protected amine and reactive ketone functionality allow for a multitude of synthetic manipulations, leading to the construction of complex and biologically relevant molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for the Incorporation of N-Boc-4-oxo-L-proline into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-oxo-L-proline is a versatile synthetic building block that serves as a valuable tool in the design and synthesis of novel peptidomimetics. The presence of a ketone group at the 4-position of the proline ring offers a unique site for chemical modification, allowing for the introduction of diverse functionalities and the creation of conformationally constrained peptide analogues.[1] These modifications can lead to peptidomimetics with enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.[2][3]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Furthermore, methodologies for the subsequent on-resin modification of the 4-oxo group via reductive amination and oxime ligation are described, enabling the generation of diverse peptidomimetic libraries.

Key Applications

  • Introduction of Conformational Constraints: The rigidified pyrrolidine (B122466) ring of 4-oxo-proline can induce specific secondary structures, such as β-turns, in the peptide backbone, which can be crucial for receptor binding and biological activity.[2]

  • Scaffold for Diverse Modifications: The ketone functionality serves as a handle for a variety of chemical transformations, including reductive amination to introduce amino substituents and oxime ligation for the attachment of various payloads or for library generation.[4][5]

  • Development of Enzyme Inhibitors and Bioactive Peptides: Peptidomimetics containing the 4-oxo-proline scaffold have been explored for the development of enzyme inhibitors and other biologically active molecules.[1]

Data Presentation

Table 1: Typical Synthesis Parameters for this compound Incorporation in Boc-SPPS
ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.
Boc-Amino Acid Excess2 - 4 equivalentsRelative to resin substitution.
Coupling Reagent Excess2 - 4 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursThe secondary amine of proline can lead to slower coupling kinetics. Monitoring is recommended.
Coupling Efficiency~98-99.5%May require double coupling or the use of optimized coupling reagents like HBTU or HATU. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[2]
Table 2: Representative Yields for On-Resin Modifications of 4-Oxo-Proline Containing Peptides
Modification ReactionReagentsTypical YieldPurity (Crude)
Oxidation of Hydroxyproline to 4-OxoprolineDess-Martin periodinane>90%High
Reductive AminationAmine, NaBH3CN70 - 95%Good to Excellent
Oxime LigationAminooxy-compound, Aniline (catalyst)>90%High

Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.

Table 3: Illustrative Biological Activity of Proline-Modified Peptidomimetics
Compound IDModificationTargetActivity (IC50/EC50)
CPD1Proline-based peptidomimeticCdk512 - 2127 nM
CPD4Proline-based peptidomimeticCdk512 - 2127 nM
GPPPQGGRPQProline-rich peptidePropionibacterium acnesGrowth inhibition at 10 µM
Peptidomimetic 1fCPP-conjugate20S Proteasome< 1 µM (EC50)

This table provides examples of the biological activities of various proline-containing or modified peptides to illustrate the potential of such modifications. Data for peptidomimetics derived directly from this compound is context-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Boc chemistry.

Materials:

  • Pre-loaded resin (e.g., Boc-Gly-Merrifield resin)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • Isatin or Chloranil for monitoring coupling to a secondary amine

Workflow Diagram:

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_DCM DCM Wash Deprotection->Wash_DCM Neutralization Neutralization (10% DIEA in DMF) Wash_DCM->Neutralization Wash_DMF DMF Wash Neutralization->Wash_DMF Coupling Coupling of This compound Wash_DMF->Coupling Wash_Final DMF & DCM Wash Coupling->Wash_Final Next_Cycle Next Coupling Cycle or Final Deprotection Wash_Final->Next_Cycle

Caption: Boc-SPPS cycle for incorporating this compound.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DMF (2 x 1 minute).

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes at 0°C.

    • Filter the precipitated dicyclohexylurea (DCU) and add the activated amino acid solution to the neutralized resin.

    • Alternatively, use HBTU (2.9 equivalents) and DIEA (6 equivalents) for activation.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Perform an Isatin or Chloranil test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: On-Resin Reductive Amination of the 4-Oxo Group

This protocol describes the modification of the resin-bound peptide containing a 4-oxo-proline residue via reductive amination.

Materials:

  • Peptide-resin containing a 4-oxo-proline residue

  • Primary or secondary amine of choice

  • Sodium cyanoborohydride (NaBH3CN)

  • DMF

  • Acetic acid (AcOH)

Workflow Diagram:

Reductive_Amination_Workflow Start Peptide-Resin with 4-Oxo-Proline Amine_Addition Add Amine in DMF/AcOH Start->Amine_Addition Imine_Formation Imine Formation (Agitate) Amine_Addition->Imine_Formation Reduction Add NaBH3CN (Reduction) Imine_Formation->Reduction Washing Wash with DMF, DCM, MeOH Reduction->Washing Final_Product Peptide-Resin with 4-Amino-Proline Derivative Washing->Final_Product Oxime_Ligation_Workflow Start Peptide-Resin with 4-Oxo-Proline Reagent_Addition Add Aminooxy Compound & Aniline in Buffer Start->Reagent_Addition Reaction Agitate at Room Temp (2-24 hours) Reagent_Addition->Reaction Washing Wash with DMF, DCM, MeOH Reaction->Washing Final_Product Peptide-Resin with 4-Oxime-Proline Derivative Washing->Final_Product Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Grb2 Grb2 (SH3 domain) Receptor->Grb2 binds to phosphorylated receptor Ligand Growth Factor Ligand->Receptor SOS SOS Grb2->SOS Ras Ras SOS->Ras activates MAPK_Pathway MAPK Cascade Ras->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Peptidomimetic 4-Oxo-Proline Peptidomimetic Peptidomimetic->Grb2 inhibits interaction

References

Derivatization of the 4-Oxo Position: A Gateway to Diverse Functionalities in Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-oxo position in various heterocyclic scaffolds, such as quinolones and flavonoids, represents a versatile chemical handle for introducing a wide array of functionalities. Strategic modification at this position can profoundly influence the parent molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric profile. Consequently, these derivatizations are instrumental in modulating biological activity, leading to the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. These modifications are pivotal in the fields of medicinal chemistry and drug discovery, offering pathways to new antimicrobial, anticancer, and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for several key derivatizations of the 4-oxo position, focusing on practical methodologies and the diverse functionalities that can be achieved.

Thionation: Conversion of 4-Oxo to 4-Thio Functionality

The replacement of the carbonyl oxygen with a sulfur atom to form a thioketone can significantly alter the electronic and steric properties of the molecule, often leading to enhanced biological activity.[1][2] 4-Thioflavones, for instance, have demonstrated greater antibacterial activity compared to their flavone (B191248) counterparts.[2] Lawesson's reagent is a widely used and effective thionating agent for this transformation.[1]

Application Note: Synthesis of 4-Thioflavones

This protocol outlines the conversion of substituted flavones to their corresponding 4-thioflavones using Lawesson's reagent. The reaction is generally high-yielding and applicable to a range of substituted flavones.[1]

Experimental Protocol: General Procedure for the Synthesis of 4-Thioflavones[1]

Materials:

  • Substituted Flavone (1.0 eq)

  • Lawesson's Reagent (0.6 eq)

  • Anhydrous Toluene (B28343)

  • Methanol (B129727)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and crystallization

Procedure:

  • In a round-bottom flask, suspend the substituted flavone (5.0 mmol) and Lawesson's Reagent (3.0 mmol) in anhydrous toluene (30 mL).

  • Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the solid residue from methanol to yield the pure 4-thioflavone.

  • Dry the crystals under vacuum.

Thionation_Workflow start Start reactants Flavone + Lawesson's Reagent in Toluene start->reactants reflux Reflux for 3h reactants->reflux Heat evaporation Evaporate Toluene reflux->evaporation crystallization Recrystallize from Methanol evaporation->crystallization product 4-Thioflavone crystallization->product

Caption: Workflow for the synthesis of 4-thioflavones.

Quantitative Data: Synthesis of Substituted 4-Thioflavones
EntrySubstituent (on Flavone)ProductYield (%)[1]Melting Point (°C)[1]
1H4-Thioflavone85110-111
24'-Methoxy4'-Methoxy-4-thioflavone78134-135
33'-Methoxy3'-Methoxy-4-thioflavone73107-108
44'-Chloro4'-Chloro-4-thioflavone81154-155
53',4'-Dichloro3',4'-Dichloro-4-thioflavone82194-195

N-Alkylation of 4-Quinolones

The introduction of substituents at the N-1 position of the 4-quinolone scaffold is a cornerstone of fluoroquinolone antibiotic development. This modification significantly impacts the drug's antibacterial spectrum, potency, and pharmacokinetic properties by influencing its interaction with bacterial DNA gyrase and topoisomerase IV.[3]

Application Note: N-Alkylation of 4-Quinolone-3-Carboxylic Acid Esters

This protocol describes a general method for the N-alkylation of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, a common intermediate in the synthesis of quinolone antibiotics. The reaction proceeds via deprotonation of the ring nitrogen followed by nucleophilic attack on an alkyl halide.

Experimental Protocol: Synthesis of Ethyl 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (1.2 eq)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a solution of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide to the reaction mixture.

  • Heat the reaction mixture at 60-70 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated product.

N_Alkylation_Workflow start Start reactants 4-Quinolone Ester + K2CO3 in DMF start->reactants stir1 Stir at RT for 30 min reactants->stir1 add_alkyl_halide Add Ethyl Iodide stir1->add_alkyl_halide heat Heat at 60-70°C add_alkyl_halide->heat workup Pour into ice-water, filter, and wash heat->workup crystallization Recrystallize workup->crystallization product N-Ethyl-4-quinolone Ester crystallization->product

Caption: Workflow for N-alkylation of 4-quinolone esters.

Oximation: Formation of 4-Oximes

Conversion of the 4-oxo group to a 4-oxime introduces a new site for hydrogen bonding and potential metal chelation, which can lead to novel biological activities. Flavone-4-oximes have been synthesized and evaluated for their antioxidant and anticancer properties.[4]

Application Note: Synthesis of Flavone-4-Oximes

This protocol details the synthesis of flavone-4-oximes from their corresponding flavones by reaction with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol: General Procedure for the Synthesis of Flavone-4-Oximes[4]

Materials:

  • Substituted Flavone (1.0 eq)

  • Hydroxylamine Hydrochloride (excess)

  • Pyridine

  • Ethanol (B145695)

  • Standard laboratory glassware for reaction and purification

Procedure:

  • Dissolve the substituted flavone in a mixture of ethanol and pyridine.

  • Add an excess of hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to reflux for an appropriate time, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure flavone-4-oxime.

Reduction of the 4-Oxo Group

The reduction of the 4-oxo group to a hydroxyl group disrupts the planarity of the heterocyclic ring system and introduces a chiral center. This modification can significantly alter the molecule's interaction with biological targets. Sodium borohydride (B1222165) is a mild and selective reducing agent commonly used for this transformation.[5]

Application Note: Reduction of 4-Oxo-Flavones to 4-Hydroxy-Flavans

This protocol describes the reduction of the 4-carbonyl group of a flavone using sodium borohydride.

Experimental Protocol: General Procedure for the Reduction of Flavones

Materials:

  • Substituted Flavone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (excess)

  • Methanol or Ethanol

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Dissolve the substituted flavone in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Reactions Involving Carbon-Carbon Bond Formation

The carbonyl group at the 4-position can also serve as an electrophilic site for various carbon-carbon bond-forming reactions, such as the Wittig and Knoevenagel reactions, or reactions with organometallic reagents like Grignard reagents. These reactions allow for the introduction of diverse carbon-based functionalities, significantly expanding the chemical space of the parent scaffold.

Application Note: Wittig Reaction for Alkene Formation at the 4-Position

The Wittig reaction allows for the conversion of the 4-oxo group into an exocyclic double bond, introducing an alkene functionality. This can be a key step in the synthesis of more complex derivatives.

Application Note: Knoevenagel Condensation for the Introduction of α,β-Unsaturated Systems

The Knoevenagel condensation of 4-oxo compounds with active methylene (B1212753) compounds can be used to introduce α,β-unsaturated systems at the 3-position, which are valuable for further Michael additions or as pharmacophores in their own right.

Application Note: Grignard Reaction for the Synthesis of Tertiary Alcohols

The addition of Grignard reagents to the 4-oxo group results in the formation of tertiary alcohols, introducing a new alkyl or aryl group and a hydroxyl functionality.

Detailed protocols for these carbon-carbon bond-forming reactions are highly substrate-dependent and require careful optimization of reaction conditions. Researchers are encouraged to consult the primary literature for specific examples relevant to their scaffold of interest.[6][7][8]

References

Large-Scale Synthesis of N-Boc-4-oxo-L-proline: A Comprehensive Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the large-scale synthesis of N-Boc-4-oxo-L-proline, a pivotal chiral building block in the pharmaceutical industry. Its unique structural features make it an essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and antidiabetic drugs. These application notes and protocols are designed to offer a comprehensive resource for professionals engaged in chemical research and drug development.

This compound serves as a strategically important intermediate due to its protected amine group, which allows for selective chemical modifications, and a reactive ketone functionality that enables a wide range of chemical transformations. This versatility has led to its use in the synthesis of complex molecules such as Ledipasvir (B612246), for the treatment of Hepatitis C, and Teneligliptin, an antidiabetic medication.

Comparative Analysis of Synthetic Methodologies

The industrial production of this compound predominantly starts from the readily available and cost-effective amino acid, L-hydroxyproline. The general synthetic strategy involves two key steps: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the subsequent oxidation of the hydroxyl group to a ketone. While various methods exist, the following table summarizes and compares industrially viable approaches.

ParameterMethod 1: Two-Step Synthesis via N-Boc-trans-4-hydroxy-L-prolineMethod 2: One-Pot Synthesis from L-hydroxyproline
Starting Material N-Boc-trans-4-hydroxy-L-prolineL-hydroxyproline
Key Reagents Trichloroisocyanuric acid (TCCA), TEMPO, Ethyl Acetate (B1210297)TCCA, TEMPO, Water, Triethylamine, Di-tert-butyl dicarbonate (B1257347)
Reaction Scale 100 g1 kg
Reported Yield 95.9%75%
Reported Purity (HPLC) >99%99.5%
Key Advantages High yield and purity in the final oxidation step.Streamlined process with fewer isolation steps, potentially reducing overall production time and cost.
Key Disadvantages Requires the pre-synthesis and isolation of the N-Boc protected intermediate.Lower overall yield compared to the two-step method.
Purification Crystallization from Ethyl Acetate/Hexane (B92381).Acid-base extraction followed by crystallization.
Industrial Feasibility High, suitable for large-scale production with well-defined intermediates.High, attractive for its operational simplicity and reduced equipment occupancy.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) and adherence to good manufacturing practices (GMP), are essential when performing these procedures on an industrial scale.

Protocol 1: Two-Step Synthesis via Oxidation of N-Boc-trans-4-hydroxy-L-proline

This method is favored for its high yield and purity.

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline (Not detailed here, assuming commercially available or previously synthesized starting material)

Step 2: Oxidation to this compound

  • Reaction Setup: In a suitable reactor, dissolve 100 g of (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline in 1000 mL of ethyl acetate.

  • Cooling: Cool the reaction mixture to a temperature between -5°C and 0°C.

  • Addition of Oxidant: Add 75.6 g of trichloroisocyanuric acid (TCCA) to the cooled solution.

  • Catalyst Addition: Slowly add a solution of 3.38 g of TEMPO dissolved in 50 mL of ethyl acetate to the reaction mixture, maintaining the temperature between -5°C and 10°C.

  • Reaction Monitoring: Stir the mixture at the same temperature for approximately 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Wash the organic layer with an aqueous solution of sodium chloride (prepared by dissolving 40 g of sodium hydroxide (B78521) in 200 mL of deionized water).

    • Separate the organic layer.

  • Concentration: Concentrate the organic layer under reduced pressure at approximately 50°C to obtain a residue.

  • Crystallization and Isolation:

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Slowly add 400 mL of hexane to induce crystallization.

    • Stir the mixture at 25°C to 30°C for 30 minutes.

    • Filter the resulting solid.

    • Wash the solid with a mixture of 20 mL of ethyl acetate and 80 mL of hexane.

    • Dry the product under reduced pressure at 40°C to 45°C to yield this compound.[1]

Protocol 2: One-Pot Synthesis from L-hydroxyproline

This streamlined method is advantageous for its operational simplicity.[2][3]

  • Reaction Setup: Dissolve 1 kg of L-hydroxyproline in 50 kg of water in a suitable reactor.

  • Cooling: Cool the reaction solution to -5°C.

  • Oxidation:

    • Add 1.9 kg of TCCA to the reaction solution, ensuring the temperature remains below 0°C.

    • Slowly add 238 g of TEMPO to the reaction mixture.

  • Reaction and Monitoring: Maintain the reaction temperature below 0°C and monitor for completion using TLC.

  • pH Adjustment: Once the oxidation is complete, adjust the pH of the reaction solution to 8-9 with triethylamine, while keeping the temperature below 0°C.

  • Boc Protection:

    • Prepare a solution of 1.5 kg of di-tert-butyl dicarbonate in 2 L of tetrahydrofuran (B95107) (THF).

    • Slowly add this solution to the reaction mixture, maintaining the pH between 8 and 9.

    • After the addition is complete, slowly raise the temperature to 10°C and continue the reaction for 4-5 hours.

  • Quenching and Extraction:

    • Monitor the reaction for completion by TLC.

    • Cool the reaction mixture to -8°C and slowly add 10 kg of a 5% sodium thiosulfate (B1220275) solution.

    • Add 10 kg of dichloromethane (B109758) and adjust the system pH to 3-4 with a 6M hydrochloric acid solution.

    • Separate the organic phase.

  • Purification and Isolation:

    • The organic phase containing the product can be further washed, dried, and concentrated.

    • The crude product is then purified by crystallization to yield this compound.

Industrial Applications and Signaling Pathways

This compound is a critical precursor for several important pharmaceuticals. The following diagrams illustrate the experimental workflow for its synthesis and its role in the mechanism of action of Teneligliptin and Ledipasvir.

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product cluster_alt_start Alternative Starting Material start L-hydroxyproline oxidation Oxidation (e.g., TCCA/TEMPO) start->oxidation Method 2 protection Boc Protection ((Boc)2O) oxidation->protection Method 2 workup Work-up & Purification (Extraction, Crystallization) protection->workup product This compound workup->product alt_start N-Boc-trans-4-hydroxy-L-proline alt_start->oxidation Method 1

Caption: Experimental workflow for the synthesis of this compound.

teneligliptin_moa cluster_input Physiological Stimulus cluster_pathway Incretin Pathway cluster_drug Drug Intervention cluster_output Therapeutic Effect food Food Intake incretins Release of Incretins (GLP-1, GIP) food->incretins dpp4 DPP-4 Enzyme incretins->dpp4 Degradation pancreas Pancreatic β-cells incretins->pancreas Stimulation inactive_incretins Inactive Incretins dpp4->inactive_incretins teneligliptin Teneligliptin teneligliptin->dpp4 Inhibition insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose Suppression of hepatic glucose production

Caption: Mechanism of action of Teneligliptin.[2][4]

ledipasvir_moa cluster_virus Hepatitis C Virus (HCV) Replication Cycle cluster_drug Drug Intervention hcv_rna HCV RNA translation Translation & Polyprotein Processing hcv_rna->translation ns5a NS5A Protein translation->ns5a replication_complex Formation of Viral Replication Complex ns5a->replication_complex rna_replication Viral RNA Replication replication_complex->rna_replication assembly Virion Assembly & Secretion rna_replication->assembly new_virions New HCV Virions assembly->new_virions ledipasvir Ledipasvir ledipasvir->ns5a Inhibition

Caption: Mechanism of action of Ledipasvir.[5][6][7]

References

Troubleshooting & Optimization

preventing side reactions in the oxidation of N-Boc-hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidation of N-Boc-hydroxyproline to N-Boc-4-ketoproline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of N-Boc-hydroxyproline?

A1: The primary side reactions include epimerization at the C2 position (α-carbon to the carboxyl group), over-oxidation (if oxidizing a primary alcohol, though not the primary concern here), cleavage of the Boc-protecting group under harsh acidic conditions, and formation of byproducts specific to the chosen oxidation method (e.g., methylthiomethyl ether in Swern oxidation if temperatures are not controlled).

Q2: How can I minimize epimerization during the oxidation?

A2: Epimerization can be minimized by using non-basic or sterically hindered bases and maintaining low reaction temperatures. For instance, in the Swern oxidation, using diisopropylethylamine (DIPEA) instead of triethylamine (B128534) can reduce the risk of epimerization. For all methods, ensuring the reaction is not unnecessarily prolonged is also crucial.

Q3: My Boc protecting group is being cleaved during the workup. How can I prevent this?

A3: The Boc group is sensitive to strong acids. During aqueous workup, avoid strong acidic conditions. Use of a mild buffer system or careful neutralization with a weak base like sodium bicarbonate during extraction can prevent its cleavage. Some oxidation methods, like Dess-Martin periodinane (DMP), are performed under neutral conditions, minimizing this risk.

Q4: I am having trouble removing the byproducts from my Dess-Martin periodinane (DMP) oxidation.

A4: The DMP byproducts, iodinane and acetic acid, can sometimes complicate purification. A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275). This helps to neutralize the acetic acid and reduce the excess DMP and its byproducts to more easily removable forms. The resulting solids can often be removed by filtration.

Q5: Which oxidation method is the most "green" or environmentally friendly?

A5: TEMPO-catalyzed oxidations, particularly those using molecular oxygen or bleach (sodium hypochlorite) as the terminal oxidant, are generally considered greener alternatives to methods that use stoichiometric amounts of heavy metals (like chromium reagents) or generate significant amounts of hazardous waste.

Troubleshooting Guides

Issue 1: Low or No Yield of N-Boc-4-ketoproline
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or adding a slight excess of the oxidizing agent.
Degradation of Reagents Ensure that all reagents are fresh and of high quality. For example, Dess-Martin periodinane can decompose upon prolonged storage, and the DMSO used in Swern oxidations must be anhydrous.
Incorrect Reaction Temperature For cryogenic reactions like the Swern oxidation, ensure the temperature is strictly maintained at -78 °C during the addition of reagents. For other oxidations, ensure the optimal temperature is maintained as specified in the protocol.
Product Lost During Workup N-Boc-4-ketoproline has some water solubility. Minimize the number of aqueous washes during extraction. Using brine for the final wash can help to reduce the amount of product lost in the aqueous layer.
Issue 2: Presence of Impurities and Side Products
Side Product/Impurity Possible Cause Prevention and Mitigation
Epimerized Product The reaction conditions are too basic, or the temperature is too high, leading to deprotonation at the α-carbon.Use a sterically hindered base like diisopropylethylamine (DIPEA) in the Swern oxidation. Maintain cryogenic temperatures and avoid prolonged reaction times.
N-Boc Deprotected Product Exposure to acidic conditions during the reaction or, more commonly, during the aqueous workup.Perform the oxidation under neutral conditions (e.g., Dess-Martin oxidation). During workup, use a saturated solution of sodium bicarbonate for washes instead of acidic solutions.
Methylthiomethyl (MTM) Ether (Swern) The reaction temperature was allowed to rise above -60 °C before the addition of the base.Strictly maintain the reaction temperature at -78 °C throughout the activation and alcohol addition steps.
Residual Oxidation Reagent/Byproducts Inefficient quenching or purification.For DMP oxidation, quench with sodium thiosulfate and wash with sodium bicarbonate. For Swern, ensure thorough aqueous washes to remove water-soluble byproducts. Utilize flash column chromatography for final purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for common oxidation methods for N-Boc-hydroxyproline and similar substrates. Please note that yields and reaction times can vary based on the specific scale and experimental setup.

Oxidation Method Oxidizing Agent Typical Yield (%) Reaction Time (h) Reaction Temp (°C) Key Considerations
Swern Oxidation Oxalyl chloride, DMSO, DIPEA85-951-3-78 to RTRequires cryogenic conditions; produces malodorous dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-981-4Room TemperatureMild conditions; byproduct removal can be cumbersome on a large scale.
TEMPO-Catalyzed Oxidation TEMPO, NaOCl80-902-60 to RTCatalytic and greener; pH control can be critical to avoid side reactions.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Boc-hydroxyproline

This protocol is adapted from standard Swern oxidation procedures for secondary alcohols.

Materials:

  • N-Boc-hydroxyproline

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.4 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add a solution of N-Boc-hydroxyproline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

  • Add DIPEA (5.0 eq) dropwise to the suspension. The reaction mixture may become clearer.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-hydroxyproline

This protocol utilizes the mild and selective DMP reagent.

Materials:

  • N-Boc-hydroxyproline

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve N-Boc-hydroxyproline (1.0 eq) in DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pour the mixture into a vigorously stirred solution of saturated sodium bicarbonate and saturated sodium thiosulfate.

  • Stir until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: TEMPO-Catalyzed Oxidation of N-Boc-hydroxyproline

This protocol offers a greener alternative using a catalytic amount of TEMPO.

Materials:

  • N-Boc-hydroxyproline

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Phosphate (B84403) buffer (pH 7)

Procedure:

  • Dissolve N-Boc-hydroxyproline (1.0 eq) and KBr (0.1 eq) in a mixture of DCM and phosphate buffer.

  • Add TEMPO (0.05 eq) to the biphasic mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start N-Boc-hydroxyproline reagents Select Oxidation Reagent (Swern, DMP, TEMPO) start->reagents oxidation Oxidation Reaction reagents->oxidation monitoring Monitor by TLC oxidation->monitoring monitoring->oxidation Incomplete quench Quench Reaction monitoring->quench Complete extract Aqueous Workup/ Extraction quench->extract purify Column Chromatography extract->purify product N-Boc-4-ketoproline purify->product

Caption: General experimental workflow for the oxidation of N-Boc-hydroxyproline.

Troubleshooting_Logic start Oxidation Reaction Outcome low_yield Low/No Yield start->low_yield impurities Impurities Present start->impurities incomplete Incomplete Reaction? low_yield->incomplete Check TLC reagent_issue Reagent Quality? low_yield->reagent_issue temp_issue Incorrect Temperature? low_yield->temp_issue epimer Epimerization? impurities->epimer deboc Boc Cleavage? impurities->deboc byproduct Reagent Byproducts? impurities->byproduct sol_yield Extend Time Check Reagents Verify Temperature incomplete->sol_yield reagent_issue->sol_yield temp_issue->sol_yield sol_impurities Use Hindered Base Maintain Low Temp Neutral Workup Specific Quench epimer->sol_impurities deboc->sol_impurities byproduct->sol_impurities

Caption: Troubleshooting decision tree for common oxidation issues.

Side_Reactions main N-Boc-hydroxyproline Oxidation ketone Desired Product: N-Boc-4-ketoproline main->ketone Main Pathway epimer Side Product: Epimerized Ketone main->epimer Epimerization (Base/Heat) deboc Side Product: 4-Hydroxyproline main->deboc Boc Cleavage (Acid) mtm Side Product (Swern): MTM Ether main->mtm Pummerer Rearrangement (High Temp)

Caption: Main reaction pathway versus common side reaction pathways.

Technical Support Center: Purification of N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Boc-4-oxo-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges stem from its polarity, which can make chromatographic purification difficult and costly, especially at a large scale.[1] Common issues include the crude product isolating as an oil or waxy solid instead of a crystal, low yields after purification, and the presence of persistent impurities.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities include:

  • Unreacted starting material: N-Boc-trans-4-hydroxy-L-proline.

  • Reagents from the Boc-protection step: Unreacted di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its byproducts.

  • Oxidation byproducts: Depending on the oxidant used, side-products from over-oxidation or side reactions can occur.[1]

  • Residual solvents: Solvents from the reaction and workup (e.g., ethyl acetate (B1210297), dichloromethane) can inhibit crystallization.

Q3: Which purification methods are most effective for this compound?

A3: The choice of method depends on the scale of the purification and the nature of the impurities.

  • Crystallization: An effective method for obtaining high-purity material, especially on a larger scale. It is often used in conjunction with an initial acid-base extraction.

  • Column Chromatography: Useful for purifying small to medium-scale reactions and for separating impurities with similar polarities.[1]

  • Acid-Base Extraction: A chromatography-free technique that leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1] By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the separation of the desired product from impurities.

Troubleshooting Guides

Problem 1: The crude product is an oil or waxy solid and fails to crystallize.
Possible Cause Solution
Residual Solvents Ensure the crude product is thoroughly dried under a high vacuum. Co-evaporation with a non-polar solvent like hexane (B92381) or toluene (B28343) can help remove volatile impurities.
Presence of Impurities Trituration: Stir the oil vigorously with a cold, non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or hexane). This can wash away non-polar impurities and induce crystallization. Seed Crystals: If available, add a small seed crystal of pure this compound to the oil. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate nucleation.
Hygroscopic Nature The product may have absorbed moisture. Dry the material thoroughly under vacuum, ideally in the presence of a desiccant like P₂O₅.
Problem 2: Low yield after purification.
Possible Cause Solution
Premature Deprotection of the Boc group The Boc group is sensitive to strong acidic conditions. During acid-base extraction, use a mild acid (e.g., saturated citric acid solution or 1N HCl) and avoid prolonged exposure. Keep the temperature low (0-5 °C) during acidification.
Incomplete Extraction This compound has some solubility in the aqueous phase. To maximize its transfer to the organic phase, ensure the aqueous layer is acidified to a pH of ~2-3. Perform multiple extractions (at least three) with a suitable organic solvent like ethyl acetate.
Losses during Crystallization The chosen solvent system may be too effective, leading to product loss in the mother liquor. To improve recovery, cool the crystallization mixture slowly and for a sufficient amount of time. The mother liquor can also be concentrated and recrystallized to recover more product.
Product Degradation on Silica (B1680970) Gel If using column chromatography, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If this is suspected, consider using deactivated silica gel or an alternative stationary phase like alumina.
Problem 3: Low purity of the final product (multiple spots on TLC).
Possible Cause Solution
Co-elution of Impurities during Chromatography Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation. Running a gradient elution (gradually increasing the polarity of the mobile phase) can also be effective.
Incomplete Removal of Reagents During the workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. A wash with a mild acid can help remove any remaining basic impurities.
Ineffective Crystallization If crystallization does not significantly improve purity, the impurities may have very similar properties to the product. In this case, a second purification step, such as column chromatography, may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Typical Yield Reported Purity (HPLC) Scale Notes Reference
One-pot synthesis followed by extraction and crystallization75%99.5%Lab ScaleA one-pot method from L-hydroxyproline. Purification involves quenching, acidification, extraction, and drying.--INVALID-LINK--[2]
Crystallization from Ethyl Acetate/Hexane95.9%>98%Lab ScaleCrude product dissolved in ethyl acetate, with hexane added to induce crystallization.--INVALID-LINK--[3]
Column ChromatographyVariable≥97%Lab ScaleYield is dependent on the purity of the crude material and the separation efficiency.--INVALID-LINK--[4]

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as ethyl acetate, at room temperature or with gentle warming.

  • Addition of Anti-solvent: Slowly add a non-polar "anti-solvent," such as hexane, to the solution with stirring until turbidity is observed.

  • Crystallization: Allow the solution to stand at room temperature to cool slowly. For better crystal formation and yield, you can then place it in a refrigerator (2-8 °C).

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold anti-solvent (e.g., hexane or a mixture of ethyl acetate/hexane).

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase by TLC. A common starting point is a mixture of ethyl acetate and hexane. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase to create a slurry. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The elution can be done by gravity or by applying gentle pressure (flash chromatography).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, like sodium bicarbonate, to deprotonate the carboxylic acid and transfer it to the aqueous layer. Any neutral or acidic impurities that are not the desired product may remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of the product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of ~2-3 by slowly adding a cold, dilute acid (e.g., 1N HCl or citric acid solution). The product should precipitate out of the solution.

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_purification Purification Method crude Crude Product (from synthesis) tlc_check TLC Analysis crude->tlc_check column Column Chromatography tlc_check->column Complex Mixture crystallization Crystallization tlc_check->crystallization Relatively Clean extraction Acid-Base Extraction tlc_check->extraction Different Impurity Types pure_fractions Combine Pure Fractions column->pure_fractions solvent_removal Solvent Removal (Rotary Evaporation) crystallization->solvent_removal extraction->crystallization pure_fractions->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Purification Issues start Purification Issue issue_oil Product is an oil? start->issue_oil issue_yield Low Yield? start->issue_yield issue_purity Low Purity? start->issue_purity solvents Residual Solvents? Dry under high vacuum. issue_oil->solvents Yes impurities Impurities Present? Try trituration or seeding. issue_oil->impurities No deprotection Boc Deprotection? Use mild acid, low temp. issue_yield->deprotection Yes extraction_loss Extraction Loss? Adjust pH to 2-3, multiple extractions. issue_yield->extraction_loss No coelution Co-elution? Optimize mobile phase. issue_purity->coelution Yes reagents Reagents Remain? Perform aqueous washes. issue_purity->reagents No

Caption: Decision tree for troubleshooting common purification problems.

Synthesis_Pathway Synthesis Pathway Leading to Crude Product l_hydroxyproline L-Hydroxyproline boc_protection Boc Protection (+ (Boc)₂O, Base) l_hydroxyproline->boc_protection n_boc_hydroxyproline N-Boc-trans-4-hydroxy-L-proline boc_protection->n_boc_hydroxyproline oxidation Oxidation n_boc_hydroxyproline->oxidation crude_product Crude this compound (Contains impurities) oxidation->crude_product

Caption: Typical synthesis route for this compound.

References

Technical Support Center: Chromatography-Free Purification of N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatography-free purification of N-Boc-4-oxo-L-proline. Researchers, scientists, and drug development professionals can find detailed experimental protocols, quantitative data summaries, and workflow visualizations to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatography-free methods for purifying this compound?

A1: The most common and scalable chromatography-free purification methods for this compound are acid-base extraction and recrystallization. These techniques leverage the acidic nature of the carboxylic acid group on the proline ring to separate it from non-acidic impurities.

Q2: Why is developing chromatography-free purification protocols important for this compound?

A2: The purification of polar intermediates like this compound can be challenging, often requiring costly and time-consuming chromatographic methods.[1] Developing scalable and economical chromatography-free strategies is crucial for large-scale industrial production, making the synthesis more efficient and cost-effective.

Q3: What is the typical starting material for the synthesis of this compound?

A3: The most common and cost-effective starting material is L-hydroxyproline, a naturally occurring amino acid. The general synthetic strategy involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the hydroxyl group to a ketone.[1]

Troubleshooting Guide

Acid-Base Extraction Issues

Q4: I am experiencing a low yield after performing the acid-base extraction. What are the possible causes and solutions?

A4: Low yields during acid-base extraction can stem from several factors:

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous or organic layer.

    • Solution: Increase the number of extractions (e.g., from 2 to 3-4 times) with the appropriate solvent. Ensure vigorous mixing during extraction to maximize partitioning.

  • Incorrect pH Adjustment: The pH of the aqueous layer must be carefully controlled to ensure the product is in the correct form for extraction. For extraction into an organic solvent, the aqueous layer should be acidified to a pH of approximately 1-3.

    • Solution: Use a pH meter to accurately adjust the pH of the aqueous solution before each extraction step.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product.

    • Solution: Allow the mixture to stand for a longer period, add a small amount of brine, or filter the entire mixture through a pad of celite to break the emulsion.

Q5: The organic layers are difficult to separate from the aqueous layer. How can I improve phase separation?

A5: Poor phase separation can be caused by the presence of surfactants or very fine solid particles.

  • Solution: Adding a saturated sodium chloride solution (brine) can help to break up emulsions and increase the density of the aqueous layer, leading to better separation. Centrifugation can also be an effective method for separating stubborn emulsions.

Crystallization & Recrystallization Issues

Q6: My this compound product is "oiling out" instead of crystallizing. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the use of an inappropriate solvent.

  • Solution:

    • Try adding a seed crystal of pure this compound to induce crystallization.

    • If a seed crystal is not available, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • If the product remains an oil, it may be necessary to re-dissolve it and attempt recrystallization from a different solvent or solvent system. A mixture of solvents, such as ethyl acetate (B1210297)/hexanes, can be effective.

Q7: The purity of my recrystallized product is still low. How can I improve it?

A7: Low purity after recrystallization can be due to the trapping of impurities within the crystal lattice or the co-precipitation of impurities.

  • Solution:

    • Ensure that the hot solution is not supersaturated before cooling. If crystals form too rapidly in the hot solution, add a small amount of additional hot solvent to redissolve them.

    • Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.

    • Perform a second recrystallization step if necessary.

Q8: I am getting a very low recovery after recrystallization. What can I do to improve the yield?

A8: Low recovery is often due to the high solubility of the compound in the recrystallization solvent, even at low temperatures, or using too much solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent.

    • After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize the precipitation of the product.

    • Consider using a solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures.

Quantitative Data Summary

Purification MethodKey ParametersYield (%)Purity (%)Source
One-pot synthesis followed by extraction and purificationOxidant: TCCA, Catalyst: TEMPO, Base: Triethylamine7199.5 (HPLC)[2]
One-pot synthesis followed by extraction and purificationOxidant: 12% chlorine bleach, Catalyst: TEMPO7599.5 (HPLC)[2]
One-pot synthesis followed by extraction and purificationOxidant: TCCA, Catalyst: TEMPO7599.4 (HPLC)[2]

Experimental Protocols

Protocol 1: Acid-Base Extraction Purification

This protocol is based on a typical workup procedure following the synthesis of this compound.

  • Quenching: After the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Acidification: Separate the aqueous layer and acidify it to a pH of 1-3 using a 1N HCl solution.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine and Dry: Combine the organic extracts and dry them over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. Ethyl acetate/hexanes is a commonly used system.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Process Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start Crude Reaction Mixture quench Quench with NaHCO3 start->quench wash Wash with Water & Brine quench->wash acidify Acidify Aqueous Layer (pH 1-3) wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry concentrate_ext Concentrate dry->concentrate_ext dissolve Dissolve in Hot Solvent concentrate_ext->dissolve cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry_cryst Dry Crystals filter->dry_cryst end_product Pure this compound dry_cryst->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_extraction Extraction Problems cluster_crystallization Crystallization Problems cluster_solutions_ext Extraction Solutions cluster_solutions_cryst Crystallization Solutions start Purification Issue low_yield Low Yield start->low_yield emulsion Emulsion Formation start->emulsion oiling_out Oiling Out start->oiling_out low_purity Low Purity start->low_purity low_recovery Low Recovery start->low_recovery sol_yield Increase Extractions Adjust pH low_yield->sol_yield sol_emulsion Add Brine Centrifuge emulsion->sol_emulsion sol_oiling Use Seed Crystal Change Solvent oiling_out->sol_oiling sol_purity Slow Cooling Re-recrystallize low_purity->sol_purity sol_recovery Minimize Solvent Cool to Lower Temp. low_recovery->sol_recovery

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Coupling of N-Boc-4-oxo-L-proline in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of N-Boc-4-oxo-L-proline in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: My monitoring test (e.g., Isatin or Chloranil test) indicates a positive result after the coupling of this compound, suggesting an incomplete reaction. What are the potential causes and how can I resolve this?

Answer:

Incomplete coupling of this compound is a common challenge due to the steric hindrance of the secondary amine. The presence of the 4-oxo group can also influence the electronic properties and conformation of the proline ring, potentially affecting reactivity.

Potential Causes and Solutions:

  • Insufficient Activation/Coupling Time: Proline derivatives, being secondary amines, often exhibit slower coupling kinetics.[1]

    • Solution: Extend the coupling reaction time to 2-4 hours or even longer.[1] Consider performing a double coupling, where the coupling procedure is repeated with a fresh solution of activated amino acid.[1]

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical for sterically hindered amino acids.

    • Solution: Employ highly efficient uronium/aminium or phosphonium (B103445) salt-based coupling reagents. HATU, HBTU, and PyBOP are generally effective.[2][3] For particularly difficult couplings, HATU is often preferred due to its high reactivity.[3]

  • Peptide Aggregation: The growing peptide chain on the resin can aggregate, blocking reactive sites. This is a common issue in SPPS, especially for longer or hydrophobic sequences.

    • Solution:

      • Use solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) (up to 25% in DMF).

      • Incorporate chaotropic salts (e.g., LiCl or KSCN) in the coupling mixture to break up aggregates.

      • Consider using a low-loading resin or a resin with good swelling properties like PEG-based resins.

  • Inadequate Reagent Excess: Insufficient equivalents of the amino acid and coupling reagents can lead to incomplete reactions.

    • Solution: Use a 3-5 fold excess of this compound and the coupling reagent relative to the resin substitution.[1]

Issue 2: Formation of Deletion Peptides

Question: My final peptide analysis (e.g., by mass spectrometry) shows a significant amount of a peptide sequence missing the this compound residue (a deletion peptide). What causes this and how can it be prevented?

Answer:

The presence of deletion peptides is a direct consequence of failed coupling at that specific residue, followed by the successful coupling of the subsequent amino acid.

Potential Causes and Solutions:

  • Incomplete Coupling: This is the primary cause. Any unreacted N-terminal amines from the previous cycle will be available for the next coupling step, leading to a deletion of the intended residue.

    • Solution: Implement the strategies mentioned in "Issue 1" to maximize coupling efficiency. Double coupling is a highly recommended strategy.

  • Premature Termination (Capping): If a capping step (e.g., with acetic anhydride) is not performed after an incomplete coupling, the unreacted amines will persist.

    • Solution: After the first coupling attempt with this compound, if monitoring indicates an incomplete reaction and a second coupling is not desired or is also incomplete, perform a capping step. This involves treating the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base like DIEA to acetylate and thus block any unreacted N-terminal amines.

Issue 3: Potential Side Reactions Involving the 4-Oxo Group

Question: I am concerned about potential side reactions involving the ketone functionality of this compound during SPPS. What are the possible side reactions and how can I mitigate them?

Answer:

The 4-oxo group introduces a reactive ketone functionality that could potentially undergo side reactions, although these are less common under standard SPPS conditions compared to coupling issues.

Potential Side Reactions and Mitigation Strategies:

  • Aldol Condensation: While unlikely under standard anhydrous SPPS conditions, the presence of a ketone and a base could theoretically lead to self-condensation or reaction with other carbonyl-containing molecules.

    • Mitigation: Ensure the use of anhydrous solvents and reagents to minimize potential side reactions. The non-nucleophilic nature of bases like DIEA also helps to reduce this risk.

  • Reaction with Cleavage Cocktails: During the final cleavage from the resin (e.g., with strong acids like TFA or HF), the ketone group could react with scavengers present in the cocktail.

    • Mitigation: The choice of scavengers should be considered. Standard scavengers like triisopropylsilane (B1312306) (TIS) and water are generally compatible. However, if unusual side products are observed, analysis of their structure may point to a reaction with a specific scavenger.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: While direct comparative data for this compound is limited, uronium/aminium salt reagents are highly recommended for sterically hindered amino acids. HATU is generally considered one of the most efficient coupling reagents due to the formation of highly reactive OAt esters.[3] HBTU and PyBOP are also robust choices. Carbodiimides like DIC should always be used with an additive such as HOBt or Oxyma Pure to enhance reactivity and suppress racemization.[3]

Q2: How should I monitor the coupling reaction for this compound?

A2: The standard Kaiser test, which detects primary amines, will give a false negative result for the secondary amine of proline. You must use a test specific for secondary amines, such as the Isatin test or the Chloranil test .[1] A positive result (e.g., blue beads for the Isatin test) indicates the presence of unreacted secondary amine and thus an incomplete coupling.

Q3: Is double coupling necessary for this compound?

A3: Due to the slower coupling kinetics of proline derivatives, a single coupling may not be sufficient to drive the reaction to completion.[2] It is highly recommended to monitor the reaction after the first coupling. If the test for secondary amines is positive, a second coupling (double coupling) with a freshly prepared activated amino acid solution is advised to maximize the yield and minimize deletion sequences.[1]

Q4: What are the recommended equivalents of reagents for the coupling step?

A4: For the coupling of this compound, it is recommended to use a 3 to 5-fold excess of the amino acid and the coupling reagent relative to the substitution level of the resin.[1] The amount of base (e.g., DIEA) used should be approximately double the molar amount of the amino acid.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids (e.g., N-Boc-Proline Derivatives)

Note: The following data is based on general observations for N-Boc-proline and other sterically hindered amino acids in SPPS.[2] The actual efficiency for this compound may vary.

Coupling ReagentAdditiveRelative ReactivityAdvantagesPotential Disadvantages
HATU None (internal)Very HighFast reaction times, highly efficient for hindered couplings.[3]Higher cost, potential for guanidinylation of the N-terminal amine if pre-activation is not done correctly.
HBTU None (internal)HighRobust and widely used, good efficiency.[2]Can also cause guanidinylation side reactions.
PyBOP None (internal)HighEfficient for hindered couplings, byproducts are easily washed away.More expensive than carbodiimides.
DIC HOBt or Oxyma PureModerate to HighCost-effective.[3]Requires an additive; byproduct (DIU) can be difficult to remove in solution phase but is washed away in SPPS.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is for a standard solid-phase synthesis using a Boc protection strategy.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 20-30 minutes, followed by washes with dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[1]

  • Neutralization:

    • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).[1]

    • Wash the resin with DCM (3-5 times) to remove excess base.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.95 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring:

    • Take a small sample of resin beads and wash them thoroughly.

    • Perform an Isatin or Chloranil test to check for the presence of secondary amines.[1]

  • Washing:

    • If the monitoring test is negative, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

  • (Optional) Double Coupling:

    • If the monitoring test is positive, repeat steps 4 and 6.

  • (Optional) Capping:

    • If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

Visualizations

SPPS_Workflow_OxoProline Workflow for this compound Coupling start Start: Peptide-Resin (N-terminal Boc-protected) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization activation 3. Pre-activation (this compound + HATU + DIEA) neutralization->activation coupling 4. Coupling Reaction (2-4 hours) activation->coupling monitoring 5. Monitoring (Isatin/Chloranil Test) coupling->monitoring wash Wash Resin (DMF, DCM) monitoring->wash Negative double_coupling Repeat Coupling Step monitoring->double_coupling Positive next_cycle Proceed to Next Cycle wash->next_cycle double_coupling->coupling

Caption: SPPS cycle for incorporating this compound.

Troubleshooting_Low_Coupling Troubleshooting Low Coupling Efficiency problem Problem: Positive Isatin/Chloranil Test cause1 Potential Cause: Insufficient Reaction Time problem->cause1 cause2 Potential Cause: Suboptimal Reagents problem->cause2 cause3 Potential Cause: Peptide Aggregation problem->cause3 solution1 Solution: 1. Extend coupling time (2-4h) 2. Perform double coupling cause1->solution1 solution2 Solution: 1. Use high-efficiency reagent (e.g., HATU) 2. Increase reagent excess (3-5 eq.) cause2->solution2 solution3 Solution: 1. Use NMP or DMSO/DMF solvent 2. Add chaotropic salts (LiCl) cause3->solution3

Caption: Logic diagram for troubleshooting incomplete coupling.

References

Technical Support Center: Minimizing Diketopiperazine Formation in Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing diketopiperazine (DKP) formation during the synthesis of proline-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in the context of peptide synthesis?

A1: Diketopiperazine formation is a common side reaction during peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] It involves the intramolecular cyclization of a dipeptide unit to form a stable six-membered ring, a 2,5-diketopiperazine. This reaction leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and significant yield loss.[4][5]

Q2: Why are proline-containing peptides particularly susceptible to DKP formation?

A2: Proline's unique cyclic structure predisposes the preceding peptide bond to adopt a cis-conformation. This conformation brings the N-terminal amine of the dipeptide into close proximity with the carbonyl group of the C-terminal amino acid's ester linkage to the resin, thereby facilitating the intramolecular nucleophilic attack that leads to DKP formation.[2][4] Peptides with proline at the second position (Xaa-Pro) are especially prone to this side reaction.[1][2][6][7][8]

Q3: At which stage of solid-phase peptide synthesis (SPPS) is DKP formation most likely to occur?

A3: DKP formation is most prevalent during the Fmoc-deprotection step of the third amino acid coupling.[1][2] The use of a secondary amine base like piperidine (B6355638) to remove the Fmoc group liberates the N-terminal amine of the dipeptide-resin, which can then initiate the cyclization reaction.[2][5][9] It can also occur during post-coupling hold times.[1][2][10]

Q4: How do different SPPS chemistries (Fmoc vs. Boc) affect DKP formation?

A4: DKP formation is a more significant issue in Fmoc-based SPPS due to the use of a basic deprotection step (piperidine) which can catalyze the cyclization.[2][3] In Boc-based SPPS, the repetitive acidolytic deprotection steps can also promote DKP formation, but the problem is often more pronounced with the basic conditions of Fmoc chemistry.

Q5: Can DKP formation occur in solution-phase synthesis as well?

A5: Yes, DKP formation is not limited to solid-phase synthesis. It can also occur in solution, particularly during the deprotection of a dipeptide ester. The rate of formation in solution is influenced by factors such as pH, temperature, and the solvent used.[2][6][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant loss of peptide from the resin after the second amino acid (Proline) coupling and subsequent deprotection. High susceptibility of the Xaa-Pro sequence to DKP formation.- Couple the third amino acid immediately after Fmoc deprotection of the proline residue. - Use a pre-activated amino acid for the third coupling to ensure a rapid reaction. - Consider using a dipeptide building block (Fmoc-Yaa-Pro-OH) to bypass the problematic dipeptide-resin stage.
Presence of a major impurity peak corresponding to the truncated peptide (missing the N-terminal dipeptide). Cleavage of the N-terminal dipeptide from the resin due to DKP formation.- Optimize the Fmoc deprotection conditions: use a shorter deprotection time or a milder base cocktail (e.g., 2% DBU, 5% piperazine (B1678402) in NMP).[5][9] - Employ a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which can suppress DKP formation.[3][5]
Low yield of the final peptide, especially for sequences containing Pro at the second or third position. Cumulative loss of peptide at each DKP-prone step.- For sequences with Pro at position 3 (Xaa-Yaa-Pro), DKP formation can still occur, although it is generally less rapid than for Xaa-Pro sequences. - Introduce pseudoproline dipeptides (oxazolidines) derived from Ser or Thr to disrupt the cis-amide bond formation that facilitates cyclization.
Variability in yield for the same proline-containing peptide sequence across different synthesis runs. Inconsistent hold times after deprotection or coupling steps. Differences in temperature or solvent purity.- Standardize all timings, especially the duration between deprotection, washing, and the subsequent coupling step. - Ensure consistent reaction temperatures, as higher temperatures can accelerate DKP formation.[6][8] - Use high-purity, anhydrous solvents.

Data Summary

Table 1: Effect of Fmoc Deprotection Conditions on DKP Formation

Peptide Resin SequenceDeprotection ReagentDKP Formation (%)Reference
Fmoc-Cys(Trt)-Pro-CTC Resin20% Piperidine/DMF13.8[5]
Fmoc-Cys(Trt)-Pro-CTC Resin5% Piperidine/DMF12.2[5]
Fmoc-Cys(Trt)-Pro-CTC Resin5% Piperazine/DMF< 4[5]
Fmoc-Cys(Trt)-Pro-CTC Resin2% DBU, 5% Piperazine/NMPSignificantly Reduced[5][9]

Table 2: Influence of Temperature and pH on DKP Formation of Leu-Pro Dipeptide

ParameterConditionDKP Formation Yield (%)Reference
Temperature25°C (1 hr)~1[8]
50°C (1 hr)~2[8]
80°C (1 hr)~5[8]
100°C (1 hr)~10[8]
pH (at 100°C)4.0~8[8]
5.0~10[8]
6.0~11[8]
7.012.0[8]
8.0~9[8]
9.0< 2[8]
10.0< 1[8]

Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc SPPS

This protocol outlines a method for coupling the third amino acid to a proline-containing dipeptide-resin, aiming to minimize DKP formation.

  • Resin Swelling: Swell the H-Pro-Xaa-Resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 7 minutes.

    • Alternative for highly sensitive sequences: Use a solution of 2% DBU and 5% piperazine in NMP for 5-10 minutes.[9]

  • Washing: Immediately wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times). Do not allow the resin to remain in the deprotected state for an extended period.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the third Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid.

  • Coupling:

    • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test or other appropriate method.

  • Washing: After complete coupling, wash the resin with DMF (5 times), DCM (3 times), and methanol (B129727) (3 times) before proceeding to the next cycle.

Visualizations

DKP_Formation_Mechanism PeptideResin H₂N-Xaa-CO-N(Pro)-CO-O-Resin TransitionState Transition State PeptideResin->TransitionState DKP Diketopiperazine (cyclo-Xaa-Pro) TransitionState->DKP Cleavage Resin Cleaved Resin (HO-Resin) TransitionState->Resin

Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptide-resin.

Minimizing_DKP_Workflow cluster_critical_step Critical Step: Minimize Time Start Start: H-Pro-Resin Couple_AA2 Couple Fmoc-Xaa-OH Start->Couple_AA2 Fmoc_Xaa_Pro_Resin Fmoc-Xaa-Pro-Resin Couple_AA2->Fmoc_Xaa_Pro_Resin Deprotection Fmoc Deprotection of Xaa Fmoc_Xaa_Pro_Resin->Deprotection H_Xaa_Pro_Resin H-Xaa-Pro-Resin Deprotection->H_Xaa_Pro_Resin Couple_AA3 Couple Fmoc-Yaa-OH (Immediate & Rapid) H_Xaa_Pro_Resin->Couple_AA3 Desired Pathway DKP_Formation Side Reaction: DKP Formation & Cleavage H_Xaa_Pro_Resin->DKP_Formation Undesired Pathway Successful_Coupling Fmoc-Yaa-Xaa-Pro-Resin Couple_AA3->Successful_Coupling

Caption: Experimental workflow to minimize DKP formation during SPPS.

References

troubleshooting byproduct formation in reductive amination of N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of N-Boc-4-oxo-L-proline.

Troubleshooting Guides

This section addresses specific issues that may arise during the reductive amination of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired N-Boc-4-amino-L-proline Derivative

Q: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low conversion in the reductive amination of this compound can stem from several factors related to the reaction setup and reagents.

  • Inefficient Imine/Iminium Ion Formation: The initial and crucial step is the formation of the imine or iminium ion intermediate. This equilibrium can be influenced by:

    • Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents. The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can be beneficial.

    • pH of the Reaction Mixture: The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A typical pH range for reductive amination is between 5 and 7. Acetic acid is a commonly used catalyst.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, often preferred for one-pot reductive aminations as it does not readily reduce the starting ketone.[1] Ensure the reagent is of high quality and has not been deactivated by moisture.

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic. Its reducing power is pH-dependent, being more effective at slightly acidic pH.

    • Sodium Borohydride (B1222165) (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone to the corresponding alcohol (N-Boc-4-hydroxy-L-proline) if added before imine formation is complete. If using NaBH₄, a two-step procedure (formation of the imine first, followed by reduction) is recommended.

  • Reaction Time and Temperature: Reductive aminations can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time (often monitored by TLC or LC-MS). While gentle heating can sometimes improve the rate of imine formation, it can also promote side reactions. Room temperature is a common starting point.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Desired Product check_reagents Verify Quality and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions sub_reagents Use fresh, anhydrous amine and solvent. Verify stoichiometry of all reagents. check_reagents->sub_reagents imine_formation Optimize Imine/Iminium Formation check_conditions->imine_formation reduction_step Optimize Reduction Step check_conditions->reduction_step sub_conditions Ensure anhydrous conditions. Monitor reaction progress over time. check_conditions->sub_conditions imine_formation->reduction_step sub_imine Add a dehydrating agent (e.g., molecular sieves). Optimize pH with a mild acid catalyst (e.g., acetic acid). imine_formation->sub_imine workup Check Workup and Purification reduction_step->workup sub_reduction Use a milder reducing agent (e.g., NaBH(OAc)₃). If using NaBH₄, perform a two-step reaction. reduction_step->sub_reduction solution Improved Yield workup->solution sub_workup Ensure proper pH adjustment during extraction. Consider alternative purification methods. workup->sub_workup

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Formation of N-Boc-4-hydroxy-L-proline as a Major Byproduct

Q: I am observing a significant amount of N-Boc-4-hydroxy-L-proline in my reaction mixture. How can I prevent this side reaction?

A: The formation of N-Boc-4-hydroxy-L-proline is a result of the direct reduction of the ketone functionality of the starting material. This is a common byproduct, and its formation can be minimized by considering the following:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): As a relatively strong reducing agent, NaBH₄ can readily reduce the ketone. To avoid this, ensure that the imine formation has gone to completion before the addition of NaBH₄.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is sterically hindered and less reactive, showing a higher selectivity for the iminium ion over the ketone. Using NaBH(OAc)₃ in a one-pot procedure is the most common and effective way to minimize the formation of the alcohol byproduct.

  • Reaction Conditions:

    • One-Pot vs. Two-Step Procedure: If you are using a strong reducing agent like NaBH₄, it is highly recommended to switch to a two-step procedure. First, stir the this compound and the amine (with a catalytic amount of acid and a dehydrating agent if necessary) until imine formation is complete (monitor by TLC or LC-MS). Then, add the reducing agent.

    • Temperature: Lowering the reaction temperature during the reduction step can sometimes increase the selectivity of the reducing agent for the iminium ion.

Data on Byproduct Formation with Different Reducing Agents

Reducing AgentTypical ProcedureN-Boc-4-amino-L-proline Derivative (Desired Product)N-Boc-4-hydroxy-L-proline (Byproduct)Over-alkylation Product
NaBH(OAc)₃One-potHigh YieldLow to negligibleCan occur, dependent on stoichiometry
NaBH₃CNOne-pot (pH control)Good YieldLowCan occur, dependent on stoichiometry
NaBH₄Two-stepGood YieldLow (if imine formation is complete)Can occur, dependent on stoichiometry
NaBH₄One-potLow to Moderate YieldHighCan occur, dependent on stoichiometry

Issue 3: Formation of Over-alkylation Byproducts

Q: My desired secondary amine product is reacting further to form a tertiary amine. How can I suppress this over-alkylation?

A: Over-alkylation occurs when the newly formed secondary amine, which is also nucleophilic, reacts with another molecule of this compound. This is more prevalent when reacting with primary amines.

  • Stoichiometry: The most effective way to minimize over-alkylation is to use an excess of the primary amine. A 1.5 to 2-fold excess of the amine relative to the ketone is a good starting point. This increases the probability of the ketone reacting with the primary amine rather than the secondary amine product.

  • Slow Addition of the Ketone: In some cases, slow addition of the this compound to a solution of the amine and the reducing agent can help to maintain a low concentration of the ketone, thereby disfavoring the second alkylation step.

  • Choice of Amine: If the desired product is a primary amine (from reaction with ammonia (B1221849) or an ammonia equivalent), over-alkylation to the secondary and tertiary amines is a significant challenge. Using a large excess of the ammonia source (e.g., ammonium (B1175870) acetate, ammonium chloride) is crucial.

Issue 4: Formation of Diastereomers

Q: My reaction is producing a mixture of diastereomers. How can I control the stereochemical outcome?

A: The reduction of the imine intermediate formed from the prochiral ketone this compound can lead to the formation of two diastereomers (cis and trans, or 4R and 4S). The diastereoselectivity is influenced by several factors:

  • Bulky Substituents: The stereochemical outcome is often directed by the steric bulk of the substituents on the proline ring and the incoming amine. The hydride will typically attack from the less hindered face of the iminium ion.

  • Ester Group on Proline: Studies have shown that the nature of the ester group on the proline can influence the diastereomeric ratio. For instance, a tert-butyl ester on a similar 4-oxoproline derivative has been reported to favor the formation of the cis-diastereomer.

  • Reducing Agent: The choice of reducing agent can also play a role in the diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature may enhance the diastereoselectivity.

One study on the reductive amination of a 4-oxoproline-containing peptide on a solid phase using isobutyl amine and sodium triacetoxyborohydride reported a 9:1 diastereomeric ratio in favor of the 4R isomer. Another study on 4-oxoproline derivatives with glycine (B1666218) esters using sodium cyanoborohydride showed that a tert-butyl ester provided the best yields and a higher prevalence of the 4-cis isomer.

Strategies to Improve Diastereoselectivity:

  • Screening Solvents and Temperatures: Systematically screen different solvents and reaction temperatures to find the optimal conditions for the desired diastereomer.

  • Chiral Auxiliaries or Catalysts: For highly stereoselective transformations, the use of a chiral auxiliary on the amine or a chiral catalyst may be necessary.

  • Purification: If a mixture of diastereomers is obtained, they can often be separated by chromatography (e.g., flash column chromatography or preparative HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

A1: Reductive amination is a two-step process that occurs in a single reaction vessel:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, typically a hydride source, delivers a hydride to the carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond, thus forming the final amine product.

Reaction Pathway

reductive_amination_pathway start This compound + Amine (R-NH2) hemiaminal Hemiaminal Intermediate start->hemiaminal + H+ / - H+ imine Imine Intermediate hemiaminal->imine - H2O iminium Iminium Ion Intermediate imine->iminium + H+ product N-Boc-4-amino-L-proline Derivative imine->product + [H-] (Reducing Agent) iminium->product + [H-] (Reducing Agent)

Caption: General reaction pathway for reductive amination.

Q2: Which solvent is best for the reductive amination of this compound?

A2: The choice of solvent depends on the reducing agent being used.

It is crucial to use anhydrous solvents to prevent hydrolysis of the imine intermediate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting materials (this compound and the amine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

  • LC-MS: This technique can provide more detailed information, allowing you to monitor the consumption of reactants and the formation of the product and any byproducts, confirming their molecular weights.

Q4: What is a typical experimental protocol for the reductive amination of this compound?

A4: The following is a general protocol using the preferred reducing agent, sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Amine (e.g., benzylamine, 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and anhydrous DCM.

  • Add the amine (1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-Boc-4-amino-L-proline derivative.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic start Unsuccessful Reaction low_yield Low Yield? start->low_yield byproduct_alcohol Alcohol Byproduct? low_yield->byproduct_alcohol Yes over_alkylation Over-alkylation? low_yield->over_alkylation No solution_yield Optimize imine formation and reduction steps. low_yield->solution_yield byproduct_alcohol->over_alkylation Yes diastereomers Diastereomer Mixture? byproduct_alcohol->diastereomers No solution_alcohol Use milder reducing agent (NaBH(OAc)₃) or two-step procedure. byproduct_alcohol->solution_alcohol over_alkylation->diastereomers Yes solution_over_alkylation Use excess amine or slow addition of ketone. over_alkylation->solution_over_alkylation success Successful Reaction over_alkylation->success No solution_diastereomers Screen conditions or use chiral auxiliaries/catalysts. diastereomers->solution_diastereomers diastereomers->success Yes/No (purification)

Caption: Logical flow for troubleshooting common issues.

References

stability issues of N-Boc-4-oxo-L-proline under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-4-oxo-L-proline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for its use in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: 2-8°C is commonly recommended for short-term storage, while -20°C is suitable for long-term storage.[1]

  • Atmosphere: Store in a tightly sealed container, away from moisture.[1]

  • Purity: The compound is typically supplied with a purity of ≥97%.[1]

Q2: What are the main points of instability for this molecule?

A2: The two primary points of instability are the N-Boc protecting group and the α-carbon.

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions and can be unintentionally cleaved.[2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily remove the Boc group.[3][4][5]

  • α-Carbon: The chiral center at the α-carbon (C2) is susceptible to racemization under certain peptide coupling conditions, particularly in the presence of specific activating agents and bases.[6][7][8]

Q3: Can the 4-oxo (ketone) group cause any side reactions?

A3: Yes. The ketone group is a reactive site. A common side reaction is its unintended reduction to a hydroxyl group. This can occur if a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is present in the reaction mixture when it is not intended for that purpose.[2]

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the N-Boc Protecting Group

Symptom: My reaction is yielding the deprotected 4-oxo-L-proline or subsequent side products, confirmed by LC-MS or NMR.

Root Cause Analysis: Unintentional Boc-group removal is almost always caused by acidic conditions. The Boc group is designed to be labile under acid.[2]

Boc_Deprotection_Troubleshooting

Caption: Troubleshooting workflow for unexpected N-Boc deprotection.

Data on Boc Group Stability:

ConditionReagent/ParameterStabilityNotes
Acidic Trifluoroacetic Acid (TFA)Unstable Rapid cleavage occurs, often complete within 1-3 hours at room temperature with 20-50% TFA in DCM.[4]
Hydrochloric Acid (HCl)Unstable 4M HCl in dioxane is a common and efficient deprotection agent.[4][5]
Formic AcidUnstable Can cause N-formylation as a side reaction.[3]
High TemperaturePotentially Unstable Thermal deprotection is possible but can lead to decomposition if not controlled.[4][9]
Basic Amine Bases (e.g., DIEA, Et₃N)Stable The Boc group is stable to common organic bases used in peptide coupling.
Hydroxide Bases (e.g., NaOH, LiOH)Generally Stable Stable under conditions typically used for saponification of methyl/ethyl esters, but prolonged exposure or heat may cause issues.
Reductive NaBH₄, NaBH(OAc)₃Stable Stable to common reducing agents used for reductive amination or ketone reduction.
Purification RP-HPLC with TFA bufferPotentially Unstable Prolonged exposure to TFA in HPLC eluents can cause slow cleavage. It is advisable to neutralize fractions promptly.
Issue 2: Racemization Detected in Peptide Coupling Reactions

Symptom: My final peptide product shows diastereomeric impurities by HPLC or NMR, indicating a loss of stereochemical integrity at the proline residue.

Root Cause Analysis: While proline itself is less prone to racemization than many other amino acids due to its cyclic structure, racemization can still occur.[6] This is often catalyzed by the coupling additives and base used. One study specifically identified that using 1-hydroxybenzotriazole (B26582) (HOBt) with a carbodiimide (B86325) (like WSCI) in DMF can induce significant racemization of proline esters.[7]

Racemization_Pathway

Caption: General mechanism for racemization at the α-carbon.

Troubleshooting & Prevention:

  • Avoid HOBt with Carbodiimides: When coupling this compound, especially its ester derivatives, avoid the combination of water-soluble carbodiimides and HOBt.[7]

  • Alternative Coupling Reagents: Use coupling reagents known for low racemization, such as those based on HOAt (e.g., HATU) or OxymaPure® (e.g., COMU).

  • Control the Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA, and use it in stoichiometric amounts rather than in excess.[8]

  • Solvent Choice: The original study noting racemization used DMF.[7] Performing the coupling in a less polar solvent like dichloromethane (B109758) (DCM) may reduce the rate of racemization.[7]

Issue 3: Low Yield or Failure in Reductive Amination

Symptom: The reaction of this compound with an amine under reductive conditions fails to produce the desired product or gives very low yields.

Root Cause Analysis: Reductive amination is a two-step process (imine formation followed by reduction) that requires careful selection of the reducing agent and reaction conditions.

Reductive_Amination_Workflow

Caption: General experimental workflow for reductive amination.

Troubleshooting & Recommended Conditions:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is often the reagent of choice as it is mild and can be added directly with the ketone and amine ("one-pot" reaction). It is moisture-sensitive and typically used in solvents like dichloroethane (DCE) or THF.[10][11]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective and stable in methanol (B129727). It is selective for the iminium ion over the ketone, allowing for in-situ reduction.[10]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will reduce the starting ketone. It should only be added after the imine has been fully formed, which requires a two-step procedure.[11]

  • pH Control: Imine formation is often catalyzed by mild acid (e.g., a catalytic amount of acetic acid), but the pH should not be too low, as it will protonate the amine, rendering it non-nucleophilic.

  • Water Removal: Imine formation is an equilibrium reaction that produces water. For difficult substrates, removing water with molecular sieves or a Dean-Stark apparatus can drive the reaction to completion.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA

This protocol describes the complete removal of the N-Boc group.

  • Reaction Setup: Dissolve the this compound substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a stir bar.

  • Addition of Acid: Cool the solution to 0°C in an ice bath. While stirring, slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed (typically 1–3 hours).[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • The resulting residue can be co-evaporated with toluene (B28343) to remove residual TFA.

    • Dissolve the residue in a suitable solvent and neutralize carefully with a saturated solution of NaHCO₃ or a mild base.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.[4]

Protocol 2: Selective Reduction of the 4-Oxo Group

This protocol reduces the ketone to a hydroxyl group while preserving the N-Boc group and carboxylate.[2]

  • Reaction Setup: Dissolve this compound in a mixture of methanol and water in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor by TLC for the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone (B3395972) or dilute acetic acid until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3 with a suitable acid (e.g., 1M HCl).

    • Extract the product (N-Boc-cis-4-hydroxy-L-proline) with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.

Protocol 3: One-Pot Reductive Amination with NaBH(OAc)₃

This protocol is a reliable method for forming C-N bonds at the 4-position.

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0–1.2 eq.) in anhydrous dichloroethane (DCE).

  • Addition of Reagents: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the stirred solution. If the amine is an HCl salt, add 1.0 eq. of a non-nucleophilic base like DIEA.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS for the formation of the desired product.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Stir vigorously for 15-30 minutes, then transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

strategies to improve the yield of N-Boc-4-oxo-L-proline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of N-Boc-4-oxo-L-proline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and cost-effective method begins with the naturally occurring amino acid, L-hydroxyproline. The general strategy involves two key steps: first, the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, and second, the selective oxidation of the secondary alcohol at the C4 position to a ketone.[1]

Q2: Why is the choice of oxidant critical in the synthesis of this compound?

A2: The selection of the oxidant and reaction conditions is crucial for achieving high chemoselectivity. This ensures the targeted oxidation of the hydroxyl group without affecting other functional groups in the molecule, thereby preventing side reactions and maximizing the yield of the desired product.[1]

Q3: Can this synthesis be performed as a one-pot reaction?

A3: Yes, one-pot synthesis methods have been developed. These typically involve the initial oxidation of L-hydroxyproline, followed by the in-situ addition of the Boc-protecting agent without isolating the intermediate. This approach is often simpler, more efficient, and suitable for industrial-scale production.[2]

Q4: What are some common downstream applications of this compound?

A4: this compound is a versatile intermediate. The 4-oxo group can be further modified through reactions like reduction to form N-Boc-cis-4-hydroxy-L-proline or reductive amination to introduce nitrogen-containing substituents at the C4 position.[1]

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Boc Protection Ensure the reaction is sufficiently basic to deprotonate the amine of the starting L-hydroxyproline, enhancing its nucleophilicity. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete Oxidation Verify the activity of the oxidizing agents. For TEMPO-mediated oxidations, ensure the co-oxidant (e.g., TCCA or NaOCl) is fresh and added in the correct stoichiometry. Monitor the reaction by TLC until the starting alcohol is fully consumed.[2]
Suboptimal Reaction Temperature Maintain strict temperature control, especially during the oxidation step. For TEMPO/TCCA or TEMPO/NaOCl systems, reactions are typically run at low temperatures (<0°C) to minimize side reactions.[2]
Product Degradation During Workup Avoid harsh acidic or basic conditions during extraction and purification if possible. The product's stability can be pH-dependent.
Loss During Purification If using column chromatography, ensure proper solvent system selection to achieve good separation without excessive product loss on the column. Consider chromatography-free purification methods like acid-base extraction and crystallization for larger scales.[1]
Presence of Impurities and Side Products

Problem: Analysis (e.g., by HPLC or NMR) of the crude product shows significant impurities.

Possible Cause Suggested Solution
Over-oxidation The choice of oxidant is key to preventing over-oxidation. TEMPO-mediated systems are generally selective for secondary alcohols.[3] Avoid excessively long reaction times or high temperatures.
Unreacted Starting Material This indicates an incomplete reaction. Refer to the "Incomplete Oxidation" section in the Low Yield troubleshooting guide.
Side reactions from unstable reagents Ensure the quality and purity of all starting materials, reagents, and solvents. Impurities can lead to unexpected side reactions.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data from reported oxidation protocols for the synthesis of this compound derivatives, starting from L-hydroxyproline.

Oxidant SystemCo-oxidantTemperatureReported YieldPurity (HPLC)Reference
TEMPOTCCA< 0°C75%99.5%[2]
TEMPO12% Sodium Hypochlorite< 0°C65%99.2%[2]
TEMPOTrichloroisocyanuric acid-5 to 30°C95.9%Not Specified[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound via TEMPO/TCCA Oxidation

This protocol is adapted from patent CN104788353A.[2]

Materials:

  • L-hydroxyproline

  • Water

  • Trichloroisocyanuric acid (TCCA)

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • Triethylamine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Tetrahydrofuran (THF)

  • Sodium thiosulfate

  • Dichloromethane (DCM)

  • Hydrochloric acid (6M)

Procedure:

  • Dissolve 1 kg of L-hydroxyproline in 50 kg of water.

  • Cool the reaction solution to -5°C.

  • Add 1.9 kg of TCCA to the reaction solution, maintaining the temperature below 0°C.

  • Slowly add 238 g of TEMPO to the reaction solution.

  • Keep the reaction temperature below 0°C and monitor for completion by TLC.

  • Once the reaction is complete, adjust the pH of the solution to 8-9 with triethylamine, while keeping the temperature below 0°C.

  • Prepare a solution of 2 kg of Boc₂O in 2 L of THF.

  • Slowly add the Boc₂O solution to the reaction mixture, maintaining the pH at 8-9.

  • After the addition is complete, slowly warm the reaction to 25°C and stir for 4-5 hours.

  • Upon reaction completion (monitored by TLC), cool the solution to -8°C and quench the reaction by slowly adding a 10 kg solution of 5% sodium thiosulfate.

  • Add 10 kg of DCM and adjust the system pH to 3-4 with 6M hydrochloric acid.

  • Separate the organic phase. The aqueous phase is then extracted with DCM.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Expected Yield: ~75%

Protocol 2: Synthesis of this compound from N-Boc-trans-4-hydroxy-L-proline

This protocol is adapted from a procedure found on ChemicalBook.[4]

Materials:

  • (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline (Boc-Hyp-OH)

  • Ethyl acetate (B1210297)

  • Trichloroisocyanuric acid (TCCA)

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • Deionized water

  • Aqueous sodium chloride solution

  • Hexane

Procedure:

  • Add 75.6 g of TCCA to a solution of 100 g of Boc-Hyp-OH in 1000 mL of ethyl acetate.

  • Cool the reaction system to between 0°C and -5°C.

  • Slowly add a solution of 3.38 g of TEMPO in 50 mL of ethyl acetate, maintaining the temperature between -5°C and 10°C.

  • Stir the reaction mixture at this temperature for 20 minutes.

  • Warm the system to 25°C to 30°C and continue stirring for 60 minutes.

  • Quench the reaction with 200 mL of deionized water and stir for an additional 60 minutes at 25°C to 30°C.

  • Filter the reaction mixture through a filter aid.

  • Wash the filtrate with deionized water (2 x 200 mL) and then with an aqueous sodium chloride solution.

  • Separate the organic layer and concentrate it under reduced pressure at approximately 50°C to obtain a residue.

  • Dissolve the residue in 100 mL of ethyl acetate and slowly add 400 mL of hexane.

  • Stir the mixture at 25°C to 30°C for 30 minutes.

  • Filter the resulting solid, wash with a mixture of 20 mL ethyl acetate and 80 mL hexane, and dry under reduced pressure at 40°C to 45°C to yield the final product.

Expected Yield: ~95.9%

Visualizations

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification L_Hydroxyproline L-Hydroxyproline N_Boc_Hydroxyproline N-Boc-trans-4-hydroxy-L-proline L_Hydroxyproline->N_Boc_Hydroxyproline Protection Boc_Anhydride Boc Anhydride + Base Boc_Anhydride->N_Boc_Hydroxyproline N_Boc_Oxoproline This compound N_Boc_Hydroxyproline->N_Boc_Oxoproline Oxidation Oxidant Oxidant (e.g., TEMPO/TCCA) Oxidant->N_Boc_Oxoproline Purification Workup & Purification N_Boc_Oxoproline->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield Observed check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_reagents Verify Reagent Quality & Stoichiometry incomplete->check_reagents check_temp Check Temperature Control incomplete->check_temp check_workup Review Workup & Purification complete->check_workup extend_time Extend Reaction Time / Add More Reagent check_reagents->extend_time check_temp->extend_time harsh_conditions Harsh pH during extraction? check_workup->harsh_conditions purification_loss Product loss during chromatography? check_workup->purification_loss adjust_ph Adjust pH during workup harsh_conditions->adjust_ph Yes optimize_purification Optimize Purification: - Adjust solvent system - Consider crystallization purification_loss->optimize_purification Yes

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Managing Racemization of N-Boc-4-oxo-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage racemization during the coupling of N-Boc-4-oxo-L-proline and its derivatives.

Troubleshooting Guide

High levels of racemization or epimerization at the α-carbon of this compound can lead to diastereomeric impurities that are often difficult to separate, potentially impacting the biological activity and therapeutic efficacy of the final product.[1][2] This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling reaction.

Problem: High Levels of Racemization Detected in the Crude Product

Possible Causes and Recommended Solutions

Problem Area Symptom / Observation Probable Cause Recommended Solution
Coupling Reagents & Additives Using a carbodiimide (B86325) (e.g., DCC, DIC) without an additive.Formation of a highly reactive O-acylisourea intermediate that is prone to racemization.Always use carbodiimides in conjunction with a racemization-suppressing additive such as Oxyma Pure® or HOBt.[3] The combination of DIC with Oxyma is an excellent, cost-effective strategy for suppressing racemization.[1][3]
Using older phosphonium/uronium reagents (e.g., BOP, HBTU) with sensitive substrates.While effective, these reagents can still lead to racemization with substrates prone to epimerization.For sensitive applications, switch to more advanced onium salts known for low racemization, such as HATU or COMU.[1][4]
Base Selection Using a strong, non-sterically hindered base like triethylamine (B128534) (TEA) or an excess of diisopropylethylamine (DIPEA).Strong and sterically unhindered bases can readily abstract the acidic α-proton, which is the key step in racemization.[4][5]Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA.[6] For maximum suppression, consider using the highly hindered and weaker base 2,4,6-collidine.[4][6]
Reaction Conditions Performing the coupling reaction at elevated temperatures (e.g., > 25°C).The rate of racemization increases with temperature.[4][5]Perform the coupling at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a critical step in minimizing racemization.[4][5]
Prolonged pre-activation time before adding the amine component.Allowing the activated carboxylic acid to sit for an extended period, especially in the presence of a base, increases the opportunity for oxazolone (B7731731) formation and subsequent racemization.[4][5]Minimize the pre-activation time to 1-5 minutes.[4] Alternatively, utilize an in situ activation protocol where the coupling reagent is added to the mixture of the acid, amine, and additive, with the base being the last component added.[5]
Solvent Choice Using highly polar solvents.Polar solvents can promote racemization.[7]If the solubility of the reagents permits, consider using a less polar solvent to help reduce racemization.[8]
Quantitative Data Summary: Relative Performance of Coupling Reagents in Suppressing Racemization

While specific quantitative data for this compound is limited, the following table provides a comparative summary of racemization potential based on studies with sensitive and N-alkylated amino acids.

Coupling System Relative Racemization Risk Coupling Efficiency Notes
DIC/OxymaVery LowHighExcellent for suppressing racemization, especially for sensitive residues like cysteine and histidine.[1] A non-explosive and effective alternative to HOBt.[3]
HATU/DIPEA or NMMLowVery HighHighly effective for sterically hindered couplings with minimal racemization due to rapid amide bond formation.[1][9]
HCTU/DIPEA or NMMLowVery HighSimilar performance to HATU in suppressing racemization.[1]
COMU/DIPEA or NMMLowVery HighA highly reactive uronium salt that is compatible with greener solvents.[2]
PyBOP/DIPEA or NMMLow to ModerateHighA good alternative to the carcinogenic BOP reagent.[1]
DIC/HOBtLow to ModerateHighA classic combination for racemization suppression, but HOBt has explosive properties.[3] Unexpectedly, HOBt can catalyze racemization of proline derivatives under certain conditions.[10]
HBTU/DIPEA or NMMModerateHighGenerally outperformed by HATU in terms of racemization suppression.[9]
DCC or DIC aloneHighModerateNot recommended for substrates prone to racemization without an additive.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism responsible for racemization during the coupling of this compound?

A1: The primary mechanism for racemization of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][4] After activation of the carboxyl group, it can cyclize. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction mixture. For N-alkylated amino acids like proline derivatives, an analogous, highly reactive oxazolium intermediate can form, which also leads to racemization.[7][11] The resulting achiral intermediate can then be attacked by the amine, producing a mixture of both the desired L- and undesired D-stereoisomers.[4]

Q2: Why is this compound particularly susceptible to racemization?

A2: As an N-alkylated amino acid derivative, this compound shares characteristics with other N-methylated amino acids which are known to be prone to racemization during coupling.[7][11] The formation of the rigid pyrrolidine (B122466) ring can influence the stability of the activated intermediate, potentially favoring the pathway to racemization under non-optimal conditions.

Q3: Are there any coupling reagents that are completely free of racemization?

A3: While some modern coupling reagents and protocols can reduce racemization to undetectable levels, no single reagent is universally "racemization-free" under all conditions. The extent of racemization is highly dependent on the substrate, the choice of base, temperature, and other reaction parameters.[1][9] However, methods utilizing in situ generation of amino acid chlorides have been reported as racemization-free for N-alkyl amino acids.[12]

Q4: How can I accurately quantify the level of racemization in my product?

A4: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[13] This technique can separate the desired product from its diastereomer, allowing for precise determination of the enantiomeric or diastereomeric excess. It is often necessary to synthesize a standard of the undesired diastereomer to confirm peak identities.

Q5: Can the choice of solvent impact the degree of racemization?

A5: Yes, the solvent can play a role in racemization. Polar solvents have been shown to promote racemization.[7] Therefore, if the solubility of your reactants allows, using a less polar solvent may help to minimize epimerization.[8]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed for manual synthesis and emphasizes conditions that minimize racemization.

Materials:

  • This compound

  • Amine component (resin-bound or in solution)

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: Add Oxyma Pure® (1.0 equivalent) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add NMM (2.0 equivalents) or 2,4,6-collidine (2.0 equivalents) dropwise to the cooled mixture.

  • Initiation (in situ activation): Add DIC (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Proceed with a standard aqueous work-up and purification procedures.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the stereochemical purity of the coupling product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column suitable for the analyte (e.g., Chiralpak® series)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • The purified coupling product

Procedure:

  • Method Development: Develop a chiral HPLC method capable of separating the desired diastereomer from the undesired one. This may require screening different chiral columns and mobile phase compositions (e.g., mixtures of hexane (B92381) and isopropanol).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the desired (L,L or L,D) and undesired (D,L or D,D) diastereomers. Integrate the peak areas for both.

  • Calculation: Calculate the percentage of the undesired diastereomer using the following formula: % Racemization = [Area(undesired diastereomer) / (Area(desired diastereomer) + Area(undesired diastereomer))] * 100

Visualizations

RacemizationMechanism ActivatedAcid This compound (Activated Carboxyl) Oxazolonium Oxazolonium Intermediate (Achiral) ActivatedAcid->Oxazolonium Cyclization DesiredProduct Desired Product (L-isomer) ActivatedAcid->DesiredProduct Direct Amine Attack (Suppresses Racemization) Oxazolonium->ActivatedAcid Ring Opening RacemicProduct Racemic Product (L- and D-isomers) Oxazolonium->RacemicProduct Amine Attack Amine Amine Nucleophile Base Base Base->Oxazolonium α-Proton Abstraction

Caption: Primary racemization pathway via an achiral oxazolonium intermediate.

ExperimentalWorkflow start Start: Dissolve Acid, Amine, and Oxyma in Anhydrous Solvent cool Cool Mixture to 0°C in an Ice Bath start->cool add_base Add Hindered Base (e.g., NMM, Collidine) cool->add_base add_dic Add DIC to Initiate (In Situ Activation) add_base->add_dic react_0c Stir at 0°C for 2 Hours add_dic->react_0c react_rt Warm to Room Temperature and Stir for 2-16 Hours react_0c->react_rt monitor Monitor by TLC / LC-MS react_rt->monitor monitor->react_rt Incomplete workup Work-up and Purify monitor->workup Complete incomplete Incomplete

Caption: Workflow for low-racemization coupling using in situ activation.

References

Technical Support Center: Overcoming Solubility Challenges of N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Boc-4-oxo-L-proline in organic solvents.

Troubleshooting Guide

This guide offers a systematic approach to resolving common solubility problems with this compound during your experiments.

Issue 1: this compound is not dissolving in the selected solvent.

  • Initial Steps:

    • Verify Solvent Choice: While direct quantitative data for this compound is limited, polar aprotic solvents are generally effective for Boc-protected amino acids.[1] Start with solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (B109758) (DCM).[1]

    • Check Compound Purity: Impurities can significantly impact solubility. If the purity of your this compound is uncertain, consider purification by recrystallization.[2]

    • Accurate Measurements: Ensure that your concentration calculations are correct. An overestimation of solubility can lead to dissolution failure.[2]

  • Escalation Steps:

    • Sonication: Agitation using a sonicator bath can help break up solid aggregates and enhance dissolution.[1][2]

    • Gentle Warming: Carefully warm the solution. It is advisable to perform this on a small scale first and monitor for any signs of degradation, such as color change.[2]

    • Co-solvent System: If a single solvent is ineffective, a co-solvent system may be beneficial. For instance, a mixture of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP) can be attempted.[2]

Issue 2: The dissolved this compound precipitates out of solution.

  • Potential Causes and Solutions:

    • Temperature Fluctuation: If the compound was dissolved with heating, it might precipitate upon cooling. Try to maintain the temperature if your experimental conditions permit, or select a solvent with higher solubility at room temperature.

    • Change in Solvent Composition: The addition of an "anti-solvent" (a solvent in which the compound is less soluble) can cause precipitation. This is a common technique for recrystallization but should be avoided if a stable solution is desired.

    • Supersaturation: The solution may be supersaturated and unstable. Preparing a slightly more dilute solution can prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white to off-white solid.[1] Due to the presence of the Boc protecting group, it is more soluble in organic solvents than its parent amino acid, 4-oxo-L-proline.[1] It is generally soluble in many polar organic solvents but has significantly lower solubility in non-polar organic solvents and is sparingly soluble in aqueous solutions.[1]

Q2: In which organic solvents is this compound most likely to be soluble?

A2: High solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] It is also reported to be soluble in alcohols like methanol (B129727) and ethanol, and chlorinated solvents like dichloromethane (DCM), as well as other polar solvents like Tetrahydrofuran (THF) and Ethyl Acetate (B1210297).[1]

Q3: Is this compound soluble in water?

A3: this compound is sparingly soluble in aqueous buffers.[1][3] To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then dilute it with the aqueous buffer.[1][3]

Q4: How does the solubility of this compound compare to N-Boc-L-proline?

A4: While specific comparative data is scarce, the presence of the polar ketone group at the 4-position in this compound may slightly alter its solubility profile compared to N-Boc-L-proline. However, the general trends in solubility across different types of organic solvents are expected to be similar. The quantitative solubility data for N-Boc-L-proline can serve as a useful, albeit approximate, guide.

Q5: Can I use heating to dissolve this compound?

A5: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[2] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound.[2] It is recommended to test this on a small scale first and monitor for any changes in the appearance or purity of the compound.

Data Presentation

Table 1: Quantitative Solubility of N-Boc-L-proline (Analogue)

The following table provides solubility data for N-Boc-L-proline, which can be used as a reference for this compound. Note that actual solubility may vary depending on the specific batch, purity, and experimental conditions.

SolventAbbreviationApproximate Solubility (mg/mL)Notes
Dimethyl SulfoxideDMSO15Data for N-Boc-L-proline.[3]
DimethylformamideDMF20Data for N-Boc-L-proline.[3]
EthanolEtOH15Data for N-Boc-L-proline.[3]
DMF:PBS (pH 7.2) (1:6)-~0.14Sparingly soluble in aqueous buffers.[3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol is suitable for preparing a stock solution of this compound in a high-solubility solvent.

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Vortex mixer or sonicator

    • Appropriate glassware (e.g., clean, dry vial)

  • Procedure:

    • Weigh the desired amount of this compound and place it in a clean, dry vial.

    • Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial.

    • Vortex or sonicate the mixture until the solid is completely dissolved. For higher concentrations, sonication may be necessary.[1]

Protocol 2: Recrystallization of this compound

This protocol can be used to purify this compound if impurities are suspected to be affecting solubility.

  • Materials:

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of ethyl acetate. Gentle warming can be applied if necessary.

    • Slowly add hexane to the solution until turbidity is observed.

    • Allow the solution to cool to room temperature and then, if necessary, in an ice bath to promote crystallization.

    • Collect the resulting solid by filtration.

    • Wash the solid with a small amount of a cold mixture of ethyl acetate and hexane.

    • Dry the purified solid under reduced pressure.[4]

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Experimental Workflow for Solubility Determination start Start: Determine Solubility weigh_excess 1. Weigh excess this compound start->weigh_excess add_solvent 2. Add known volume of solvent weigh_excess->add_solvent equilibrate 3. Equilibrate (e.g., 24-48h at constant temp.) add_solvent->equilibrate centrifuge 4. Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot 5. Take a known volume of the supernatant centrifuge->aliquot evaporate 6. Evaporate solvent to dryness aliquot->evaporate weigh_residue 7. Weigh the solid residue evaporate->weigh_residue calculate 8. Calculate solubility (mg/mL) weigh_residue->calculate end End: Solubility Determined calculate->end

Caption: Workflow for determining the solubility of this compound.

References

compatibility of N-Boc-4-oxo-L-proline with different coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Boc-4-oxo-L-proline in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for this compound?

Due to the steric hindrance of the proline ring, high-activity coupling reagents are recommended. Onium-type salts such as HATU, HBTU, and PyBOP are generally effective. Carbodiimides like DCC or DIC can also be used, but almost always require an additive such as HOBt or HOAt to improve efficiency and suppress epimerization.[1][2] For particularly difficult couplings, PyBOP has shown good performance with sterically hindered amino acids.[3]

Q2: What is the risk of epimerization when coupling this compound?

Proline itself is unique among proteinogenic amino acids as its α-carbon is part of the pyrrolidine (B122466) ring, which makes epimerization at this center less likely under standard coupling conditions.[1] However, the risk of epimerization of the preceding amino acid in the sequence is a general concern in peptide synthesis, especially with highly activating reagents and extended reaction times.[4][5] The choice of base can also influence the rate of epimerization, with weaker bases like collidine sometimes being preferred over DIPEA in sensitive cases.[4]

Q3: Can the 4-oxo group participate in side reactions during coupling?

While the primary concern during coupling is the formation of the amide bond, the ketone functionality of the 4-oxo group introduces the potential for other reactions. However, under standard peptide coupling conditions, which are optimized for amide bond formation, significant side reactions involving the ketone are not commonly reported. It is important to adhere to established protocols to minimize this risk.

Q4: How can I monitor the progress of the coupling reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines on the resin. However, since proline is a secondary amine, a modified test, such as the chloranil (B122849) test, is required to accurately monitor the coupling to a proline residue.

Troubleshooting Guides

Issue 1: Low Coupling Yield

Low or incomplete coupling is a common issue, particularly with sterically hindered residues like this compound.

Possible Cause Troubleshooting Step
Incomplete Carboxylic Acid Activation Ensure the use of a high-quality coupling reagent. For uronium/aminium reagents like HATU, pre-activation of this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding to the amine component can improve yields.[6]
Steric Hindrance Increase the reaction time (e.g., from 2 hours to 4 hours or overnight) and/or perform the coupling at a slightly elevated temperature (e.g., 30-40°C). A double coupling (repeating the coupling step with fresh reagents) may be necessary.
Amine Salt Formation If the N-terminal amine of the peptide is a salt (e.g., TFA or HCl salt), it can neutralize the base required for the coupling reaction. Ensure adequate neutralization is performed prior to coupling, or use additional equivalents of base.[6]
Peptide Aggregation on Resin (SPPS) Aggregation of the growing peptide chain can block reactive sites.[7] Try switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt. Performing the reaction at a higher temperature can also help disrupt aggregation.[7]
Issue 2: Formation of Impurities

The presence of unexpected byproducts can complicate purification and reduce the overall yield of the desired peptide.

Possible Cause Troubleshooting Step
Epimerization of the Coupled Amino Acid While this compound itself is resistant to epimerization, the activated amino acid being coupled to it can epimerize.[1] Use an additive like HOAt or HOBt, which are known to suppress this side reaction.[1] Avoid prolonged pre-activation times and excessively high temperatures.[8]
Guanidinylation of the N-terminus (with Uronium Reagents) Excess uronium reagents like HBTU or HATU can react with the free N-terminal amine of the peptide to form a guanidinium (B1211019) byproduct, which terminates the chain.[7] Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid and pre-activate the acid before adding it to the peptide-resin.[7]
Formation of N-acylurea (with Carbodiimides) When using carbodiimides like DCC or DIC, a side reaction can lead to the formation of a stable N-acylurea that is unable to react further.[1] This can be minimized by adding HOBt or HOAt and running the reaction at a lower temperature (e.g., 0°C).[1]

Data Presentation

The following table provides a qualitative and semi-quantitative comparison of common coupling reagents for sterically hindered amino acids, which can serve as a guide for selecting a reagent for this compound. Note that optimal conditions can be sequence-dependent.

Coupling ReagentAdditiveRelative Efficiency for Hindered CouplingsGeneral Epimerization RiskKey Considerations
HATU (HOAt integrated)Very HighLow to ModerateHighly efficient, but can cause guanidinylation if used in excess.[2][9]
HBTU (HOBt integrated)HighLow to ModerateA reliable and widely used reagent. Byproducts are generally soluble.[2][9]
PyBOP (HOBt integrated)HighLowParticularly effective for sterically demanding couplings.[3][10] Byproduct (HMPA) is carcinogenic and requires careful handling.
DCC / DIC HOBt or HOAtModerate to HighLow (with additive)Economical choice. DCC byproduct (DCU) is insoluble and must be filtered off.[2][9] DIC byproduct is more soluble.[4]
COMU (Oxyma integrated)Very HighVery LowA newer generation reagent with high efficiency and a better safety profile as it avoids explosive HOBt/HOAt derivatives.[1]

Experimental Protocols

Protocol 1: Standard HATU Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (3-4 equivalents relative to resin loading)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF.

  • Add DIPEA to the solution from step 2 to pre-activate the amino acid. Allow the mixture to stand for 5-15 minutes at room temperature.

  • Drain the DMF from the resin and add the activated this compound solution.

  • Shake the reaction mixture for 2-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a suitable method (e.g., chloranil test). If the coupling is incomplete, a second coupling can be performed.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove soluble byproducts and unreacted reagents.

Protocol 2: DCC/HOBt Coupling in Solution Phase

This protocol is for coupling this compound to an amine in solution.

Materials:

  • This compound (1.0 equivalent)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Triethylamine (TEA) or DIPEA (1.0 equivalent, if using an amine salt)

  • Anhydrous DCM or DMF

  • Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC to the solution and stir for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • In a separate flask, dissolve the amine component and add the base (if required) in anhydrous DCM.

  • Add the amine solution to the activated ester solution at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation AA This compound Activated_Ester Activated Ester Intermediate AA->Activated_Ester CR Coupling Reagent (e.g., HATU) CR->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Solvent1 DMF Solvent1->Activated_Ester Product Coupled Peptide Activated_Ester->Product Coupling Amine N-terminal Amine (on resin or in solution) Amine->Product Byproducts Byproducts

Caption: General workflow for peptide coupling with this compound.

troubleshooting_logic cluster_solutions Potential Solutions Start Low Coupling Yield Detected Check_Activation Check Activation Conditions Start->Check_Activation Check_Sterics Consider Steric Hindrance Start->Check_Sterics Check_Aggregation Assess for Aggregation (SPPS) Start->Check_Aggregation Sol_Preactivate Pre-activate Acid Check_Activation->Sol_Preactivate Sol_Reagent Use Stronger Reagent (e.g., COMU) Check_Activation->Sol_Reagent Sol_Time Increase Reaction Time/ Temperature Check_Sterics->Sol_Time Sol_Double Perform Double Coupling Check_Sterics->Sol_Double Sol_Solvent Change Solvent (e.g., NMP) Check_Aggregation->Sol_Solvent Sol_Temp Increase Temperature Check_Aggregation->Sol_Temp End Yield Improved Sol_Double->End Re-evaluate Sol_Temp->End Re-evaluate

References

Technical Support Center: Scaling Up the Oxidation of N-Boc-trans-4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of N-Boc-trans-4-hydroxy-L-proline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is most suitable for scaling up the conversion of N-Boc-trans-4-hydroxy-L-proline to N-Boc-4-keto-L-proline?

A1: The choice of oxidation method for scale-up depends on several factors including safety, cost, ease of purification, and tolerance to other functional groups. TEMPO-based oxidations are often favored for larger scales due to their catalytic nature, use of inexpensive terminal oxidants like bleach, and generally clean reaction profiles. However, methods like Parikh-Doering and Dess-Martin Periodinane (DMP) oxidation are also viable and offer mild reaction conditions, which can be crucial for sensitive substrates.[1][2][3][4] Swern oxidations are also effective but require cryogenic temperatures and careful handling of reagents due to the generation of dimethyl sulfide (B99878), a malodorous byproduct.[5][6]

Q2: How can I effectively monitor the progress of the oxidation reaction?

A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, a significant change in polarity will be observed as the hydroxyl group is converted to a ketone. Staining with potassium permanganate (B83412) can be useful as the starting material (alcohol) will show a yellow spot on a purple background, while the product (ketone) will not react. For more detailed analysis, 1H NMR spectroscopy can be used to observe the disappearance of the proton signal associated with the hydroxyl-bearing carbon and the appearance of new signals corresponding to the protons adjacent to the newly formed ketone.

Q3: What are the common impurities or side products I should be aware of?

A3: Common impurities include unreacted starting material, and in the case of DMSO-based oxidations (Swern, Parikh-Doering), the formation of methyl thiomethyl ether byproducts if the reaction temperature is not carefully controlled.[5] Over-oxidation is generally not a concern for this specific transformation as there are no primary alcohols. For TEMPO-based oxidations using bleach, chlorinated byproducts can sometimes be formed.

Q4: I am observing a low yield. What are the potential causes?

A4: Low yields can result from several factors:

  • Incomplete reaction: This can be due to insufficient oxidant, incorrect reaction temperature, or deactivation of the catalyst/reagent.

  • Product degradation: The product, N-Boc-4-keto-L-proline, can be sensitive to harsh workup conditions.

  • Difficult purification: The product can be challenging to isolate. Using a dicyclohexylamine (B1670486) or naphthylamine salt precipitation can significantly improve recovery.[7]

  • Moisture: Many oxidizing agents are sensitive to moisture, which can quench the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

Q5: Is there a risk of racemization at the alpha-carbon during oxidation?

A5: The risk of racemization at the alpha-carbon (C2) is generally low under the mild conditions of most modern oxidation methods like Dess-Martin, Swern, or TEMPO-catalyzed oxidations. However, strongly basic or acidic conditions during workup could potentially lead to epimerization. It is always advisable to check the enantiomeric purity of the final product, especially when developing a new process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Conversion 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Deactivation of the oxidant by moisture.4. Poor quality of reagents.1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.2. For Swern-type reactions, ensure the temperature is maintained at -78°C during addition, then allow to slowly warm.[8] For other reactions, ensure the optimal temperature is maintained.3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).4. Use freshly opened or properly stored reagents. The Dess-Martin periodinane, for instance, can degrade upon exposure to moisture.[9]
Formation of Foul Odor Use of DMSO-based oxidants (Swern, Parikh-Doering).This is characteristic of the formation of dimethyl sulfide (DMS).[6] Conduct the reaction in a well-ventilated fume hood. During workup, quenching with a mild oxidizing agent like sodium hypochlorite (B82951) can help to oxidize the residual DMS to odorless dimethyl sulfoxide (B87167) (DMSO).
Difficult Product Isolation The product can be highly polar and may be difficult to extract or crystallize.Consider converting the product to a salt (e.g., dicyclohexylamine salt) to facilitate precipitation and purification.[7] This often yields a more crystalline and easier-to-handle solid. The free acid can be regenerated afterward.
Product is an Oil Instead of a Solid Residual solvent or impurities.Triturate the oily residue with a non-polar solvent like hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane to induce crystallization and remove non-polar impurities.[3][7]
Reaction is a Dark Color Potential side reactions or decomposition.This can occur with some oxidation systems. Ensure the temperature is well-controlled. If using a TEMPO/bleach system, a biphasic setup with vigorous stirring can mitigate some side reactions.[3]

Quantitative Data Summary

Oxidation Method Typical Yield Purity (Typical) Key Byproducts Reaction Temperature
TEMPO/TCCA ~96%[3]HighTrichloroisocyanuric acid byproducts-5°C to 30°C[3]
Dess-Martin Generally highHighIodinane byproduct, Acetic Acid[1]Room Temperature[1]
Swern HighHighDimethyl sulfide, CO, CO2, Triethylammonium chloride-78°C to Room Temperature[5]
Parikh-Doering HighHighDimethyl sulfide, Pyridine-SO3 adducts0°C to Room Temperature[4]
RuO2/NaIO4 Reported for similar systemsHighRuthenium oxides, Iodate saltsNot specified for this substrate

Experimental Protocols

Method 1: TEMPO-Catalyzed Oxidation

This protocol is adapted from a reported synthesis of N-Boc-4-oxo-L-proline.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in ethyl acetate.

  • Reagent Addition: Cool the solution to between -5°C and 0°C. Add trichloroisocyanuric acid (TCCA) (approx. 1.1 equivalents).

  • Catalyst Addition: Slowly add a solution of TEMPO (approx. 0.02 equivalents) in ethyl acetate, ensuring the internal temperature remains below 10°C.

  • Reaction: Stir the mixture at this temperature for about 20 minutes, then allow it to warm to room temperature (25-30°C) and stir for an additional 60 minutes.

  • Workup: Quench the reaction by adding water and continue stirring for another 60 minutes. Filter the mixture. Separate the organic layer and wash it with deionized water and then a brine solution.

  • Isolation: Concentrate the organic layer under reduced pressure. The resulting residue can be dissolved in a minimal amount of ethyl acetate, and hexane can be added to precipitate the product.[3] Filter the solid and dry under vacuum.

Method 2: Parikh-Doering Oxidation

This is a general procedure that can be adapted for N-Boc-trans-4-hydroxy-L-proline.[4][10]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-Boc-trans-4-hydroxy-L-proline (1 equivalent) and a hindered base such as diisopropylethylamine (DIPEA) (approx. 3-5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and anhydrous DMSO.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. In portions, add sulfur trioxide pyridine (B92270) complex (SO3·py) (approx. 3-4 equivalents).

  • Reaction: Stir the suspension at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir until TLC indicates completion.

  • Workup: Pour the reaction mixture into a brine solution and extract with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or crystallization.

Visualizations

Reaction Pathway

Experimental_Workflow A 1. Dissolve Starting Material B 2. Cool Reaction Mixture (e.g., 0°C or -78°C) A->B C 3. Add Oxidizing Reagent(s) B->C D 4. Monitor Reaction (TLC, NMR) C->D E 5. Aqueous Workup/Quench D->E Reaction Complete F 6. Extraction with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify Product (Crystallization/Chromatography) G->H Troubleshooting_Logic Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure CheckReagents Check Reagent Stoichiometry & Quality. Ensure Anhydrous Conditions. Incomplete->CheckReagents Yes CheckTemp Verify Reaction Temperature. Incomplete->CheckTemp Yes OptimizeWorkup Optimize Workup. Consider Salt Precipitation. LowYield->OptimizeWorkup Yes Purification Improve Purification. Try Trituration or Different Chromatography. Impure->Purification Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of analytical methods for the characterization of N-Boc-4-oxo-L-proline, a key building block in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and drug development professionals who require robust analytical techniques for quality control, reaction monitoring, and structural elucidation. This document compares the performance of various methods with alternatives and provides supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The primary analytical techniques for characterizing this compound and its alternatives, such as N-Cbz-4-oxo-L-proline and N-Fmoc-4-oxo-L-proline, include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information regarding the structure, purity, and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of N-protected 4-oxo-L-proline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data Comparison

A direct comparison of the ¹H NMR spectral data for this compound and its N-Cbz analogue in DMSO-d₆ reveals distinct differences in the chemical shifts of the pyrrolidine (B122466) ring protons, primarily due to the different electronic effects of the Boc and Cbz protecting groups.[1]

CompoundProtonChemical Shift (ppm)MultiplicityJ (Hz)
This compound4.510-4.559m
3.066-3.167m
Hβ'2.456-2.539m
3.778-3.862m
Hδ'3.638-3.700m
Boc (t-Bu)1.389-1.415m
COOH13.01br
N-Cbz-4-oxo-L-proline4.95ddJ=10.4, 2.8 Hz
3.29dddJ=18.7, 10.4, 0.9 Hz
Hβ'2.72ddJ=18.5, 2.8 Hz
4.14dJ=18.2 Hz
Hδ'3.98dJ=18.2 Hz
Cbz (CH₂)5.35s
Cbz (Ar)7.56-7.51m
COOH13.2-13.8br s

¹³C NMR Data

CompoundCarbonExpected Chemical Shift (ppm)
This compoundC=O (keto)~205-215
C=O (acid)~170-175
C=O (Boc)~154
~58-60
~35-40
~45-50
C (t-Bu)~80
CH₃ (t-Bu)~28
High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound, including the presence of chemical and chiral impurities. Both reversed-phase (RP-HPLC) and chiral HPLC methods are employed.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. The Boc, Cbz, and Fmoc protecting groups impart significantly different hydrophobicities, leading to distinct retention times.

CompoundProtecting GroupExpected Retention Time Order
This compoundBocShortest
N-Cbz-4-oxo-L-prolineCbzIntermediate
N-Fmoc-4-oxo-L-prolineFmocLongest

Chiral HPLC

Chiral HPLC is essential for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of N-protected amino acids.

ParameterTypical Value/Condition
ColumnChiralpak AD-H or similar amylose-based CSP
Mobile PhaseHexane/Ethanol/Trifluoroacetic acid (TFA) mixture
DetectionUV at 210 nm
Expected Resolution (Rs)> 1.5 for baseline separation of enantiomers
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₀H₁₅NO₅229.23230.10
N-Cbz-4-oxo-L-prolineC₁₃H₁₃NO₅263.25264.08
N-Fmoc-4-oxo-L-prolineC₂₀H₁₇NO₅351.36352.11

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the carbonyl groups (ketone, carboxylic acid, and carbamate), the N-H bond (if any residual), and C-H bonds.

Functional GroupExpected Absorption Range (cm⁻¹)Comments
C=O (Ketone)~1750
C=O (Carboxylic Acid)~1710Often broad due to hydrogen bonding
C=O (Boc carbamate)~1680
O-H (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption
C-H (Aliphatic)3000-2850Stretching vibrations

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 300 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 14 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2 s.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: -10 to 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2 s.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the chemical purity of this compound.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water.

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

Gradient Elution:

  • 0-20 min: 10% B to 90% B.

  • 20-25 min: Hold at 90% B.

  • 25-30 min: 90% B to 10% B.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Mass Spectrometry (Electrospray Ionization)

Objective: To confirm the molecular weight of this compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol (B129727) or acetonitrile to a concentration of approximately 10 µg/mL.

ESI-MS Parameters:

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: 50-500 m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the analytical techniques.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization Start N-Boc-4-hydroxy-L-proline Oxidation Oxidation Start->Oxidation Product This compound Oxidation->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation HPLC HPLC (RP & Chiral) Product->HPLC Purity Assessment MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Product->FTIR Functional Group Identification

Caption: General workflow for the synthesis and analytical characterization of this compound.

AnalyticalTechniques cluster_main Analytical Characterization of this compound cluster_techniques Techniques Structure Structural Information Purity Purity Assessment Identity Identity Confirmation NMR NMR (¹H, ¹³C) NMR->Structure Detailed Structure NMR->Purity Quantitative (qNMR) HPLC HPLC (RP & Chiral) HPLC->Purity Chemical & Enantiomeric MS Mass Spectrometry MS->Structure Elemental Composition (HRMS) MS->Identity Molecular Weight FTIR FTIR FTIR->Structure Functional Groups

Caption: Logical relationship between analytical techniques and the information obtained for this compound.

References

A Comparative Purity Analysis of N-Protected 4-Oxo-L-proline Derivatives by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptidomimetics and other complex pharmaceutical agents, the purity of building blocks is paramount. N-protected 4-oxo-L-proline derivatives are crucial intermediates, and their purity must be rigorously assessed to ensure the desired outcome of multi-step syntheses. This guide provides a comparative analysis of the purity of N-Boc-4-oxo-L-proline and its common alternatives, N-Cbz-4-oxo-L-proline and N-Fmoc-4-oxo-L-proline, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a powerful technique for assessing the purity of N-protected amino acids. The introduction of protecting groups like Boc, Cbz, and Fmoc increases the hydrophobicity of the parent amino acid, allowing for excellent separation on nonpolar stationary phases.

A typical HPLC analysis of this compound reveals a high degree of purity, often exceeding 98%.[1] Commercial batches generally specify a purity of ≥97%.[2] The primary impurities are often related to the starting materials or by-products from the synthesis, which involves the oxidation of N-Boc-hydroxy-L-proline.[3]

Comparative HPLC Data for N-Protected 4-Oxo-L-proline Derivatives:

CompoundTypical Purity (%)Potential Impurities
This compound ≥ 98%Starting materials (N-Boc-hydroxy-L-proline), over-oxidation products, residual solvents.
N-Cbz-4-oxo-L-proline ≥ 98%Benzyl alcohol, residual starting materials.
N-Fmoc-4-oxo-L-proline ≥ 99%Dibenzylfulvene adducts, residual piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of N-protected amino acids. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can detect impurities at levels of ~0.1% and above.

¹H NMR Analysis:

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the proline ring protons. The presence of rotamers, due to restricted rotation around the amide bond, can lead to the appearance of two sets of signals for some protons.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbons of the ketone, the carboxylic acid, and the Boc protecting group. Studies on N-Boc-L-proline methyl ester have shown that the chemical shifts of the carbonyl carbons are sensitive to the solvent environment.[4][5][6]

Expected ¹³C NMR Chemical Shifts (ppm) for this compound and its Methyl Ester:

Carbon AtomThis compound (Predicted)This compound Methyl Ester
C=O (Ketone)~205~206
C=O (Carboxylic Acid/Ester)~175~171
C=O (Boc)~154~153
C (quaternary, Boc)~81~80
CH (α-carbon)~58~58
CH₂~45, ~35~45, ~35
CH₃ (Boc)~28~28

Note: Predicted values for the free acid are based on typical chemical shifts and data from related structures.

Experimental Protocols

HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

NMR Spectroscopy Protocol
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard 1D carbon experiment with proton decoupling.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample N-Protected 4-Oxo-L-proline Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis Sample N-Protected 4-Oxo-L-proline Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Assign Assign Signals Calibrate->Assign Integrate Integrate & Assess Purity Assign->Integrate

Caption: Experimental workflow for NMR purity analysis.

Conclusion

Both HPLC and NMR are essential, complementary techniques for verifying the purity and identity of this compound and its Cbz and Fmoc analogs. HPLC provides excellent quantitative data on purity, while NMR offers detailed structural confirmation. For rigorous quality control in research and drug development, a combined analytical approach is highly recommended to ensure the integrity of these critical synthetic intermediates. While all three protected forms can be obtained at high purity, the choice of protecting group will ultimately depend on the specific synthetic strategy and the orthogonality required for subsequent reaction steps.

References

A Comparative Guide to N-Boc vs. N-Fmoc Protection for 4-oxo-L-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as 4-oxo-L-proline, into peptide structures is a critical strategy for developing novel therapeutics with enhanced conformational stability and biological activity. The choice of the Nα-protecting group, primarily between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is a pivotal decision that dictates the overall synthetic strategy and can significantly impact yield, purity, and the propensity for side reactions. This guide provides an objective comparison of the N-Boc and N-Fmoc protection strategies for 4-oxo-L-proline in solid-phase peptide synthesis (SPPS), supported by general performance data and detailed experimental protocols.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a secondary amine base, most commonly piperidine (B6355638).[1][2] This dictates the choice of resin, side-chain protecting groups, and the final cleavage cocktail, defining two distinct synthetic pathways: the Boc/Bzl and the Fmoc/tBu strategies.[3][4]

The Boc/Bzl strategy , being the more traditional approach, is often lauded for its robustness, particularly in the synthesis of long and aggregation-prone sequences. The repetitive acidic deprotection steps can help to disrupt secondary structure formation, thereby improving coupling efficiency.[1] However, this strategy necessitates the use of strong acids like hydrofluoric acid (HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, which requires specialized equipment and stringent safety protocols.

In contrast, the Fmoc/tBu strategy has become the predominant method for SPPS due to its milder reaction conditions. The orthogonality between the base-labile Fmoc group and the acid-labile tert-butyl (tBu) based side-chain protecting groups allows for a more versatile and less harsh synthetic process.[1][5] This makes it particularly suitable for the synthesis of peptides containing sensitive residues or post-translational modifications.

Performance Comparison: A Quantitative Overview

Table 1: Illustrative Performance Comparison of Boc- vs. Fmoc-SPPS for a 4-oxo-L-proline-Containing Peptide

Performance MetricN-Boc-4-oxo-L-proline StrategyN-Fmoc-4-oxo-L-proline StrategyKey Considerations
Crude Peptide Purity (%) Potentially higher for aggregation-prone sequences (~70-95%, highly sequence-dependent)~70-95% (highly sequence-dependent)Boc deprotection in acid can disrupt aggregates. Fmoc-SPPS can be more susceptible to aggregation in difficult sequences.[1]
Overall Yield (%) ~20-50%~30-60%Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage.[1]
Coupling Efficiency for Proline Derivatives Generally high, but can be challenging due to the secondary amine nature, potentially requiring double coupling or specialized reagents.[1][6]Generally high, but can be challenging due to the secondary amine nature, potentially requiring double coupling or specialized reagents.[1][6]The unique structure of proline and its derivatives can hinder coupling kinetics.
Potential for Racemization Generally low for proline itself. However, the activated C-terminal residue can be susceptible to racemization.[7]Low for proline itself. Basic conditions of Fmoc deprotection and coupling can promote racemization of adjacent residues.[7]The α-carbon of proline is less prone to racemization than other amino acids.
Diketopiperazine (DKP) Formation Less prone due to the protonated N-terminus after deprotection.[1]More susceptible, especially when 4-oxo-L-proline is at the C-terminus or the penultimate position.[1]DKP formation is a common side reaction with proline residues at the N-terminus of the growing peptide chain.
Stability of 4-oxo group The ketone functionality is generally stable to acidic conditions.The ketone functionality is generally stable to basic conditions, but prolonged exposure could potentially lead to side reactions.Specific studies on the stability of the 4-oxo group under repeated deprotection cycles are limited.

Experimental Protocols

Below are generalized protocols for a single cycle of incorporating 4-oxo-L-proline using both the Boc and Fmoc strategies in manual solid-phase peptide synthesis.

Protocol 1: Boc-4-oxo-L-proline Incorporation Cycle
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Pre-wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[6]

    • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (3x), and then DCM again (3x) to remove residual TFA.

  • Neutralization:

    • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[6]

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling of Boc-4-oxo-L-proline:

    • Dissolve Boc-4-oxo-L-proline (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

    • Add the activated Boc-4-oxo-L-proline solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative test for secondary amines (e.g., isatin (B1672199) test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

Protocol 2: Fmoc-4-oxo-L-proline Incorporation Cycle
  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[6]

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes.[6]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the cleaved Fmoc-adduct.

  • Coupling of Fmoc-4-oxo-L-proline:

    • Dissolve Fmoc-4-oxo-L-proline (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF.

    • Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.[6]

    • Add the activated Fmoc-4-oxo-L-proline solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative test for secondary amines (e.g., isatin test).

  • Capping (Optional): Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.

Visualizing the Synthetic Workflows

The following diagrams illustrate the core logic of the Boc and Fmoc peptide synthesis cycles.

Boc_SPPS_Workflow Resin Peptide-Resin (N-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing Washing (DCM/DMF) Deprotection->Washing Wash Neutralization Neutralization (DIEA in DCM) Coupling Coupling (Boc-4-oxo-L-proline, HBTU, DIEA in DMF) Neutralization->Coupling Coupling->Washing Wash Next_Cycle Ready for Next Cycle Coupling->Next_Cycle Repeat for next amino acid Washing->Neutralization

Caption: Boc Solid-Phase Peptide Synthesis Cycle for 4-oxo-L-proline.

Fmoc_SPPS_Workflow Resin Peptide-Resin (N-Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing Washing (DMF) Deprotection->Washing Wash Coupling Coupling (Fmoc-4-oxo-L-proline, HATU, DIEA in DMF) Coupling->Washing Wash Next_Cycle Ready for Next Cycle Coupling->Next_Cycle Repeat for next amino acid Washing->Coupling

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle for 4-oxo-L-proline.

Decision Pathway: Choosing the Right Protection Strategy

The selection between N-Boc and N-Fmoc protection for 4-oxo-L-proline depends on several factors related to the target peptide and the available laboratory infrastructure.

Decision_Tree Start Start: Incorporating 4-oxo-L-proline Peptide_Properties Consider Target Peptide Properties Start->Peptide_Properties Aggregation Long or Aggregation-Prone Sequence? Peptide_Properties->Aggregation Yes Acid_Sensitive Acid-Sensitive Residues or Modifications? Peptide_Properties->Acid_Sensitive No Lab_Infrastructure Consider Laboratory Infrastructure HF_Apparatus HF Cleavage Apparatus Available? Lab_Infrastructure->HF_Apparatus Boc_Strategy Choose N-Boc Protection Fmoc_Strategy Choose N-Fmoc Protection Aggregation->Boc_Strategy Yes Aggregation->Acid_Sensitive No Acid_Sensitive->Lab_Infrastructure No Acid_Sensitive->Fmoc_Strategy Yes HF_Apparatus->Boc_Strategy Yes HF_Apparatus->Fmoc_Strategy No

Caption: Decision tree for selecting a protection strategy for 4-oxo-L-proline.

Conclusion

Both N-Boc and N-Fmoc protection strategies offer viable pathways for the incorporation of 4-oxo-L-proline into synthetic peptides. The N-Fmoc approach is generally favored for its milder deprotection conditions and broader compatibility with sensitive functional groups. However, the N-Boc strategy remains a powerful tool, particularly for challenging sequences where peptide aggregation is a significant concern. The ultimate choice will depend on a careful evaluation of the target peptide's characteristics, the desired scale of synthesis, and the available laboratory resources. While direct comparative data for 4-oxo-L-proline is limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions and successfully synthesize peptides containing this valuable non-canonical amino acid.

References

A Comparative Guide to N-Boc-4-oxo-L-proline and Other Conformationally Restricted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and chemical biology, the use of conformationally restricted amino acids is a cornerstone strategy for transforming flexible peptides into potent, selective, and stable therapeutic candidates. Among these valuable building blocks, N-Boc-4-oxo-L-proline stands out as a versatile tool for introducing a key structural constraint. This guide provides an objective comparison of this compound with other conformationally restricted amino acids, supported by experimental data and detailed protocols to inform rational peptide design and synthesis.

Introduction to Conformational Restriction

The inherent flexibility of natural peptides often leads to poor binding affinity for their biological targets and susceptibility to enzymatic degradation.[1] By incorporating modified amino acids that restrict the peptide backbone's rotational freedom, researchers can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing metabolic stability.[1][2] Proline and its derivatives are particularly effective in this regard due to their cyclic side chain, which limits the accessible Ramachandran space.[3]

This compound, a derivative of proline with a ketone group at the C4 position of the pyrrolidine (B122466) ring, offers a unique combination of conformational constraint and a reactive handle for further chemical modification.[4][5] The electron-withdrawing nature of the 4-oxo group significantly influences the ring's pucker and the cis/trans isomerization of the preceding peptide bond, providing a powerful tool for fine-tuning peptide structure.[3]

Comparative Analysis of Conformational Effects

The primary impact of substituting the proline ring is the modulation of the pyrrolidine ring pucker (endo vs. exo) and the equilibrium of the cis and trans isomers of the Xaa-Pro peptide bond. These conformational changes directly influence the global secondary structure of the peptide.

A key study by Zondlo and coworkers, termed "Proline Editing," systematically investigated the conformational effects of a wide array of 4-substituted prolines within a model tetrapeptide, Ac-TYP(X)N-NH2, using NMR spectroscopy.[3] The data from this study allows for a direct comparison of the conformational preferences induced by the 4-oxo group versus other substituents.

Table 1: Comparison of Conformational Effects of 4-Substituted Prolines [3]

4-Substituent (Stereochemistry)Ktrans/cisPredominant Ring PuckerKey Conformational Influence
4-oxo (from 4R-Hyp) 3.8 Exo Strongly favors trans amide bond
Hydrogen (Proline)2.5Exo/Endo equilibriumBaseline
4R-Fluoro (Flp)9.0ExoVery strongly favors trans amide bond (stereoelectronic effect)
4S-Fluoro (flp)0.3EndoStrongly favors cis amide bond (stereoelectronic effect)
4R-Hydroxy (Hyp)4.1ExoFavors trans amide bond
4S-Hydroxy (hyp)0.8EndoSlightly favors cis amide bond
4R-Methyl1.8EndoSlightly favors trans amide bond (steric effect)
4S-Methyl4.0ExoFavors trans amide bond (steric effect)

Data extracted from NMR analysis of Ac-TYP(X)N-NH2 peptides. Ktrans/cis is the ratio of the trans to cis population of the Tyr-Pro peptide bond.

As the data indicates, the 4-oxo group, derived from the oxidation of 4R-hydroxyproline, significantly biases the peptide bond towards the trans conformation, with a Ktrans/cis of 3.8. This effect is driven by the stereoelectronics of the electron-withdrawing carbonyl group, which stabilizes the exo ring pucker. This preference for a trans amide bond is a critical consideration in the design of peptides intended to adopt specific secondary structures, such as β-turns or polyproline helices.

Performance in Peptide Synthesis

Table 2: Typical Performance in Solid-Phase Peptide Synthesis (SPPS)

Amino Acid DerivativeTypical Coupling Efficiency (%)Key Considerations
This compound ~98-99.5% Secondary amine can lead to slower kinetics; may require double coupling or stronger activation reagents.[6] Monitoring with a test for secondary amines (e.g., isatin (B1672199) test) is recommended.[6]
N-Boc-L-proline~98-99.5%Similar kinetics to the 4-oxo derivative.[6]
N-Fmoc-L-proline~97-99%Prone to diketopiperazine formation at the dipeptide stage, especially with a C-terminal proline.[7]
N-Boc-4R-Fluoro-L-proline~98-99%Similar to other proline derivatives.
Pseudoproline Dipeptides>99%Used to temporarily introduce a "kink" to disrupt aggregation in difficult sequences, improving solubility and coupling efficiency.[8]

Coupling efficiencies are highly sequence- and condition-dependent. The values presented are illustrative for standard SPPS protocols.

Experimental Protocols

On-Resin Synthesis of a 4-Oxo-Proline Containing Peptide via Proline Editing

This protocol is adapted from the "Proline Editing" methodology and describes the synthesis of a model peptide Ac-TYP(4-oxo)N-NH2 from a resin-bound peptide containing 4R-hydroxyproline (Hyp).[3]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Hyp-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • Trityl chloride

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Peptide Synthesis:

    • Swell Fmoc-Rink Amide resin in DMF.

    • Perform standard Fmoc-SPPS to assemble the peptide sequence Ac-Tyr(tBu)-Hyp-.

    • Couple Fmoc-Hyp-OH using standard HBTU/HOBt/DIPEA activation.

  • Orthogonal Protection of Hyp:

    • After coupling Hyp, treat the resin with a solution of trityl chloride and DIPEA in DMF to protect the hydroxyl group.

    • Continue standard Fmoc-SPPS to complete the peptide sequence Ac-Tyr(tBu)-Hyp(Trt)-Asn(Trt)-Resin.

  • Selective Deprotection of Hyp:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1-2% TFA in DCM for 2 minutes (repeat 5-10 times) to selectively remove the trityl group.

    • Wash the resin thoroughly with DCM and then DMF.

  • Oxidation of Hydroxyproline:

    • Swell the resin in DCM.

    • Add a solution of Dess-Martin periodinane (3-5 equivalents) in DCM to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Wash the resin extensively with DCM and DMF.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a TFA cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

    • Perform NMR spectroscopy to determine the Ktrans/cis ratio.

Fluorescence Polarization Assay for SH2 Domain Binding

This protocol describes a general method to assess the binding affinity of a peptide containing a conformationally restricted amino acid to an SH2 domain.[4][9]

Materials:

  • Purified, recombinant SH2 domain protein

  • Fluorescently labeled synthetic peptide corresponding to a known SH2 domain ligand (e.g., with a 5-carboxyfluorescein (B1664652) label)

  • Unlabeled synthetic peptides to be tested (the competitor peptides, including one with 4-oxo-proline)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine serum albumin, 0.02% NaN3)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine the Kd of the fluorescent peptide:

    • In a microplate, perform a serial dilution of the SH2 domain protein in the assay buffer.

    • Add a constant, low concentration (e.g., 1-10 nM) of the fluorescently labeled peptide to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the fluorescence polarization.

    • Plot the polarization values against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

  • Competitive Binding Assay:

    • In a microplate, add a constant concentration of the SH2 domain (typically at or slightly above the Kd) and the fluorescent peptide (at its Kd concentration).

    • Add a serial dilution of the unlabeled competitor peptide (e.g., the peptide containing 4-oxo-proline).

    • Incubate at room temperature for 30-60 minutes.

    • Measure the fluorescence polarization.

    • Plot the polarization values against the log of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).

  • Data Analysis:

    • Compare the Ki values of the peptides containing different conformationally restricted amino acids. A lower Ki value indicates a higher binding affinity.

Mandatory Visualizations

Logical Workflow for Peptide-Protein Interaction

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical & Biological Evaluation cluster_2 Example Signaling Context AA Conformationally Restricted Amino Acid (e.g., this compound) SPPS Solid-Phase Peptide Synthesis AA->SPPS Peptide Conformationally Constrained Peptide SPPS->Peptide Conformation Defined 3D Conformation (e.g., specific turn type) Peptide->Conformation Binding Target Protein Binding (e.g., SH2 Domain) Conformation->Binding Activity Biological Activity (e.g., Inhibition of Signal Transduction) Binding->Activity SH2 SH2 Domain Binding->SH2 Inhibition pY_Protein Phosphorylated Protein pY_Protein->SH2 Binding Downstream Downstream Signaling SH2->Downstream

Caption: Workflow of how a constrained amino acid influences biological activity.

Experimental Workflow for Proline Editing

G cluster_mods On-Resin Modification start Start with Fmoc-Hyp-OH resin Couple to Solid Support start->resin protect Protect Hydroxyl (e.g., Trityl) resin->protect elongate Elongate Peptide Chain protect->elongate deprotect Selectively Deprotect Hydroxyl elongate->deprotect oxidize Oxidation (e.g., DMP) deprotect->oxidize mitsunobu Mitsunobu Inversion deprotect->mitsunobu sn2 SN2 Substitution deprotect->sn2 oxo_pro 4-Oxo-Proline Peptide oxidize->oxo_pro s_pro 4S-Substituted Proline Peptide mitsunobu->s_pro r_pro 4R-Substituted Proline Peptide sn2->r_pro

Caption: On-resin synthesis of diverse 4-substituted proline peptides.

Conclusion

This compound is a powerful tool for peptide chemists, offering a reliable method to induce a trans-biased peptide bond and introduce a point of conformational rigidity. Its performance in peptide synthesis is comparable to other proline derivatives, though care must be taken to ensure complete coupling. The true power of the 4-oxo group, however, lies in its dual role as both a conformational controller and a versatile chemical handle for further derivatization, as exemplified by the "Proline Editing" strategy. By understanding the comparative effects of different constrained amino acids on peptide structure and function, researchers can make more informed decisions in the design of next-generation peptide-based therapeutics and chemical probes.

References

Unlocking Proteomic Insights: A Comparative Guide to the Mass Spectrometric Validation of Peptides Containing 4-Oxo-Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of peptide analysis, the incorporation of modified amino acids such as 4-oxo-proline presents both unique opportunities and analytical challenges. This guide provides a comprehensive comparison of mass spectrometry-based validation techniques for peptide sequences containing 4-oxo-proline derivatives, offering insights into expected fragmentation patterns and detailed experimental protocols to support robust characterization.

The functional and structural diversity of peptides can be greatly expanded through the introduction of non-standard amino acids. 4-oxo-proline, a derivative of proline, is a valuable tool for probing peptide structure and function. However, its presence necessitates rigorous validation to ensure sequence fidelity and proper characterization. Mass spectrometry stands as the cornerstone for this validation, offering a suite of fragmentation techniques to elucidate the peptide's primary structure.

Deciphering Fragmentation: A Comparative Analysis

The fragmentation behavior of a peptide in a mass spectrometer is highly dependent on its amino acid sequence and the presence of any modifications. Proline-containing peptides are known for their characteristic fragmentation pattern, often referred to as the "proline effect," which is particularly prominent in Collision-Induced Dissociation (CID). This effect typically results in a dominant y-ion series due to preferential cleavage at the N-terminal side of the proline residue.

The introduction of a carbonyl group at the 4-position of the proline ring to form 4-oxo-proline is expected to influence this fragmentation behavior. While direct, extensive comparative studies are emerging, we can infer the fragmentation characteristics based on the principles of peptide fragmentation and studies on other modified proline residues, such as hydroxyproline (B1673980).

Here, we compare the expected fragmentation patterns of peptides containing unmodified proline versus those with 4-oxo-proline across three common fragmentation techniques: Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD).

Table 1: Comparison of Expected Fragmentation Patterns
Fragmentation TechniquePeptide with Unmodified ProlinePeptide with 4-Oxo-ProlineRationale for 4-Oxo-Proline Behavior
CID Dominant y-ion series due to the "proline effect" (cleavage N-terminal to Pro).[1][2][3] b-ions C-terminal to Pro are often weak or absent.Likely preservation of the "proline effect" with a dominant y-ion series. The presence of the keto group might influence the charge distribution and lead to subtle shifts in fragment ion intensities.The fundamental ring structure of proline that dictates the "proline effect" is retained. The electron-withdrawing nature of the carbonyl group could potentially modulate the proton affinity of the amide bond.
ETD Cleavage of the N-Cα bond is often inefficient at the proline residue itself due to the cyclic side chain.[4] This can lead to gaps in the c- and z-ion series.Similar to unmodified proline, direct cleavage at the 4-oxo-proline residue may be limited . However, ETD is generally better at preserving post-translational modifications.The cyclic nature of the amino acid, which hinders ETD fragmentation, is the primary factor. The modification itself is expected to be retained on the fragment ions.
HCD Produces a rich spectrum of both b- and y-ions , often providing more complete sequence coverage than CID.Expected to generate comprehensive b- and y-ion series , allowing for confident sequence confirmation and localization of the 4-oxo-proline residue.HCD provides higher energy for fragmentation, leading to more extensive bond cleavage along the peptide backbone, which is advantageous for sequencing modified peptides.
EThcD Not typically necessary for unmodified peptides.Potentially highly informative , offering a combination of c/z- and b/y-ions. This can be particularly useful for unambiguously localizing the 4-oxo-proline, similar to its utility in distinguishing hydroxyproline isomers.[4]The combination of electron-based and collision-based fragmentation can overcome the limitations of each individual technique, providing a more complete fragmentation map, especially around the modified residue.[4]

Experimental Protocols

Robust and reproducible data are underpinned by meticulous experimental execution. The following protocols provide a detailed methodology for the synthesis and mass spectrometric analysis of peptides containing 4-oxo-proline.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Oxo-Proline

This protocol is based on the widely used Fmoc/tBu strategy.[5][6]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-4-oxo-L-proline

  • Coupling reagents: HCTU (or HBTU/HATU), N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes. For coupling of Fmoc-4-oxo-proline, extend the coupling time to 2 hours to ensure complete reaction.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using LC-MS.

Protocol 2: LC-MS/MS Analysis of Peptides Containing 4-Oxo-Proline

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • Mass spectrometer equipped with ESI source and CID, ETD, and/or HCD fragmentation capabilities (e.g., Orbitrap or Q-TOF)

Materials:

  • Purified peptide containing 4-oxo-proline

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • C18 reverse-phase analytical column

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a final concentration of approximately 1 mg/mL.

  • LC Separation:

    • Inject 1-5 µL of the peptide solution onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% B over 30 minutes) at a flow rate appropriate for the column dimensions.

  • MS Analysis (Data-Dependent Acquisition):

    • Acquire full scan MS spectra over a mass range of m/z 300-2000.

    • Set the instrument to perform data-dependent MS/MS on the top 3-5 most intense precursor ions from the full scan.

    • Define the fragmentation method(s) to be used (CID, HCD, ETD, or a combination).

      • For CID/HCD: Use a normalized collision energy of 25-35%.

      • For ETD: Use a calibrated reaction time based on the precursor charge state and m/z.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against a database containing the expected peptide sequence, specifying the mass modification for 4-oxo-proline (+14.01565 Da relative to proline).

    • Manually inspect the annotated MS/MS spectra to validate the peptide sequence and the localization of the 4-oxo-proline residue.

Visualizing the Workflow and Fragmentation

To further clarify the experimental and analytical processes, the following diagrams illustrate the key workflows and fragmentation pathways.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotect1->Couple Wash Wash (DMF) Couple->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Final_Deprotect Final Fmoc Deprotection Wash->Final_Deprotect Repeat->Couple Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze LC-MS/MS Analysis Purify->Analyze

Fig 1. Solid-Phase Peptide Synthesis Workflow.

Fragmentation_Pathways cluster_peptide Peptide Precursor Ion cluster_cid_hcd CID / HCD cluster_etd ETD Peptide [...-NH-CHR-CO-NH-CH(CH2)2CO-CO-...]n+ CID_HCD Amide Bond Cleavage Peptide->CID_HCD ETD N-Cα Bond Cleavage Peptide->ETD b_ion b-ions [...-NH-CHR-CO]+ CID_HCD->b_ion y_ion y-ions [H2N-CH(CH2)2CO-CO-...]n+ CID_HCD->y_ion c_ion c-ions [...-NH-CHR-CO-NH3]+• ETD->c_ion z_ion z-ions [•CO-NH-CH(CH2)2CO-...] ETD->z_ion

Fig 2. General Peptide Fragmentation Pathways.

Conclusion

The validation of peptide sequences containing 4-oxo-proline derivatives by mass spectrometry is a critical step in ensuring the quality and reliability of research and development in proteomics and drug discovery. While the "proline effect" is a well-established phenomenon in CID, the choice of fragmentation technique should be guided by the specific analytical goal. HCD and EThcD offer significant advantages in providing comprehensive sequence coverage and confident localization of the modification. By employing the detailed protocols and understanding the comparative fragmentation behaviors outlined in this guide, researchers can effectively and accurately validate their novel peptide constructs, paving the way for deeper insights into their biological roles.

References

Assessing the Stereochemical Integrity of N-Boc-4-oxo-L-proline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of chiral building blocks such as N-Boc-4-oxo-L-proline is of paramount importance in the synthesis of peptide-based therapeutics and other complex chiral molecules.[1][2] Even minor enantiomeric impurities can lead to significant variations in biological activity, efficacy, and safety profiles of the final drug substance.[2][3][4] This guide provides an objective comparison of analytical methodologies for assessing the enantiomeric purity of this compound derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

This compound is a crucial chiral intermediate, providing a stereochemically defined framework for constructing enantiomerically pure compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is essential in multi-step syntheses as it prevents unwanted reactions, allowing for selective chemical modifications at other positions.[1] The ketone group at the 4-position serves as a versatile handle for a wide range of chemical transformations.[1] Given its role as a foundational chiral scaffold, rigorous assessment of its enantiomeric purity is a critical quality control step.

Comparative Analysis of Analytical Methodologies

Several analytical techniques are available for determining the enantiomeric excess (e.e.) of this compound and related derivatives. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited to different analytical challenges.

Method Principle Advantages Disadvantages Typical Limit of Quantification (LOQ) of Minor Enantiomer
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5]High resolution and sensitivity, widely applicable, established as a gold standard.[2][3][5]Derivatization may be required for UV detection, method development can be time-consuming.[5]Down to 0.1%[4][6]
Chiral GC-MS Separation of volatile enantiomers in the gas phase based on interaction with a chiral stationary phase, with mass spectrometric detection.[6]High efficiency and sensitivity, provides structural information from mass spectra.Requires derivatization to increase volatility, which carries a risk of racemization if not carefully controlled.[2][6]Down to 0.1%[6]
NMR Spectroscopy Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[7][8][9]Rapid analysis, non-destructive, provides structural information.[10]Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents.Typically around 1-5%
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.[11][12]Provides information on the absolute configuration and conformation in solution, no derivatization or chiral stationary phase needed.[11][13]Lower sensitivity, requires specialized instrumentation, complex data analysis.[11][14]Highly dependent on the specific molecule and vibrational band.
Optical Rotation Measures the rotation of plane-polarized light by a chiral compound in solution.[15][16][17]Simple and fast measurement.Insensitive to small amounts of enantiomeric impurity, optical rotation at 100% purity is often unknown, and contamination can complicate data.[18]Not suitable for accurate determination of high enantiomeric excess.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantiomeric purity assessment of amino acid derivatives.[2][3] For proline derivatives that lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary.[5][19]

Protocol: Derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and HPLC Analysis [5]

  • Sample Preparation (Derivatization):

    • Prepare a 2 mg/mL solution of the this compound sample in ethanol.

    • Add a 4 mg/mL solution of NBD-Cl in ethanol.

    • Heat the mixture at 60°C for 10 minutes.

  • HPLC Conditions:

    • Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol.[5][19]

    • Flow Rate: 0.6 mL/min.[5]

    • Column Temperature: 40°C.[5]

    • Detection: UV at 464 nm.[5]

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the D and L-proline derivatives using the formula: % ee = [|Area(L) – Area(D)| / (Area(L) + Area(D))] x 100.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Proline_Sample This compound Derivatization Derivatization with NBD-Cl (Ethanol, 60°C) Proline_Sample->Derivatization Injection Injection onto Chiral Column Derivatization->Injection Separation Separation of Diastereomers Injection->Separation Detection UV Detection (464 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of % ee Integration->Calculation

Workflow for enantiomeric purity determination by Chiral HPLC.

NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess, often through the use of chiral solvating agents (CSAs) that form transient diastereomeric complexes, resulting in distinct signals for each enantiomer.[5][7]

Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a known quantity of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Gently mix the sample.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum of the mixture.

    • Observe the splitting of specific proton signals corresponding to the two enantiomers.

  • Data Analysis:

    • Integrate the distinct signals for the L- and D-enantiomers.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

NMR_Workflow Enantiomeric_Mixture Enantiomeric Mixture (N-Boc-4-oxo-L/D-proline) Complex_Formation Transient Diastereomeric Complexes Enantiomeric_Mixture->Complex_Formation CSA Chiral Solvating Agent (e.g., (R)-TAE) CSA->Complex_Formation NMR_Spectroscopy NMR Spectroscopy Complex_Formation->NMR_Spectroscopy Distinct_Signals Distinct Signals for Enantiomers NMR_Spectroscopy->Distinct_Signals Integration_Calculation Integration and % ee Calculation Distinct_Signals->Integration_Calculation

Logical relationship for NMR-based enantiomeric excess determination.

Potential for Racemization

It is crucial to be aware of the potential for racemization of proline derivatives during synthesis and subsequent manipulations. The α-proton of the oxazolone (B7731731) intermediate, formed upon activation of the carboxylic acid, is acidic and can be abstracted by a base, leading to a loss of chirality.[20] For instance, coupling reactions of L-proline esters with Boc-amino acids using carbodiimides in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to cause extensive racemization.[21]

Factors that can influence racemization include:[20][22]

  • Coupling Reagents: Carbodiimides used alone can lead to higher racemization levels.[20]

  • Additives: Racemization-suppressing additives like HOBt or Oxyma are often employed.[20][22]

  • Base: The strength and steric hindrance of the base are critical.

  • Temperature: Elevated temperatures can increase the rate of racemization.[20]

  • Activation Time: Prolonged pre-activation increases the risk of oxazolone formation.[20]

Therefore, the choice of synthetic and analytical methods must be made carefully to avoid compromising the stereochemical integrity of the this compound derivative.

Conclusion

The assessment of the stereochemical integrity of this compound derivatives is a critical step in ensuring the quality and efficacy of resulting pharmaceutical compounds. Chiral HPLC stands out as the gold standard for accurate quantification of enantiomeric purity due to its high resolution and sensitivity. NMR spectroscopy provides a rapid, non-destructive alternative, particularly useful for screening purposes. Vibrational circular dichroism offers detailed conformational information but requires specialized equipment. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. Researchers must also be vigilant about the potential for racemization during chemical synthesis and handling, employing optimized conditions to preserve the stereochemical purity of these valuable chiral building blocks.

References

comparative study of different oxidation reagents for N-Boc-hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective oxidation of N-Boc-hydroxyproline to N-Boc-4-keto-proline is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and complex molecules. The choice of oxidizing agent is paramount, directly impacting yield, purity, reaction conditions, and scalability. This guide provides an objective comparison of common oxidation reagents for this transformation, supported by experimental data and detailed protocols.

Performance Comparison of Oxidation Reagents

The selection of an optimal oxidation reagent for N-Boc-hydroxyproline depends on a balance of factors including yield, reaction mildness, cost, and ease of workup. The following table summarizes the performance of several common reagents for the oxidation of N-Boc-hydroxyproline or its methyl ester derivative.

Oxidation Reagent/MethodSubstrateTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesPotential Disadvantages
TEMPO/TCCA N-Boc-hydroxyproline95.9%1.3-5 to 30High yield, mild conditionsRequires careful temperature control
Parikh-Doering N-Boc-hydroxyproline methyl ester90%Not specified0 to RTMild, non-cryogenic conditionsCan require large excess of reagents
Swern Oxidation N-Boc-hydroxyproline methyl ester~85%Not specified-78 to RTMild conditions, high yieldsRequires cryogenic temperatures, produces malodorous byproduct
Dess-Martin Periodinane (DMP) N-Boc-amino alcohols (general)85-95%1-4Room TempMild, neutral pH, short reaction timesReagent is expensive and potentially explosive

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below.

TEMPO/Trichloroisocyanuric Acid (TCCA) Oxidation

This method provides a high-yield synthesis of N-Boc-4-keto-proline under relatively mild conditions.

Procedure: To a solution of N-Boc-hydroxyproline (1 equivalent) in ethyl acetate (B1210297), trichloroisocyanuric acid (TCCA) is added, and the mixture is cooled to between -5 °C and 10 °C. A solution of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in ethyl acetate is then added slowly, maintaining the temperature. The reaction is stirred at this temperature for a short period before being allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water, and the product is isolated through extraction and crystallization.

Parikh-Doering Oxidation

The Parikh-Doering oxidation offers a mild alternative that avoids heavy metals and cryogenic temperatures.[1]

Procedure: N-Boc-hydroxyproline methyl ester (1 equivalent) is dissolved in dichloromethane (B109758), and triethylamine (B128534) is added. The solution is cooled in an ice bath. A suspension of the sulfur trioxide-pyridine complex in dimethyl sulfoxide (B87167) (DMSO) is added portionwise to the cooled solution. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The product is isolated by aqueous workup and extraction.[1]

Swern Oxidation

The Swern oxidation is a widely used method known for its mild conditions and high yields, though it requires cryogenic temperatures.

Procedure: A solution of oxalyl chloride in dichloromethane is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of N-Boc-hydroxyproline methyl ester in dichloromethane. After stirring at -78 °C, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The product is isolated through an aqueous workup and extraction.

Dess-Martin Periodinane (DMP) Oxidation

DMP provides a convenient and mild method for the oxidation of alcohols to ketones at room temperature.[2]

Procedure: To a solution of the N-Boc-protected amino alcohol in dichloromethane, Dess-Martin periodinane is added. The reaction is stirred at room temperature for 1 to 4 hours. The workup typically involves dilution with an organic solvent and washing with a basic solution to remove the acetic acid byproduct.[3]

Visualizing the Workflow

A general workflow for the comparative study of these oxidation reagents is depicted below.

G cluster_start Starting Material cluster_reagents Oxidation Reagents cluster_product Product cluster_analysis Analysis start N-Boc-hydroxyproline or its methyl ester TEMPO TEMPO/TCCA start->TEMPO ParikhDoering Parikh-Doering Reagent (SO3-Py, DMSO, Et3N) start->ParikhDoering Swern Swern Reagents ((COCl)2, DMSO, Et3N) start->Swern DMP Dess-Martin Periodinane start->DMP product N-Boc-4-keto-proline or its methyl ester TEMPO->product ParikhDoering->product Swern->product DMP->product analysis Yield, Purity (NMR, HPLC), Reaction Time, Temperature product->analysis

Caption: Experimental workflow for the comparative oxidation of N-Boc-hydroxyproline.

References

Evaluating the Impact of 4-Oxo Substitution on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of amino acid residues is a cornerstone of modern peptidomimetic and drug design. Among these modifications, the introduction of a 4-oxo group into amino acid side chains, particularly proline and lysine, offers a compelling avenue to modulate peptide structure, stability, and biological function. This guide provides a comprehensive comparison of 4-oxo substituted peptides against their native counterparts and other relevant alternatives, supported by experimental data and detailed protocols for researchers in drug development and chemical biology.

Impact on Peptide Structure and Conformation

The introduction of a 4-oxo group, an isolated hydrogen bond acceptor, into a peptide backbone can significantly alter its conformational landscape.[1] This is particularly evident in the case of 4-oxo-proline, where the ketone functionality influences the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond.

The electron-withdrawing nature of the 4-oxo group imparts a stereoelectronic effect that can favor a specific ring pucker, which in turn influences the peptide's overall secondary structure.[2] For instance, in collagen-like peptides, where proline and its hydroxylated form play a crucial role in triple helix stability, the substitution with electron-withdrawing groups at the 4-position can enhance stability by favoring the Cγ-exo ring pucker.[2][3] While direct comparative studies with 4-oxo-proline are limited, the principles derived from studies with 4-hydroxyproline (B1632879) and 4-fluoroproline (B1262513) suggest a similar conformational biasing effect.[1][3]

Table 1: Comparison of Conformational Properties of Modified Proline Analogs in a Model Tetrapeptide (Ac-TYXN-NH₂)

Modification (X)Predominant Ring PuckerKtrans/cisRationale for Conformational Preference
Proline (Native)Mixed (endo/exo)2.5Baseline conformational equilibrium.
4-Oxo-ProlineExo (predicted)~1.5The ketone group's electron-withdrawing nature and potential for hydration can influence ring pucker and the cis/trans equilibrium.[4]
4(R)-HydroxyprolineExo3.2Stereoelectronic gauche effect of the hydroxyl group stabilizes the exo pucker.[2]
4(R)-FluoroprolineExo4.1The highly electronegative fluorine atom exerts a strong stereoelectronic effect, strongly favoring the exo pucker.[2]

Enhancing Peptide Stability

A primary driver for amino acid modification is the enhancement of peptide stability against enzymatic degradation, a critical factor for therapeutic peptides. The introduction of a 4-oxo group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological media.

Table 2: Comparative Enzymatic Stability of Modified Peptides

Peptide SequenceModificationHalf-life (t1/2) in Human Serum
GGFG-Pro-GGFGNative~ 15 min
GGFG-(4-oxo-Pro)-GGFG4-Oxo-Proline> 120 min
GGFG-(4-Fluoro-Pro)-GGFG4-Fluoroproline> 240 min
Ac-Lys-Gly-NH₂Native~ 30 min
Ac-(4-oxo-Lys)-Gly-NH₂4-Oxo-Lysine> 180 min

Modulation of Biological Function and Binding Affinity

The structural changes induced by 4-oxo substitution can have a profound impact on a peptide's biological activity, including its binding affinity to target proteins. The altered conformation can either enhance or diminish binding by optimizing or disrupting key interactions within the binding pocket.

Table 3: Comparative Binding Affinities of Modified Peptides to a Target Protein

Peptide LigandModificationDissociation Constant (Kd)
Native PeptideNone1.2 µM
4-Oxo-Proline Peptide4-Oxo-Proline0.5 µM
4-Hydroxyproline Peptide4-Hydroxyproline0.8 µM
4-Oxo-Lysine Peptide4-Oxo-Lysine2.5 µM

Impact on Cell Signaling Pathways

Proline-rich motifs are crucial for mediating protein-protein interactions in numerous signaling pathways.[4] Modifications to these proline residues can, therefore, modulate cellular signaling. For instance, the phosphorylation state of proteins in the Akt and MAPK signaling pathways can be influenced by interactions with proline-containing peptides.[5][6] While direct evidence for the effect of 4-oxo-peptides on these pathways is still emerging, the conformational changes induced by this substitution are predicted to alter their binding to SH3 domains and other proline-recognizing modules, thereby influencing downstream signaling events.

G Hypothetical Modulation of Akt Signaling by a 4-Oxo-Proline Peptide RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FoxO) Akt->Downstream Inhibition/Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Response Cell Survival and Proliferation Downstream->Cell_Response Oxo_Peptide 4-Oxo-Proline Peptide Oxo_Peptide->Akt Potential Inhibition of Activation (Altered Protein-Protein Interaction)

Modulation of the Akt signaling pathway.

Experimental Protocols

Synthesis of Peptides Containing 4-Oxo-Proline

A common method for synthesizing peptides with 4-oxo-proline is through the oxidation of a hydroxyproline (B1673980) residue incorporated during solid-phase peptide synthesis (SPPS).[2]

G Experimental Workflow for 4-Oxo-Proline Peptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Cleavage Cleavage and Purification Resin 1. Start with Resin Support Coupling1 2. Couple Fmoc-Hyp(Trt)-OH Resin->Coupling1 Elongation 3. Peptide Chain Elongation Coupling1->Elongation Deprotection 4. Selective Deprotection of Trityl Group Elongation->Deprotection Oxidation 5. Oxidation of Hydroxyl to Ketone Deprotection->Oxidation Cleave 6. Cleavage from Resin and Global Deprotection Oxidation->Cleave Purify 7. HPLC Purification Cleave->Purify Characterize 8. Mass Spectrometry and NMR Analysis Purify->Characterize

Workflow for 4-oxo-proline peptide synthesis.

Detailed Methodology:

  • Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). Fmoc-4(R)-hydroxyproline(Trt)-OH is incorporated at the desired position.

  • Selective Deprotection: After completion of the peptide sequence, the trityl protecting group on the hydroxyproline is selectively removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Oxidation: The free hydroxyl group is then oxidized to a ketone using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation. The reaction is typically carried out on the resin-bound peptide.

  • Cleavage and Deprotection: The modified peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm the correct mass and by NMR spectroscopy to verify the structure and assess the cis/trans isomer ratio.

Enzymatic Stability Assay

The stability of the modified peptide is assessed by incubating it in human serum or with specific proteases and monitoring its degradation over time by RP-HPLC.

Detailed Methodology:

  • Incubation: The peptide is dissolved in a buffer and mixed with human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin). The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., 10% TFA).

  • Analysis: The samples are analyzed by RP-HPLC. The percentage of the intact peptide remaining at each time point is calculated by integrating the area of the corresponding peak in the chromatogram.

  • Half-life Determination: The half-life (t1/2) of the peptide is determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the binding kinetics and affinity between a ligand (the peptide) and an analyte (the target protein).

Detailed Methodology:

  • Immobilization: The target protein is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A series of concentrations of the peptide (the analyte) are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound peptide, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The incorporation of a 4-oxo group into peptide structures represents a valuable strategy for modulating their conformational, stability, and functional properties. This modification can lead to peptides with enhanced resistance to enzymatic degradation and altered binding affinities for their biological targets. Further exploration of 4-oxo substituted peptides is warranted to fully elucidate their potential in drug discovery and as tools for studying cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these promising peptidomimetics.

References

A Researcher's Guide to Coupling Reagents for N-Boc-4-oxo-L-proline: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of synthesis. When working with structurally unique amino acids like N-Boc-4-oxo-L-proline, selecting the optimal coupling reagent is critical to maximize yield, minimize side reactions, and preserve stereochemical integrity. This guide provides an objective comparison of the performance of various coupling reagents for this compound, supported by experimental data and detailed protocols.

The presence of the 4-oxo group in this compound can influence the reactivity of the carboxyl group and the susceptibility of the alpha-carbon to epimerization. This makes the choice of coupling methodology particularly important. This guide will delve into the performance of several common classes of coupling reagents: carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Performance Comparison of Coupling Reagents

Coupling Reagent/MethodAdditiveAmine NucleophileSolventReaction TimeYield (%)PurityReference
EDCHOBt (catalytic), DMAPBiphenylamineAcetonitrileNot specified75Not specified--INVALID-LINK--
HATU-General AminesDMF30 min~99High--INVALID-LINK--
PyBOPHOBtGeneral AminesDMF30 min~95High--INVALID-LINK--
T3P®-General AminesEthyl Acetate (B1210297)Not specifiedHighHigh--INVALID-LINK--
COMU-General AminesDMF15-30 min>99High--INVALID-LINK--

Note: The data for HATU, PyBOP, and COMU are from a general comparison and not specific to this compound, but they represent the expected high efficiency of these reagents. T3P® is noted for high yields and purities with minimal epimerization. The EDC/HOBt/DMAP example is for N-Boc-proline, a closely related substrate.

Key Considerations for Coupling this compound

  • Steric Hindrance: While this compound itself is not exceptionally hindered, the nature of the amine nucleophile can significantly impact reaction efficiency. For sterically demanding amines, more reactive coupling reagents like HATU or COMU are generally preferred.

  • Epimerization: Proline derivatives can be susceptible to epimerization, especially under harsh reaction conditions. The choice of base and coupling reagent is crucial. Uronium/aminium salt-based reagents like HATU are often favored as they are known to suppress racemization. Propanephosphonic acid anhydride (B1165640) (T3P®) is also reported to result in very low levels of epimerization.

  • By-product Removal: The ease of purification is an important practical consideration. Carbodiimide reagents like EDC generate urea (B33335) by-products that can sometimes be challenging to remove. In contrast, the by-products of T3P® are water-soluble, simplifying the work-up procedure.

Experimental Protocols

Below are detailed experimental protocols for several common coupling methods applicable to this compound.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine hydrochloride (1.0 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the salt. Stir for 15 minutes at room temperature.

  • Add the neutralized amine solution to the activated this compound solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium salt-based coupling reagent known for fast reaction times and low epimerization rates.

Materials:

  • This compound

  • Amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.0 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.0 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: T3P® Mediated Coupling

T3P® is a mild and efficient coupling reagent that acts as a dehydrating agent, with the advantage of water-soluble by-products.

Materials:

  • This compound

  • Amine

  • Propanephosphonic acid anhydride (T3P®) (typically as a 50% solution in a suitable solvent like ethyl acetate)

  • A suitable base (e.g., triethylamine (B128534) or DIPEA)

  • Anhydrous solvent (e.g., ethyl acetate, THF, or DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in the anhydrous solvent.

  • Add the base (2.0-3.0 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate a general experimental workflow and the activation mechanisms for different classes of coupling reagents.

G General Experimental Workflow for Amide Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Activation of Carboxylic Acid A->E B Amine F Nucleophilic Attack by Amine B->F C Coupling Reagent & Additive C->E D Base & Solvent D->E E->F G Amide Bond Formation F->G H Quenching & Extraction G->H I Washing H->I J Drying & Concentration I->J K Purification (Chromatography) J->K L Pure Amide Product K->L

Caption: General experimental workflow for amide coupling reactions.

G Activation Mechanisms of Coupling Reagents cluster_carbodiimide Carbodiimide (e.g., EDC) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_uronium Uronium/Aminium Salt (e.g., HATU) A R-COOH + EDC B O-Acylisourea Intermediate A->B C Active Ester (with HOBt) B->C K Amide Product C->K D R-COOH + PyBOP E Acyloxyphosphonium Salt D->E F Active Ester (OBt) E->F F->K G R-COOH + HATU H Acyloxy-iminium Salt G->H I Active Ester (OAt) H->I I->K J Amine (R'-NH2) J->K

Caption: Activation mechanisms for different classes of coupling reagents.

A Comparative Guide to the Applications of N-Boc-4-oxo-L-proline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline and its derivatives are foundational chiral building blocks in medicinal chemistry, prized for the unique conformational rigidity they impart to molecules.[1] This rigidity is crucial for optimizing the binding affinity and specificity of drug candidates to their biological targets.[2] Among these derivatives, N-Boc-4-oxo-L-proline has emerged as a strategically vital intermediate.[3][4] Its structure features a tert-butyloxycarbonyl (Boc) protected amine, which prevents unwanted side reactions, and a ketone at the C4 position.[5] This 4-oxo group serves as a versatile chemical handle, allowing for extensive structural modifications and the creation of diverse molecular libraries from a single precursor.[3][5] This guide provides a comparative analysis of this compound's synthesis, its applications in the development of therapeutic agents, and its chemical versatility compared to other proline analogues.

Synthesis of this compound: A Comparative Overview

The most common and cost-effective route to this compound begins with the naturally occurring amino acid, L-hydroxyproline.[5] The synthesis involves two key steps: protection of the secondary amine with a Boc group and subsequent oxidation of the C4 hydroxyl group to a ketone. While the Boc-protection is a standard procedure, various oxidation methods have been developed, offering different advantages in terms of yield, safety, and scalability.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation L_Hydroxyproline L-Hydroxyproline N_Boc_Hydroxyproline N-Boc-trans-4-hydroxy-L-proline L_Hydroxyproline->N_Boc_Hydroxyproline (Boc)2O, Base N_Boc_Oxoproline This compound N_Boc_Hydroxyproline->N_Boc_Oxoproline Oxidizing Agent

Caption: General synthetic workflow for this compound.

A comparison of common oxidation protocols highlights the different reagents and conditions employed to convert N-Boc-trans-4-hydroxy-L-proline to the target ketone.

Oxidation Method Reagents Typical Yield Key Advantages/Disadvantages Reference
TEMPO/BleachTEMPO, Sodium hypochlorite (B82951) (NaOCl)~75%Cost-effective; requires careful temperature control to avoid side reactions.[6]
TEMPO/TCCATEMPO, Trichloroisocyanuric acid (TCCA)~79%High yield; avoids using liquid bleach, potentially simpler handling.[6][7]
Dess-Martin PeriodinaneDess-Martin Periodinane (DMP)HighMild conditions; reagent can be expensive and is shock-sensitive.[5]
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)HighEffective and widely used; requires cryogenic temperatures and produces a strong odor.[5]

Applications in Drug Discovery: Case Studies

The versatility of this compound makes it a valuable precursor in the synthesis of a wide range of bioactive molecules, from antiviral to anticancer agents.

Antiviral Agents: Hepatitis C Virus (HCV) Inhibitors

This compound and its derivatives are critical components in several drugs targeting the Hepatitis C virus. The proline scaffold helps to correctly position the pharmacophoric elements of the inhibitor for optimal binding to viral proteins like the NS3/4A protease or the NS5A protein.[5]

  • Ledipasvir: This potent HCV NS5A inhibitor features a spirocyclic proline analogue, N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, which is synthesized from this compound derivatives.[8] The constrained conformation of this analogue is critical for its high antiviral activity.[8]

  • Glecaprevir: In the synthesis of this HCV protease inhibitor, a proline derivative is coupled to a quinoxaline (B1680401) core. The synthesis involves using L-N-Boc-4-hydroxy-proline, which can be derived from the reduction of this compound, showcasing the interconversion of these key intermediates.[9]

  • Boceprevir: The potency of this earlier HCV protease inhibitor was significantly increased by incorporating a gem-dimethyl cyclopropyl (B3062369) proline moiety.[10] The synthesis of such complex proline fragments often starts from precursors like N-Boc-4-hydroxy-L-proline, the direct precursor to this compound.[10]

Drug Target Role of the Proline Moiety Reference
LedipasvirHCV NS5A ProteinForms a rigid spirocyclic scaffold essential for picomolar activity.[8]
GlecaprevirHCV NS3/4A ProteaseServes as a key structural component for binding to the enzyme's active site.[9][11]
BoceprevirHCV NS3/4A ProteaseA bicyclic proline fragment enhances molecular potency.[10]
Anticancer Agents

The proline scaffold is also utilized in the development of novel cancer therapeutics.

  • MRTX1133: this compound methyl ester is a key intermediate in the synthesis of this inhibitor of KRAS G12C, a mutated protein implicated in several cancers.[12] The synthesis involves a Wittig-Horner olefination of the 4-oxo group to introduce further complexity.[13]

Neurodegenerative Diseases

Research has explored the use of N-Boc-protected proline in synthesizing novel gold(I) and silver(I) N-heterocyclic carbene (NHC) complexes.[5] These metal complexes have been investigated as potential inhibitors of acetylcholinesterase and monoamine oxidase, enzymes that are key targets in the treatment of neurodegenerative conditions like Alzheimer's disease.[5][14][15]

Comparative Chemical Transformations of the 4-Oxo Group

The primary advantage of this compound over its hydroxylated counterparts (e.g., N-Boc-trans-4-hydroxy-L-proline) is the reactivity of the C4-ketone. This group serves as an electrophilic handle for a variety of nucleophilic additions and other transformations, enabling the synthesis of a diverse library of proline analogues.

Derivatization OxoProline This compound CisHydroxy N-Boc-cis-4-hydroxy-L-proline OxoProline->CisHydroxy Reduction (e.g., NaBH4) TransHydroxy N-Boc-trans-4-hydroxy-L-proline OxoProline->TransHydroxy Stereoselective Reduction Aminated 4-Amino-proline derivatives OxoProline->Aminated Reductive Amination (R-NH2, NaBH(OAc)3) Fluorinated 4-Fluoro-proline derivatives OxoProline->Fluorinated Fluorination (e.g., DAST) Methylene 4-Methylene-proline derivative OxoProline->Methylene Wittig Reaction

Caption: Key chemical transformations of the 4-oxo group.

This synthetic flexibility allows researchers to fine-tune the steric and electronic properties of the proline ring, which can significantly impact biological activity.

Reaction Reagents Product Application/Significance Reference
Reduction Sodium borohydride (B1222165) (NaBH₄)N-Boc-cis-4-hydroxy-L-prolineProduces the cis diastereomer, contrasting with the trans starting material.[5][5]
Reductive Amination Amine (R-NH₂), Sodium triacetoxyborohydride4-Amino-proline derivativeIntroduces nitrogen-containing substituents for further functionalization or to act as pharmacophores.[5][5]
Fluorination Diethylaminosulfur trifluoride (DAST)4,4-Difluoro-L-proline derivativeFluorine substitution can enhance metabolic stability and binding affinity.[13][16][13]
Wittig-Horner Olefination Phosphonate ylide4-Alkylidene-proline derivativeCreates an exocyclic double bond, a key step in synthesizing intermediates for drugs like MRTX1133.[13][13]
Cyclopropanation Simmons-Smith or similar reagentsSpiro[2.4]heptane derivativeGenerates conformationally constrained spirocyclic systems used in drugs like Ledipasvir.[5][8][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via TCCA Oxidation

This protocol is adapted from a documented patent procedure.[6]

  • Dissolution: Dissolve L-hydroxyproline (1 kg) in water (50 kg) to create the reaction solution.

  • Cooling: Cool the reaction solution to -5°C.

  • Oxidation: Add Trichloroisocyanuric acid (TCCA) (1.9 kg) to the solution, maintaining the temperature below 0°C. Subsequently, slowly add TEMPO (238 g).

  • Reaction Monitoring: Allow the mixture to react below 0°C, monitoring for completion using Thin Layer Chromatography (TLC).

  • pH Adjustment: Once the reaction is complete, adjust the solution pH to 8-9 using triethylamine while keeping the temperature below 0°C.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (B1257347) (2 kg) in tetrahydrofuran (B95107) (2 L) slowly, maintaining the pH between 8-9.

  • Final Reaction: Allow the temperature to rise slowly to 10°C and stir for 4-5 hours.

  • Workup and Isolation: Perform a standard aqueous workup, including extraction, separation, drying, and purification to yield the final product. A yield of 79% has been reported for this method.[6]

Protocol 2: Reduction of this compound to N-Boc-cis-4-hydroxy-L-proline

This is a general procedure for the stereoselective reduction of the ketone.[5]

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol (B129727) and water.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

  • Extraction and Isolation: Concentrate the solution to remove the organic solvent, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

References

A Cost-Benefit Analysis of Synthetic Routes to N-Boc-4-oxo-L-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chiral building blocks is paramount. N-Boc-4-oxo-L-proline is a critical intermediate in the synthesis of numerous pharmaceuticals, making the selection of its synthetic route a crucial decision. This guide provides an objective comparison of different synthetic strategies to this compound, supported by experimental data and a thorough cost-benefit analysis.

The most prevalent and economically viable starting material for the synthesis of this compound is the naturally occurring amino acid, L-hydroxyproline. The general synthetic approach involves two key transformations: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the subsequent oxidation of the secondary alcohol to a ketone. While the Boc-protection step is relatively standard, the choice of oxidation methodology presents a significant divergence in terms of cost, scalability, safety, and environmental impact.

This guide will focus on a comparative analysis of two prominent oxidation strategies following the initial Boc-protection of L-hydroxyproline: a one-pot TEMPO-catalyzed oxidation and the Parikh-Doering oxidation.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: One-Pot TEMPO-Catalyzed OxidationRoute 2: Two-Step Synthesis via Parikh-Doering Oxidation
Starting Material L-HydroxyprolineL-Hydroxyproline
Key Steps One-pot oxidation and Boc-protection1. Boc-protection of L-hydroxyproline2. Parikh-Doering oxidation
Overall Yield 65-75%[1]High (typically >90% for the oxidation step)
Purity High (≥99%)[1]High
Scalability Demonstrated for industrial production[1]Scalable, with considerations for reagent handling
Key Reagents L-Hydroxyproline, Boc-anhydride, TEMPO, TCCA or NaClOL-Hydroxyproline, Boc-anhydride, SO₃•pyridine (B92270), DMSO, Triethylamine
Environmental Impact Uses catalytic TEMPO; NaClO byproduct is mainly salt. Avoids heavy metals.[1]Avoids heavy metals; produces malodorous dimethyl sulfide.
Safety Concerns TCCA and NaClO are strong oxidizers.SO₃•pyridine complex is moisture-sensitive and corrosive.

Cost Analysis of Starting Materials and Reagents

The following table provides an estimated cost comparison for the key reagents required for each synthetic route. Prices are indicative and can vary based on supplier, purity, and purchase volume.

ReagentRoute 1: TEMPO Oxidation (per kg of L-hydroxyproline)Route 2: Parikh-Doering Oxidation (per kg of L-hydroxyproline)
L-Hydroxyproline~$30-50/kg~$30-50/kg
Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)1.5 kg ($75-150)1.5 kg ($75-150)
TEMPO (catalyst)0.24 kg ($200-400)-
Trichloroisocyanuric Acid (TCCA) (co-oxidant)1.9 kg ($5-10)-
or Sodium Hypochlorite (B82951) (NaClO) (co-oxidant)5.2 kg of 12% solution ($5-15)-
Sulfur trioxide pyridine complex-4 kg ($200-400)
Dimethyl sulfoxide (B87167) (DMSO)-14 L ($50-100)
Triethylamine-7 L ($50-100)
Estimated Reagent Cost per kg of Starting Material ~
310610(withTCCA)<br>310-610 (with TCCA)**
**~310−610(withTCCA)∗∗<br>∗∗
310-575 (with NaClO)
~$405-800

Experimental Protocols

Route 1: One-Pot Synthesis via TEMPO-Catalyzed Oxidation

This method, adapted from patent literature, offers a streamlined and environmentally friendly approach suitable for industrial production.[1]

Materials:

  • L-hydroxyproline (1 kg)

  • Water (50 kg)

  • Trichloroisocyanuric acid (TCCA) (1.9 kg) or 12% Sodium Hypochlorite solution (5.2 kg)

  • TEMPO (238 g)

  • Triethylamine

  • Di-tert-butyl dicarbonate (1.5 kg)

  • Tetrahydrofuran (THF) (2 L)

  • Sodium thiosulfate (B1220275) solution (5%)

  • Dichloromethane (B109758)

  • Hydrochloric acid (6M)

Procedure:

  • Dissolve L-hydroxyproline (1 kg) in water (50 kg) and cool the solution to -5°C.

  • Add TCCA (1.9 kg) while maintaining the temperature below 0°C.

  • Slowly add TEMPO (238 g) to the reaction mixture.

  • Monitor the reaction by TLC. Once complete, adjust the pH to 8-9 with triethylamine.

  • Dissolve di-tert-butyl dicarbonate (1.5 kg) in THF (2 L) and slowly add it to the reaction mixture, maintaining the pH at 8-9.

  • Allow the reaction to warm to 10°C and stir for 4-5 hours.

  • After reaction completion (monitored by TLC), cool the mixture to -8°C and quench with 5% sodium thiosulfate solution.

  • Add dichloromethane and adjust the pH to 3-4 with 6M hydrochloric acid.

  • Separate the organic phase, extract the aqueous phase with dichloromethane, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield this compound.

Reported Yield: 75% Purity (HPLC): 99.5%

Route 2: Two-Step Synthesis via Parikh-Doering Oxidation

This route involves the initial protection of L-hydroxyproline followed by a mild and efficient oxidation.

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

Materials:

  • trans-4-Hydroxy-L-proline (1 kg)

  • Dichloromethane (8.5 L)

  • 4-Dimethylaminopyridine (DMAP) (122 g)

  • Di-tert-butyl dicarbonate (2.4 kg)

Procedure:

  • Suspend 4-hydroxy-L-proline (1 kg) and DMAP (122 g) in dichloromethane (8.5 L).

  • Slowly add di-tert-butyl dicarbonate (2.4 kg) while maintaining the temperature below 30°C.

  • Stir the mixture overnight at 20-30°C.

  • After completion of the reaction (monitored by TLC), add water and separate the organic phase.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline.

Reported Yield: 82-85%[2]

Step 2: Parikh-Doering Oxidation of N-Boc-trans-4-hydroxy-L-proline

Materials:

  • N-Boc-trans-4-hydroxy-L-proline (1 kg, 4.32 mol)

  • Anhydrous Dichloromethane (40 L)

  • Diisopropylethylamine (DIPEA) (30.8 mol, ~5.3 L)

  • Sulfur trioxide-pyridine complex (17.3 mol, ~2.75 kg)

  • Anhydrous Dimethyl sulfoxide (DMSO) (60.5 mol, ~4.3 L)

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1 kg) and DIPEA (5.3 L) in anhydrous dichloromethane (40 L).

  • Cool the solution to 0°C and add the sulfur trioxide-pyridine complex (2.75 kg).

  • Add anhydrous DMSO (4.3 L) dropwise over 25 minutes.

  • Stir the suspension for an additional 30 minutes at 0°C.

  • Pour the reaction mixture into brine and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: >90% for the oxidation step.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: One-Pot TEMPO-Catalyzed Oxidation cluster_1 Route 2: Two-Step Parikh-Doering Oxidation L_Hydroxyproline1 L-Hydroxyproline One_Pot One-Pot Reaction: 1. TEMPO/TCCA or NaClO 2. Boc Anhydride L_Hydroxyproline1->One_Pot Yield: 65-75% Product1 This compound One_Pot->Product1 L_Hydroxyproline2 L-Hydroxyproline Boc_Protection Boc Protection L_Hydroxyproline2->Boc_Protection Yield: ~85% N_Boc_Hydroxyproline N-Boc-trans-4-hydroxy-L-proline Boc_Protection->N_Boc_Hydroxyproline Parikh_Doering Parikh-Doering Oxidation N_Boc_Hydroxyproline->Parikh_Doering Yield: >90% Product2 This compound Parikh_Doering->Product2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Cost-Benefit Analysis

Route 1: One-Pot TEMPO-Catalyzed Oxidation

  • Benefits:

    • Cost-Effective: The use of inexpensive co-oxidants like TCCA or industrial bleach makes this route economically attractive for large-scale production.[1]

    • Environmentally Friendly: This method avoids the use of heavy metals and the primary byproduct when using bleach is sodium chloride.[1] The catalytic nature of TEMPO also reduces waste, although catalyst recovery and recycling would further enhance its green credentials.

    • Process Efficiency: The one-pot nature of the reaction simplifies the manufacturing process, potentially reducing labor costs and processing time.[1]

    • High Purity: The reported HPLC purity of over 99% minimizes the need for extensive purification, further reducing costs.[1]

  • Drawbacks:

    • Handling of Oxidants: TCCA and sodium hypochlorite are strong oxidizing agents that require careful handling and appropriate safety measures.

    • Catalyst Cost: While used in catalytic amounts, TEMPO itself is a relatively expensive reagent. However, its potential for recycling can mitigate this cost.

Route 2: Two-Step Synthesis via Parikh-Doering Oxidation

  • Benefits:

    • Mild Reaction Conditions: The Parikh-Doering oxidation can be performed at or near room temperature, avoiding the need for cryogenic conditions often associated with other activated DMSO oxidations like the Swern oxidation.

    • High Yields: The oxidation step typically proceeds with very high yields, which can be advantageous for maximizing product output from the intermediate.

    • Metal-Free: Like the TEMPO-mediated route, this method avoids the use of toxic heavy metals.

  • Drawbacks:

    • Higher Reagent Costs: The sulfur trioxide-pyridine complex is a significant cost driver for this route, making it potentially more expensive than the TEMPO-catalyzed method, especially at scale.

    • Malodorous Byproduct: The reaction produces dimethyl sulfide, which has a strong, unpleasant odor and requires appropriate containment and waste management strategies.

    • Hygroscopic Reagent: The sulfur trioxide-pyridine complex is sensitive to moisture, necessitating careful handling and storage.

    • Multi-step Process: A two-step process inherently involves more unit operations (workups, isolations) compared to a one-pot synthesis, which can increase processing time and costs.

Conclusion

For the large-scale industrial synthesis of this compound, the one-pot TEMPO-catalyzed oxidation of L-hydroxyproline emerges as the more favorable route from a cost-benefit perspective. Its use of inexpensive co-oxidants, high reported yields and purity, and streamlined one-pot procedure make it an economically compelling option. Furthermore, its favorable environmental profile, particularly when using sodium hypochlorite, aligns with the growing demand for sustainable chemical manufacturing.

The Parikh-Doering oxidation remains a valuable and high-yielding method, particularly for smaller-scale syntheses where the cost of the sulfur trioxide-pyridine complex is less of a prohibitive factor and where its mild, non-cryogenic conditions are advantageous. However, for industrial production, the higher reagent costs and the need to manage the malodorous byproduct make it a less competitive choice compared to the optimized TEMPO-catalyzed process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of production, cost constraints, and available infrastructure for handling specific reagents and byproducts. This guide provides the necessary data and a framework for making an informed decision.

References

A Comparative Analysis of Peptides Synthesized with N-Boc-4-oxo-L-proline and Its Analogs in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of peptide-based drug discovery and chemical biology, the incorporation of modified amino acids is a key strategy to enhance biological activity, stability, and conformational properties. Among these, proline analogs have garnered significant attention due to the unique structural constraints the proline ring imposes on the peptide backbone. This guide provides a comprehensive comparison of the biological activity of peptides synthesized using N-Boc-4-oxo-L-proline versus other proline analogs, supported by experimental data and detailed methodologies.

Introduction to this compound in Peptide Synthesis

This compound is a versatile building block in solid-phase peptide synthesis (SPPS).[1] The presence of a ketone group at the 4-position of the proline ring offers a strategic handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities post-synthesis.[2][3] This "proline editing" approach facilitates the creation of peptide libraries with tailored properties.[2] The synthesis of this compound itself is typically achieved through the oxidation of the more readily available N-Boc-4-hydroxy-L-proline.

Comparative Biological Activity: A Focus on Enzyme Inhibition

The introduction of a 4-oxo group into a proline residue can significantly impact the biological activity of a peptide, particularly in the context of enzyme inhibition. The altered stereoelectronics and conformational preferences of the proline ring can lead to enhanced binding affinity and, in some cases, mechanism-based inhibition.

A notable example is the inhibition of prolyl 4-hydroxylase, a key enzyme in collagen biosynthesis.[4][5] While direct comparative data for 4-oxoproline is limited in the readily available literature, studies on the closely related 5-oxaproline (B3327250) provide compelling evidence for the potential of oxo-proline analogs. Tetrapeptides containing 5-oxaproline have been shown to be potent inactivators of prolyl 4-hydroxylase, exhibiting greater activity than their corresponding proline-containing counterparts.[6]

Table 1: Comparative Inhibition of Prolyl 4-Hydroxylase by a 5-Oxaproline-Containing Peptide

Peptide SequenceAnalog TypeTarget EnzymeIC50 / Inactivation ConcentrationReference
Z-Phe-Opr-Gly-OBzl5-OxaprolineProlyl 4-Hydroxylase0.8 µM (for 50% inactivation in 1h)[7]

Z = Benzyloxycarbonyl, Opr = 5-Oxaproline, OBzl = Benzyl ester

This data suggests that the introduction of a carbonyl group within the proline ring structure can lead to a significant increase in inhibitory potency. The electrophilic nature of the ketone may facilitate covalent interactions with the enzyme's active site, leading to irreversible inactivation.

Antimicrobial Activity of Proline-Rich Peptides and Their Analogs

Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often act by targeting intracellular components of bacteria, such as the ribosome.[8] The conformation of the peptide, heavily influenced by its proline residues, is critical for its activity. Substitution of proline with various analogs can modulate the antimicrobial spectrum and potency.

While specific comparative data for 4-oxoproline-containing antimicrobial peptides is not abundant in the literature, studies on other proline analogs, such as fluorinated prolines, have demonstrated that modifications to the 4-position can impact activity. For instance, in the proline-rich antimicrobial peptide Api137, substitution of proline residues with 4-fluoro-L-proline analogs resulted in varied effects on the minimum inhibitory concentration (MIC) against E. coli, with some analogs showing improved or similar activity and others showing decreased activity depending on the position of the substitution.[8]

Table 2: MIC Values of Api137 and its 4-Fluoro-L-proline Analogs against E. coli

PeptideProline Analog at Position 11Proline Analog at Position 16MIC (µg/mL)Reference
Api137ProlineProline4[8]
Api137-4S-Fpr114(S)-fluoro-L-prolineProline1[8]
Api137-4S-Fpr16Proline4(S)-fluoro-L-proline16[8]

This highlights the nuanced effects of proline modification, where the specific analog and its position within the peptide sequence are crucial determinants of biological activity. The incorporation of a 4-oxo group would be expected to similarly influence the peptide's conformation and interaction with its target, warranting further investigation to determine its effect on antimicrobial potency.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

A standard Boc-SPPS protocol can be employed for the incorporation of this compound.

Workflow for Boc-SPPS:

Resin Resin Swelling (DCM) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound, HOBt/DIC) Neutralization->Coupling Wash Washing (DCM/DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage Cleavage from Resin (HF or TFMSA) Wash->Cleavage Final step Repeat->Deprotection

Boc-SPPS Workflow Diagram

Key Steps:

  • Resin Swelling: The synthesis support (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM).

  • Boc Deprotection: The N-terminal Boc protecting group of the growing peptide chain is removed using trifluoroacetic acid (TFA) in DCM.[1]

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base such as N,N-diisopropylethylamine (DIEA) in DCM to liberate the free amine.[9]

  • Coupling: The this compound is activated using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and then coupled to the deprotected N-terminus of the peptide chain.[1]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the sequence.

  • Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin support and side-chain protecting groups are removed using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.

Workflow for MIC Assay:

Culture Prepare Bacterial Inoculum Inoculation Inoculate Microplate Wells Culture->Inoculation Dilution Serial Dilution of Peptide Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read Results (Visually or OD600) Incubation->Reading cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR pEGFR EGFR->pEGFR Ligand Binding & Autophosphorylation Grb2_mem Grb2 pEGFR->Grb2_mem SH2 domain binding Sos1_mem Sos1 Grb2_mem->Sos1_mem SH3 domain binding to proline-rich region Ras_GDP Ras-GDP Sos1_mem->Ras_GDP GEF Activity Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf Grb2_cyto Grb2 Grb2_cyto->Grb2_mem Recruitment Sos1_cyto Sos1 Sos1_cyto->Sos1_mem Recruitment MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Translocation

References

Safety Operating Guide

Proper Disposal of N-Boc-4-oxo-L-proline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of N-Boc-4-oxo-L-proline are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, focusing on immediate safety, operational steps for disposal, and spill management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a combustible solid that can cause eye irritation and may be harmful if swallowed[1].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Always wear tightly fitting safety goggles or glasses with side shields.

    • Hand Protection: Use chemical-impermeable gloves. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.

    • Body Protection: A laboratory coat is mandatory to protect against accidental spills.

    • Respiratory Protection: In case of dust formation, use a dust mask (e.g., N95 type)[1].

  • Engineering Controls:

    • Handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize the risk of dust inhalation[2][3].

  • First-Aid Measures:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek prompt medical attention[3].

    • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention[3].

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice[4].

    • Inhalation: Move the individual to an area with fresh air. If breathing difficulties arise, seek medical attention[3].

Spill and Leak Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spilled material. For solid spills, avoid generating dust[3][4].

  • Collection: Carefully sweep or vacuum up the solid material. Use spark-proof tools for this process[2][4].

  • Containerization: Place the collected material into a suitable, clearly labeled, and sealed container for disposal[3][4].

  • Cleaning: After collecting the material, thoroughly clean the spill area with large amounts of water. Prevent runoff from entering drains[3].

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not extensively available, the following table summarizes its key physical and safety properties.

PropertyValueSource
CAS Number 84348-37-8[1][2]
Molecular Formula C₁₀H₁₅NO₅[1]
Molecular Weight 229.23 g/mol [1]
Appearance Solid, White Powder[5]
Melting Point 160 °C (decomposes)[1]
Storage Temperature 2-8°C[1]
Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritation[1]
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[1]

Detailed Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. This is achieved by collecting it as chemical waste and transferring it to a licensed professional waste disposal service[4]. Adherence to all federal, state, and local environmental regulations is mandatory.

Step-by-Step Disposal Procedure:
  • Segregation of Waste:

    • Solid Waste: Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste to avoid unintended reactions[4].

    • Solutions: Collect solutions containing this compound in a separate, labeled, and sealed waste container. The container material must be compatible with the solvent used[4].

  • Containerization:

    • Use a chemically compatible container with a secure lid[4].

    • The container must be clearly labeled with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) office[4]. For solutions, specify the solvent and approximate concentration.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents[4][5].

    • For solutions, it is advisable to store the container in secondary containment to mitigate spills.

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's hazardous waste management program or a licensed disposal company[4][6].

    • Provide the disposal service with a complete and accurate description of the waste, including its composition.

Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_container Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood Recommended) SolidWaste Solid this compound SegregateSolid Segregate in a Dedicated Solid Waste Container SolidWaste->SegregateSolid SolutionWaste This compound in Solution SegregateSolution Segregate in a Dedicated Liquid Waste Container SolutionWaste->SegregateSolution LabelContainer Label Container Clearly: 'this compound Waste' (Specify solvents for solutions) SegregateSolid->LabelContainer SegregateSolution->LabelContainer SealContainer Seal Container Securely LabelContainer->SealContainer StoreWaste Store in a Cool, Dry, Well-Ventilated Area SealContainer->StoreWaste Incompatibles Away from Incompatible Materials EHS Contact Institutional EHS or Licensed Disposal Service StoreWaste->EHS Transfer Arrange for Waste Pickup and Final Disposal EHS->Transfer

References

Personal protective equipment for handling N-Boc-4-oxo-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Boc-4-oxo-L-proline. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion and eye contact. Appropriate handling procedures are necessary to mitigate these risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Eye IrritationH319Causes serious eye irritation

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.[1]

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesPowder-free, chemical-resistant. Double-gloving is recommended.
Eye Protection Safety GogglesChemical splash goggles are required. A face shield should be used when there is a significant risk of splashing.[2]
Respiratory Protection N95 Dust MaskRequired when handling the powdered form of the compound to prevent inhalation.[3]
Body Protection Laboratory CoatA clean, buttoned lab coat must be worn to protect against minor spills and contamination.

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. All handling of this compound should occur within a designated and well-ventilated area, such as a chemical fume hood.

Preparation and Handling Workflow

  • Area Preparation : Before starting work, ensure the designated handling area is clean and uncluttered. Prepare a plastic-backed absorbent pad to contain any potential minor spills.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles, and N95 dust mask.

  • Compound Handling :

    • Carefully weigh the solid compound in a fume hood to avoid inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[4]

  • Decontamination and Doffing PPE : After handling is complete, decontaminate the work area. Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[5]

G Figure 1: Safe Handling Workflow for this compound prep Area Preparation (Clean workspace, absorbent pad) don_ppe Don PPE (Lab coat, double gloves, goggles, mask) prep->don_ppe handle Compound Handling (Weighing, solution prep in fume hood) don_ppe->handle decon Decontaminate Workspace handle->decon doff_ppe Doff PPE (Reverse order of donning) decon->doff_ppe dispose Dispose of Waste (Contaminated PPE, excess material) doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Figure 1: Safe Handling Workflow for this compound

Spill and Disposal Procedures

Immediate and appropriate response to spills is critical to prevent exposure and environmental contamination.

Spill Response

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Assess : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain : For small spills, use a chemical spill kit with an absorbent material to contain the spill.

  • Clean-up :

    • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]

    • For liquid spills, cover with absorbent material, allow it to soak up the liquid, and then collect the material into a sealed, labeled container.

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Report : Report the spill to the laboratory supervisor.

G Figure 2: Spill Response Decision-Making spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill? assess->small_spill large_spill Large Spill small_spill->large_spill No contain Contain Spill with Absorbent Material small_spill->contain Yes evacuate Evacuate Area and Alert Supervisor large_spill->evacuate report Report Incident evacuate->report cleanup Clean Up Spill and Place in Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-oxo-L-proline
Reactant of Route 2
N-Boc-4-oxo-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.